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  • Product: 2-Methoxycyclohexane-1-carboxylic acid
  • CAS: 13702-44-8

Core Science & Biosynthesis

Foundational

Thermodynamic stability of 2-Methoxycyclohexane-1-carboxylic acid isomers

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methoxycyclohexane-1-carboxylic acid Isomers Authored by: Gemini, Senior Application Scientist Abstract The thermodynamic stability of stereoisomers is a cr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methoxycyclohexane-1-carboxylic acid Isomers

Authored by: Gemini, Senior Application Scientist

Abstract

The thermodynamic stability of stereoisomers is a critical parameter in drug design and chemical synthesis, directly influencing molecular conformation, biological activity, and product distribution. This guide provides an in-depth analysis of the factors governing the relative thermodynamic stability of the cis and trans isomers of 2-methoxycyclohexane-1-carboxylic acid. Moving beyond simple steric considerations, we will explore the decisive role of intramolecular hydrogen bonding, which can invert the expected stability order predicted by classical conformational analysis. This document details the theoretical principles, presents quantitative data, and outlines rigorous experimental and computational protocols for determining isomeric stability, offering valuable insights for researchers in medicinal chemistry and organic synthesis.

Introduction: Conformational Control in Molecular Design

In the realm of drug development, the three-dimensional structure of a molecule is paramount. It dictates how a molecule interacts with its biological target, its metabolic stability, and its pharmacokinetic properties. Substituted cyclohexanes are common scaffolds in pharmaceuticals, and their rigid, well-defined chair conformations provide a predictable framework for orienting functional groups in space.[1] However, the introduction of multiple substituents gives rise to stereoisomers (cis and trans), each with a unique energetic landscape.

Foundational Principles of Cyclohexane Stereochemistry

The thermodynamic stability of a disubstituted cyclohexane isomer is determined by the stability of its most preferred chair conformation.[2] This preference is governed by several key steric factors.

  • 1,3-Diaxial Interactions: The most significant source of steric strain in a chair conformation arises from the repulsion between an axial substituent and the two other axial atoms (usually hydrogens) on the same face of the ring.[3] To minimize this strain, substituents preferentially occupy the more spacious equatorial positions.

  • A-Values: The energetic "cost" of a substituent being in the axial position versus the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG) for the conformational equilibrium.[4] A larger A-value signifies a stronger preference for the equatorial position.[5]

The following workflow illustrates the logical process for evaluating isomer stability, which will be applied to our target molecule.

G cluster_0 Isomer Analysis cluster_1 Comparative Analysis Start Select Isomer (Cis or Trans) DrawConformers Draw Both Chair Conformers Start->DrawConformers IdentifyInteractions Identify All Steric Interactions (1,3-Diaxial, Gauche) DrawConformers->IdentifyInteractions SumEnergies Sum Interaction Energies (Using A-Values) IdentifyInteractions->SumEnergies IdentifyStableConformer Identify Most Stable Conformer SumEnergies->IdentifyStableConformer Compare Compare Energies of Most Stable Cis & Trans Conformers IdentifyStableConformer->Compare Predict Predict Thermodynamically Favored Isomer Compare->Predict ConsiderHBond Consider Non-Steric Effects (e.g., Intramolecular H-Bonding) Predict->ConsiderHBond FinalPrediction Refine Prediction ConsiderHBond->FinalPrediction

Caption: Logical workflow for predicting isomer stability.

Steric Analysis of 2-Methoxycyclohexane-1-carboxylic acid Isomers

To begin the analysis, we must consider the steric bulk of the two substituents, quantified by their A-values.

SubstituentA-Value (kcal/mol)Source
Methoxy (-OCH₃)~0.60[6]
Carboxylic Acid (-COOH)~1.35[6]
Table 1: Conformational energies (A-values) for methoxy and carboxylic acid groups.

The carboxylic acid group has a significantly larger A-value, indicating a stronger preference for the equatorial position compared to the methoxy group.

The trans-Isomer

The trans isomer can exist in two interconverting chair conformations: one with both substituents equatorial (diequatorial) and one with both substituents axial (diaxial).

Caption: Chair conformations of the trans isomer.

  • Diequatorial Conformer: This conformation minimizes steric strain. The only notable interaction is a gauche-butane interaction between the two substituents, adding approximately 0.9 kcal/mol of strain.

  • Diaxial Conformer: This conformation is highly disfavored. The axial -COOH group introduces strain of ~1.35 kcal/mol, and the axial -OCH₃ group adds another ~0.60 kcal/mol from 1,3-diaxial interactions.

The cis-Isomer

For the cis isomer, both chair conformations will have one substituent in an axial position and one in an equatorial position.

Caption: Stabilization of a cis conformer via IMHB.

This IMHB can provide significant stabilization, estimated to be between 2-5 kcal/mol depending on the geometry and environment. [7]This energy bonus can easily overcome the steric penalty of having a group in the axial position, making the cis isomer potentially more stable than the trans isomer.

Solvent Effects: The stability conferred by the IMHB is highly dependent on the solvent.

  • Apolar Solvents (e.g., CCl₄, cyclohexane): These solvents do not compete for hydrogen bonding, thus favoring the conformer with the IMHB. [8]* Polar Protic Solvents (e.g., water, methanol): These solvents are strong hydrogen bond donors and acceptors. They will form intermolecular hydrogen bonds with both the -COOH and -OCH₃ groups, disrupting the IMHB and favoring conformations that maximize solvation and minimize steric strain. [8]

    Isomer/Conformer Key Steric Strain (kcal/mol) Potential H-Bonding Net Relative Stability
    trans (diequatorial) Gauche interaction (~0.9) Intermolecular only More stable in polar, protic solvents
    trans (diaxial) -COOH axial (~1.35) + -OCH₃ axial (~0.60) Intermolecular only Highly Unstable
    cis (COOH-eq, OMe-ax) -OCH₃ axial (~0.60) Intramolecular (stabilizing, ~2-5 kcal/mol) More stable in apolar solvents
    cis (COOH-ax, OMe-eq) -COOH axial (~1.35) Unlikely Unstable
    Table 2: Summary of energetic contributions and predicted stability.

Methodologies for Determining Isomeric Stability

The relative thermodynamic stability of the isomers can be determined using a combination of computational and experimental techniques.

Computational Chemistry Protocol

Computational methods provide a powerful tool for calculating the relative Gibbs free energies of different isomers and their conformers.

G cluster_0 Computational Workflow A 1. Initial Structure Generation (Cis and Trans Isomers) B 2. Conformational Search (e.g., using Molecular Mechanics - MMFF94) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) on all low-energy conformers B->C D 4. Frequency Calculation (Verify true minima, obtain thermal corrections) C->D E 5. Single-Point Energy Refinement (Higher level of theory, e.g., ωB97X-D/def2-TZVP) D->E F 6. Calculate Gibbs Free Energy (G) (G = E_elec + G_corr) E->F G 7. Determine ΔG (ΔG = G_cis - G_trans) F->G

Caption: A robust workflow for computational stability analysis.

Step-by-Step Protocol:

  • Structure Generation: Build 3D models of both cis and trans isomers.

  • Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94) to identify all relevant low-energy chair and twist-boat conformers.

  • Geometry Optimization: Take the unique, low-energy conformers from the previous step and perform a full geometry optimization using a reliable Density Functional Theory (DFT) method, such as B3LYP with a Pople-style basis set (e.g., 6-31G(d)). This step refines the molecular structure to a stationary point on the potential energy surface. The choice of DFT functional is critical; methods that can accurately model dispersion forces are preferred.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization. This is a critical self-validation step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy. [9]5. Energy Refinement: To obtain higher accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated level of theory, such as a double-hybrid functional or a larger basis set (e.g., def2-TZVP).

  • Gibbs Free Energy Calculation: The final Gibbs free energy (G) for each conformer is calculated by adding the thermal correction from the frequency calculation to the refined electronic energy from the single-point calculation.

  • Stability Determination: The most stable conformer for each isomer is identified. The difference in their Gibbs free energies (ΔG) indicates the relative thermodynamic stability of the cis and trans isomers under the conditions of the calculation (gas phase, 0 K or 298 K).

Experimental Protocol: NMR-Based Equilibrium Measurement

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive experimental technique for this problem. By measuring the equilibrium constant between the isomers, the Gibbs free energy difference can be directly calculated using the equation ΔG = -RTln(K_eq).

Objective: To determine the equilibrium ratio of cis and trans isomers of 2-methoxycyclohexane-1-carboxylic acid.

Materials:

  • A sample of either the pure cis or trans isomer (or a mixture).

  • A suitable deuterated solvent (e.g., CDCl₃ for an apolar environment, CD₃OD for a polar protic environment).

  • A catalyst for equilibration (e.g., a catalytic amount of a strong acid like HCl or a strong base like NaOMe).

  • High-field NMR spectrometer (≥400 MHz).

Procedure:

  • Sample Preparation: Dissolve a known quantity of the starting isomer in the chosen deuterated solvent in an NMR tube.

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the starting material to identify characteristic, well-resolved peaks for each isomer. The anomeric protons (H1 and H2) are often ideal for this purpose.

  • Initiate Equilibration: Add a catalytic amount of the chosen acid or base to the NMR tube. The catalyst facilitates the epimerization at C1 (via enolization/enol formation) or C2, allowing the isomers to interconvert.

  • Monitor Reaction: Acquire NMR spectra at regular intervals (e.g., every hour) at a constant temperature (e.g., 25 °C). Monitor the integrals of the chosen characteristic peaks for the cis and trans isomers.

  • Determine Equilibrium: The reaction has reached equilibrium when the ratio of the integrals no longer changes over time (e.g., after 24-48 hours).

  • Calculation:

    • Calculate the equilibrium constant, K_eq = [trans] / [cis], from the final integral ratio.

    • Calculate the Gibbs free energy difference: ΔG = - (8.314 J/mol·K) * (298 K) * ln(K_eq).

Causality: The choice of solvent is the most critical experimental variable, as it directly probes the influence of the environment on the intramolecular hydrogen bond. [8]Performing the experiment in both a polar and an apolar solvent provides definitive evidence for the role of the IMHB.

Implications for Drug Discovery and Synthesis

Understanding the thermodynamic landscape of 2-methoxycyclohexane-1-carboxylic acid and its analogs is crucial for several reasons:

  • Receptor Binding: The most stable conformer dictates the 3D orientation of the methoxy and carboxylic acid groups. An intramolecularly hydrogen-bonded cis isomer presents a very different pharmacophore to a biological target than an "open" diequatorial trans isomer. The former masks a hydrogen bond donor and acceptor, making the molecule more lipophilic, which can enhance membrane permeability. [8]* Synthetic Strategy: In a chemical synthesis that produces both isomers, the product ratio will be under either kinetic or thermodynamic control. If the reaction is run under equilibrating (thermodynamic) conditions, the most stable isomer will be the major product. Knowledge of this stability allows for the optimization of reaction conditions to favor the desired isomer.

Conclusion

The thermodynamic stability of 2-methoxycyclohexane-1-carboxylic acid isomers is a classic example of how subtle, non-covalent interactions can override dominant steric effects. While a simple analysis of A-values would predict the trans isomer to be more stable, the ability of the cis isomer to form a stabilizing intramolecular hydrogen bond can invert this preference, particularly in non-polar environments. This guide has detailed the theoretical underpinnings of this phenomenon and provided robust computational and experimental frameworks for its investigation. For scientists in drug development and organic chemistry, this case serves as a critical reminder to look beyond simple steric models and consider the full spectrum of intramolecular forces that define a molecule's true energetic minimum and, consequently, its function.

References

Sources

Exploratory

Conformational Analysis of cis- vs trans-2-Methoxycyclohexanecarboxylic Acid: A Thermodynamic and Spectroscopic Guide

Executive Summary For researchers and drug development professionals, the spatial orientation of pharmacophores dictates target binding affinity, lipophilicity, and membrane permeability. In saturated cyclic systems, 1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the spatial orientation of pharmacophores dictates target binding affinity, lipophilicity, and membrane permeability. In saturated cyclic systems, 1,2-disubstitution presents a complex interplay between steric repulsion and stereoelectronic stabilization. This whitepaper provides an in-depth mechanistic analysis of cis- and trans-2-methoxycyclohexanecarboxylic acid, demonstrating how conformational free energies (A-values) and intramolecular hydrogen bonding (IHB) govern their structural equilibria. Furthermore, we provide self-validating experimental protocols to empirically elucidate these conformations.

The Thermodynamic Drivers: Sterics vs. Stereoelectronics

The conformational landscape of substituted cyclohexanes is primarily dictated by the energetic penalty of placing substituents in the axial position, known as the A-value [1]. This penalty arises from 1,3-diaxial steric interactions with co-facial ring protons.

However, when hydrogen bond donors and acceptors are positioned on adjacent carbons (1,2-disubstitution), stereoelectronic effects—specifically Intramolecular Hydrogen Bonding (IHB)—can either synergize with or actively oppose steric preferences [4].

Causality in the cis-Isomer

By definition, a cis-1,2-disubstituted cyclohexane must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) conformation.

  • Conformer A: -COOH is equatorial; -OMe is axial.

  • Conformer B: -COOH is axial; -OMe is equatorial.

The Steric Vector: The A-value of the carboxylic acid group (~1.4 kcal/mol) is significantly larger than that of the methoxy group (~0.6 kcal/mol) [1]. Consequently, sterics heavily favor Conformer A, minimizing the severe 1,3-diaxial penalty of the bulkier -COOH group. The Stereoelectronic Vector: In both Conformer A and B, the substituents hold a gauche relationship (dihedral angle θ≈60∘ ). This proximity allows the carboxyl -OH (donor) to form a strong IHB with the methoxy oxygen (acceptor). Because IHB is accessible in both states, the steric vector acts as the definitive tie-breaker. Conformer A is exclusively populated.

Causality in the trans-Isomer

A trans-1,2-disubstituted cyclohexane must adopt a diequatorial (e,e) or diaxial (a,a) conformation.

  • Conformer C: -COOH is equatorial; -OMe is equatorial.

  • Conformer D: -COOH is axial; -OMe is axial.

The Steric Vector: Conformer C is massively favored. Conformer D suffers from the combined 1,3-diaxial penalties of both groups, plus severe steric clash between the groups themselves. The Stereoelectronic Vector: In Conformer C (e,e), the groups are gauche ( θ≈60∘ ), allowing for robust IHB. In Conformer D (a,a), the groups are anti ( θ≈180∘ ), rendering IHB geometrically impossible. Here, sterics and stereoelectronics operate in perfect synergy. Conformer C is exclusively populated.

ConformationalLogic Cis cis-Isomer (1,2-disubstituted) CisA Conformer A COOH(eq), OMe(ax) Cis->CisA a,e CisB Conformer B COOH(ax), OMe(eq) Cis->CisB e,a Trans trans-Isomer (1,2-disubstituted) TransC Conformer C COOH(eq), OMe(eq) Trans->TransC e,e TransD Conformer D COOH(ax), OMe(ax) Trans->TransD a,a FavCis Favored (Sterics + IHB) CisA->FavCis FavTrans Favored (Sterics + IHB) TransC->FavTrans

Fig 1. Conformational logic for cis/trans 2-methoxycyclohexanecarboxylic acid.

Quantitative Data Synthesis

To translate theoretical causality into empirical expectations, we must quantify the thermodynamic penalties and the resulting spectroscopic signatures. The Karplus equation mathematically links the vicinal proton-proton coupling constant ( 3JHH​ ) to the dihedral angle between them, serving as the gold standard for assigning cyclic conformations [2, 3].

Table 1: Thermodynamic Parameters (A-Values)
SubstituentA-Value ( ΔG∘ , kcal/mol)Preferred Position
-OMe 0.6Equatorial (Weak preference)
-COOH 1.4Equatorial (Strong preference)
Table 2: Predictive 1 H NMR Coupling Constants ( 3JHH​ )

Note: H1 is the proton on C1 (bearing -COOH); H2 is the proton on C2 (bearing -OMe).

IsomerDominant ConformerH1 PositionH2 PositionExpected 3JH1−H2​ Diagnostic Multiplet Signature
cis COOH(eq), OMe(ax)AxialEquatorial2 – 4 Hz H1: Narrow multiplet (no large 3Jax−ax​ to H2)
trans COOH(eq), OMe(eq)AxialAxial10 – 12 Hz H1 & H2: Wide multiplets (large 3Jax−ax​ present)

Self-Validating Experimental Protocols

To empirically prove these conformations, protocols must contain internal controls that isolate the variables of interest. The following multi-modal workflow ensures high-fidelity structural elucidation.

ExperimentalWorkflow Start Sample Prep (Non-polar solvent) NMR 1H NMR (Karplus Analysis) Start->NMR IR FT-IR Spectroscopy (O-H Stretch) Start->IR pKa Potentiometry (pKa Shift) Start->pKa Data Data Synthesis (Conformer Elucidation) NMR->Data J-values IR->Data H-bond status pKa->Data Acid strength

Fig 2. Multi-modal experimental workflow for conformational elucidation.

Protocol 3.1: 1 H NMR Karplus Analysis

Objective: Differentiate cis and trans isomers via vicinal coupling constants.

  • Preparation: Dissolve 5-10 mg of the analyte in 0.6 mL of a non-polar, non-H-bonding deuterated solvent (e.g., CDCl3​ or C6​D6​ ) to preserve the IHB state.

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz or higher. Ensure high digital resolution (acquisition time > 3 seconds) to accurately resolve fine J -couplings.

  • Self-Validation (Internal Calibration): Run a parallel spectrum of tert-butylcyclohexane. Measure the exact 3Jax−ax​ and 3Jax−eq​ values in your specific solvent/temperature environment to calibrate the Karplus expectations.

  • Analysis: Locate the α -protons (H1 and H2). Extract the 3JH1−H2​ coupling. A value of ~3 Hz confirms the cis (a,e) conformer, while a value of ~11 Hz confirms the trans (e,e) conformer [3].

Protocol 3.2: FT-IR Dilution Study for IHB Verification

Objective: Prove that the hydrogen bonding is intramolecular (conformation-dependent) rather than intermolecular (concentration-dependent).

  • Preparation: Prepare a 0.1 M stock solution of the acid in anhydrous CCl4​ .

  • Serial Dilution: Create subsequent dilutions at 0.05 M, 0.01 M, and 0.001 M.

  • Acquisition: Record the FT-IR spectrum for each concentration using a liquid cell with a path length scaled inversely to the concentration.

  • Self-Validation (Diagnostic Logic): Monitor the O-H stretching region. A free O-H stretch appears sharp at ~3550 cm −1 , while a hydrogen-bonded O-H stretch is broad at ~3200-3400 cm −1 . If the broad peak persists and its relative intensity to the C-H stretches remains constant across all dilutions, the system is self-validating the presence of Intramolecular Hydrogen Bonding. Both the favored cis and trans conformers will exhibit this stable IHB signature.

Protocol 3.3: Potentiometric pKa​ Determination

Objective: Assess the thermodynamic stabilization of the neutral acid via IHB.

  • Theory: The inductive (-I) effect of the -OMe group should theoretically stabilize the carboxylate anion, lowering the pKa​ compared to unsubstituted cyclohexanecarboxylic acid ( pKa​≈4.9 )[5]. However, IHB selectively stabilizes the neutral acid (HA), shifting the equilibrium leftward and raising the pKa​ .

  • Execution: Perform a potentiometric titration using 0.1 M NaOH in a temperature-controlled ( 25.0±0.1∘C ) aqueous environment under an inert Argon atmosphere to prevent CO2​ dissolution.

  • Analysis: Calculate the pKa​ from the half-equivalence point. An observed pKa​ higher than the inductively predicted value (~4.5) confirms that IHB is thermodynamically dominant in the aqueous phase, protecting the proton from dissociation.

References

  • Title: Stereochemistry of Organic Compounds Source: Wiley URL: [Link]

  • Title: Contact Electron-Spin Coupling of Nuclear Magnetic Moments Source: The Journal of Chemical Physics URL: [Link]

  • Title: NMR Spectroscopy: Vicinal Proton-Proton Coupling 3JHH Source: Organic Chemistry Data URL: [Link]

  • Title: Competition between Solvation and Intramolecular Hydrogen-Bonding Source: The Journal of Physical Chemistry A URL: [Link]

  • Title: 2-Hydroxycyclohexanecarboxylic acid Source: PubChem URL: [Link]

Foundational

Conformational Control and Hydrogen Bonding Patterns in 2-Methoxycyclohexane-1-carboxylic Acid Derivatives: A Technical Guide for Drug Design

Executive Summary In modern rational drug design, controlling the conformational flexibility and polar surface area (PSA) of small molecules is critical for optimizing membrane permeability and target binding. Cyclohexan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, controlling the conformational flexibility and polar surface area (PSA) of small molecules is critical for optimizing membrane permeability and target binding. Cyclohexane-1,2-disubstituted scaffolds, specifically 2-methoxycyclohexane-1-carboxylic acid (2-MCCA) derivatives, offer a highly tunable system for achieving these goals. By leveraging the stereochemical relationship between the methoxy ether and the carboxylic acid, researchers can dictate the formation of intramolecular hydrogen bonds (IMHBs) versus intermolecular dimers. This whitepaper provides an in-depth mechanistic analysis of these hydrogen bonding patterns, supported by self-validating experimental protocols for their characterization.

Structural Fundamentals: The Cyclohexane Scaffold

The thermodynamic behavior of 2-MCCA derivatives is governed by the conformational constraints of the cyclohexane chair. The methoxy group ( −OCH3​ ) and the carboxylic acid ( −COOH ) possess distinct A-values (approximately 0.6 kcal/mol and 1.4 kcal/mol, respectively), which dictate their equatorial versus axial preferences.

From a hydrogen-bonding perspective, these derivatives are uniquely equipped. Computational and structural analyses of related compounds, such as 2-(methoxycarbonyl)cyclohexanecarboxylic acid, reveal that the scaffold typically features multiple hydrogen bond acceptors (the ether oxygen and the carbonyl oxygen) but only a single hydrogen bond donor (the carboxylic −OH ) [1][1]. This stoichiometric imbalance forces a competition between internal sequestration (IMHB) and external dimerization, heavily influenced by the relative stereochemistry of the substituents. The methoxy group significantly influences the compound's reactivity, acidity, and potential for hydrogen bonding [2][2].

Stereochemical Control of Hydrogen Bonding

The ability of 2-MCCA to form an IMHB depends entirely on the spatial proximity of the donor and acceptor, which is dictated by the cis or trans configuration:

  • cis-1,2-Isomers: The substituents must adopt an axial-equatorial (a,e) or equatorial-axial (e,a) arrangement. This geometry places the methoxy oxygen and the carboxylic proton in close proximity (typically 2.5–2.7 Å), allowing for the formation of a highly stable, 6-membered or 7-membered pseudo-ring via an IMHB. NMR and molecular mechanics studies on related cis-cyclohexanecarboxylic acid derivatives confirm that the preferred conformation places the carboxylic moiety in an equatorial orientation, stabilized by these intramolecular hydrogen bonds [3][3].

  • trans-1,2-Isomers: These can adopt either a diequatorial (e,e) or diaxial (a,a) conformation. The (e,e) state maintains a ~60° dihedral angle, permitting a weaker, more dynamically exchanging IMHB. Conversely, the (a,a) state forces the groups into an anti-periplanar (~180°) arrangement, completely precluding IMHB formation and forcing the molecule to seek external hydrogen bond partners.

ConformationalLogic Isomer 2-MCCA Stereoisomer Cis cis-Isomer (1,2) Isomer->Cis Trans trans-Isomer (1,2) Isomer->Trans CisAE Axial-Equatorial (a,e) Proximity: High Cis->CisAE TransEE Diequatorial (e,e) Proximity: Moderate Trans->TransEE TransAA Diaxial (a,a) Proximity: Low Trans->TransAA StrongIMHB Strong IMHB (Conformationally Locked) CisAE->StrongIMHB WeakIMHB Weak/Dynamic IMHB TransEE->WeakIMHB NoIMHB No IMHB (Intermolecular Only) TransAA->NoIMHB

Fig 1: Stereochemical control over intramolecular hydrogen bonding (IMHB) in 2-MCCA derivatives.

Intermolecular vs. Intramolecular Dynamics

When stereochemistry or solvent conditions prevent IMHB formation, 2-MCCA derivatives readily dimerize. In the solid state, crystallographic data of analogous methoxy-substituted cyclohexanecarboxylic acids demonstrate that these molecules often form dimers through intermolecular O-H...O hydrogen bonds, creating a highly stable R22​(8) ring motif [4][4]. Understanding the tipping point between the R22​(8) dimer and the IMHB monomer is critical for predicting the compound's behavior in biological fluids versus lipid membranes.

Experimental Protocols for Characterization

To rigorously determine the hydrogen bonding state of a synthesized 2-MCCA derivative, empirical validation is required. The following protocols are designed as self-validating systems, relying on internal molecular controls rather than external calibration standards.

Protocol 1: Self-Validating 1 H NMR Dilution Assay

Objective: Differentiate between concentration-dependent intermolecular dimers and concentration-independent IMHBs.

  • Step 1: Solvent Selection. Dissolve the 2-MCCA derivative in an anhydrous, non-polar, non-competing solvent (e.g., CDCl3​ or C6​D6​ ). Causality: Polar solvents like DMSO−d6​ act as competitive hydrogen bond acceptors, artificially disrupting native IMHBs and skewing the equilibrium toward the solvated monomer.

  • Step 2: Serial Dilution. Prepare a 100 mM stock solution. Perform serial dilutions to generate a gradient: 100 mM, 50 mM, 25 mM, 10 mM, 5 mM, and 1 mM.

  • Step 3: Spectral Acquisition. Acquire 1 H NMR spectra for each sample at a strictly controlled temperature (e.g., 298 K). Causality: Temperature fluctuations alter the kinetic energy of the system, which can independently break H-bonds and confound concentration data.

  • Step 4: Data Analysis & Self-Validation. Track the chemical shift ( δ ) of the carboxylic acid −OH proton.

    • Logic: If δOH​ shifts upfield (becomes more shielded) upon dilution, it proves the presence of intermolecular dimers breaking apart. If δOH​ remains mathematically constant across the gradient, the system self-validates that the proton is locked in an IMHB, unaffected by bulk collision frequency.

Protocol 2: Orthogonal Validation via FT-IR Spectroscopy

Objective: Confirm the physical nature of the H-bond via vibrational frequencies.

  • Step 1: Preparation. Prepare a 5 mM solution of the derivative in anhydrous CCl4​ . Causality: CCl4​ is completely transparent in the 4000–2500 cm −1 region, allowing unobstructed observation of O-H stretching frequencies.

  • Step 2: Acquisition. Acquire the IR spectrum using a liquid cell with NaCl or KBr windows.

  • Step 3: Analysis. A sharp, concentration-independent peak at ~3450–3550 cm −1 confirms a locked IMHB. A broad, concentration-dependent band at 2500–3000 cm −1 indicates intermolecular dimerization.

ExperimentalWorkflow Start Analyze 2-MCCA Derivative NMR 1H NMR Dilution Study (in CDCl3) Start->NMR IR FT-IR Spectroscopy (in CCl4) Start->IR NMR_Result1 OH Shift Concentration Independent NMR->NMR_Result1 Constant δ NMR_Result2 OH Shift Concentration Dependent NMR->NMR_Result2 Variable δ IR_Result1 Sharp Peak ~3500 cm⁻¹ IR->IR_Result1 IR_Result2 Broad Peak ~3000 cm⁻¹ IR->IR_Result2 IMHB Intramolecular H-Bond (IMHB) Dominant NMR_Result1->IMHB InterHB Intermolecular H-Bond (Dimerization) Dominant NMR_Result2->InterHB IR_Result1->IMHB IR_Result2->InterHB

Fig 2: Self-validating experimental workflow for determining H-bond patterns via NMR and IR.

Quantitative Data Summary

The expected physicochemical and spectroscopic readouts for 2-MCCA derivatives are summarized below to aid in rapid experimental benchmarking.

Table 1: Conformational and Spectroscopic Markers for 2-MCCA Derivatives

StereoisomerPreferred ConformationDominant H-Bonding ModeExpected OH NMR Shift ( δ , ppm)IR ν (OH) (cm −1 )Permeability Potential
cis-1,2 Axial-Equatorial (a,e)Intramolecular (Strong)10.5 - 11.5 (Constant)~3450 (Sharp)High (Masked PSA)
trans-1,2 Diequatorial (e,e)Intramolecular (Weak)9.0 - 10.5 (Slight drift)~3500 (Moderate)Medium
trans-1,2 Diaxial (a,a)Intermolecular (Dimer)11.0 - 12.5 (Conc. dependent)2500-3000 (Broad)Low (Exposed PSA)

Implications for Drug Development

The strategic application of 2-MCCA derivatives lies in their "chameleonic" potential. By utilizing the cis-isomer, drug developers can effectively mask the polar surface area of the carboxylic acid and the methoxy ether during transit through the lipophilic cell membrane (driven by the IMHB). Once inside the aqueous cytosol, competitive hydrogen bonding from water molecules can break the IMHB, exposing the functional groups for target engagement. This dynamic control over lipophilicity without altering the molecular weight is a powerful tool in optimizing oral bioavailability and cellular penetration.

References

  • [2] CymitQuimica. CAS 99799-10-7: 3-Methoxycyclohexanecarboxylic acid. Available at:

  • [1] PubChem. 2-(Methoxycarbonyl)cyclohexanecarboxylic acid | C9H14O4 | CID 3255762. Available at:

  • [4] IUCr Journals. 4-[(4-Methoxybenzenesulfonamido)methyl]cyclohexane-1-carboxylic acid. Available at:

  • [3] RSC Publishing. Structure and Conformation of (1S,2R)-cis-2-[Hydroxyaminocarbonylmethyl-(N-methyl)aminocarbonyl]cyclohexanecarboxylic Acid. Available at:

Sources

Exploratory

Theoretical Elucidation of Rotational Barriers in Methoxy-Substituted Cyclohexanes: A Computational Guide for Drug Design

Executive Summary & Rationale In computer-aided drug design (CADD), the conformational dynamics of saturated cyclic systems dictate both the pharmacokinetic profile and the target binding affinity of active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In computer-aided drug design (CADD), the conformational dynamics of saturated cyclic systems dictate both the pharmacokinetic profile and the target binding affinity of active pharmaceutical ingredients (APIs). Methoxycyclohexane serves as a fundamental structural motif and a proxy for complex cyclic ethers. Understanding its conformational space requires analyzing two distinct dynamic processes: the chair-to-chair ring inversion and the exocyclic rotation around the C–O bond[1].

While ring inversion presents a relatively high energy barrier (approximately 10–11 kcal/mol or 45 kJ/mol)[2], the rotation of the methoxy group occurs over a much shallower potential energy surface (PES). The energetic penalty required to adopt a specific rotational state directly impacts the population of the "bioactive conformation"—which typically resides within 3 kcal/mol of the global minimum[1]. This whitepaper provides an in-depth, self-validating computational framework for calculating and deconvoluting these rotational barriers using Density Functional Theory (DFT) and high-level ab initio methods.

Stereoelectronic Drivers of the Rotational Barrier

The rotational barrier of the methoxy group in methoxycyclohexane is not dictated solely by steric hindrance (Pauli repulsion). Instead, it is a delicate equilibrium of three quantum mechanical forces:

  • Hyperconjugation: The stabilization of specific rotamers is heavily influenced by electron delocalization. In the axial conformer, antiperiplanar arrangements allow for σCH​→σCO∗​ interactions, which lower the energy of the system[3].

  • Electrostatic Interactions & Nonclassical Hydrogen Bonding (NCHB): In selectively substituted derivatives (e.g., fluorinated methoxycyclohexanes), the polarization of axial hydrogens creates NCHB interactions (e.g., CH···O contacts) that can completely invert the standard equatorial preference of the methoxy group[4].

  • Steric Exchange: Rotation around the C–O bond forces the methyl group to pass through an eclipsed conformation with the ring hydrogens, representing the transition state (energy maximum) of the rotational barrier[1].

To quantitatively separate these effects, Natural Bond Orbital (NBO) analysis is employed, allowing researchers to isolate the exact energetic contribution of each stereoelectronic factor.

NBO_Decomposition Total Total Rotational Barrier (ΔE) Steric Steric Exchange (Pauli Repulsion) Total->Steric Electro Electrostatic Interactions (e.g., NCHB) Total->Electro Hyper Hyperconjugation (σ_CH → σ*_CO) Total->Hyper

NBO decomposition of conformational energy into steric, electrostatic, and hyperconjugative terms.

Self-Validating Computational Protocol

To ensure trustworthiness and scientific integrity, the calculation of rotational barriers must not rely on a single geometry optimization. The following step-by-step methodology is designed as a self-validating system , ensuring that every transition state (TS) identified is mathematically proven to connect the correct conformational minima.

Step 1: Conformational Sampling & Geometry Optimization
  • Action: Generate the axial and equatorial starting structures of methoxycyclohexane.

  • Causality: The methoxy group has an A-value of approximately +3.1 kJ/mol (~0.74 kcal/mol), indicating a slight equatorial preference in the unsubstituted ring[5]. Both states must be optimized independently.

  • Method: Optimize using a dispersion-corrected DFT functional (e.g., M06-2X or B3LYP-D3BJ) paired with a robust basis set like def2-TZVP to account for medium-range electron correlation and London dispersion forces[6].

Step 2: Relaxed Potential Energy Surface (PES) Scan
  • Action: Perform a relaxed coordinate scan by driving the C–C–O–C dihedral angle from 0° to 360° in 10° increments.

  • Causality: This maps the rotational energy landscape, identifying the approximate geometry of the eclipsed transition state (local maximum) and the staggered minima (local minima).

Step 3: Transition State (TS) Optimization & Frequency Validation
  • Action: Extract the highest energy structure from the PES scan and submit it to a Berny algorithm optimization targeting a first-order saddle point. Follow this immediately with a harmonic vibrational frequency calculation.

  • Self-Validation Check: The frequency calculation must yield exactly one imaginary frequency (a negative wavenumber). This imaginary frequency must correspond visually to the rotational mode of the C–O bond. If zero or ≥2 imaginary frequencies are found, the structure is not a valid transition state for this specific rotation.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification
  • Action: Run an IRC calculation starting from the validated TS geometry.

  • Self-Validation Check: The IRC algorithm traces the reaction path downhill in both directions. This mathematically proves that the identified TS strictly connects the eclipsed rotamer to the specific staggered minima, ruling out artifactual saddle points.

Step 5: High-Accuracy Single Point Energy Refinement
  • Action: Perform a single-point energy calculation on the optimized geometries using Domain-based Local Pair Natural Orbital Coupled Cluster theory (DLPNO-CCSD(T)) with a cc-pVTZ basis set[1].

  • Causality: DFT methods often suffer from self-interaction errors and can miscalculate barrier heights. DLPNO-CCSD(T) provides "gold standard" accuracy at a fraction of the computational cost of canonical CCSD(T), serving as the definitive energy benchmark[7].

TS_Workflow A 1. Conformational Sampling (Axial/Equatorial Methoxycyclohexane) B 2. Geometry Optimization (e.g., M06-2X/def2-TZVP) A->B C 3. Relaxed PES Scan (C-O Dihedral Rotation) B->C D 4. TS Guess Extraction (Energy Maximum) C->D E 5. TS Optimization & Freq Analysis (Validates: Exactly 1 Imaginary Freq) D->E F 6. IRC Calculation (Validates: Connects Minima) E->F G 7. High-Level Single Point Energy (DLPNO-CCSD(T)/cc-pVTZ) F->G

Computational workflow for transition state and rotational barrier validation.

Quantitative Benchmarking of Computational Methods

Selecting the correct level of theory is paramount. The table below summarizes the mean absolute errors of various computational methods when calculating conformational energies and rotational barriers of reference organic molecules (including methoxycyclohexanes), benchmarked against the DLPNO-CCSD(T) gold standard[1].

Computational MethodMean Error vs. DLPNO-CCSD(T) (kcal/mol)Primary Application & Causality Notes
MP2 0.35Highly accurate ab initio method; captures electron correlation well but scales poorly with system size.
B3LYP (DFT) 0.69Standard DFT; requires empirical dispersion corrections (e.g., D3BJ) to accurately model steric repulsion in the TS.
HF Theories 0.81 – 1.00Baseline ab initio; systematically overestimates rotational barriers due to total lack of electron correlation.
MM3-00 (Force Field) 1.28Highly parameterized for organic molecules; excellent for rapid pre-optimization screening.
MMFF94 (Force Field) 1.30Industry standard for CADD conformer scoring; balances speed and acceptable accuracy for drug-like molecules.
UFF (Force Field) 3.77Universal applicability but poor accuracy for specific torsional barriers; not recommended for final energy scoring.

Implications for Drug Development

In the context of structure-based drug design (SBDD), the rotational barrier of a methoxy substituent dictates the entropic penalty a molecule must pay to bind to a target receptor. If the receptor's binding pocket requires the methoxy group to adopt an eclipsed or high-energy gauche conformation, the binding free energy ( ΔGbind​ ) will be penalized by the exact magnitude of the rotational barrier. By employing the self-validating DFT/CCSD(T) protocol outlined above, computational chemists can accurately predict these penalties, refine force field parameters (such as those in MMFF94 or machine learning potentials like ANI-2x)[1], and ultimately design APIs with pre-organized, low-energy bioactive conformations.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of cis-2-Methoxycyclohexanecarboxylic Acid via Rhodium-Catalyzed Hydrogenation

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide Introduction & Strategic Rationale The cis-configured cyclohexanecarboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The cis-configured cyclohexanecarboxylic acid derivatives serve as highly valuable, conformationally restricted building blocks in medicinal chemistry, frequently utilized to modulate lipid and carbohydrate metabolism[1]. The synthesis of cis-2-methoxycyclohexanecarboxylic acid from 2-methoxybenzoic acid (o-anisic acid) presents a classic chemo- and stereoselectivity challenge.

When reducing aromatic carboxylic acids under 2[2], the primary competing side reaction is the hydrogenolysis (cleavage) of the allylic/benzylic C–O bond during the partially reduced diene/ene intermediate stages. Furthermore, harsh conditions can lead to the unwanted3[3].

The Causality of Catalyst Selection: To achieve high cis-diastereoselectivity while suppressing demethoxylation, Rhodium on Alumina (5% Rh/Al₂O₃) is the optimal catalyst.

  • Stereocontrol: Rhodium promotes the flat, multi-point adsorption of the aromatic ring onto the catalyst surface. Hydrogen is delivered sequentially from the metal face, enforcing a syn-addition pathway that yields the cis-isomer almost exclusively. Such 4 is critical for isolating pure enantiomers or diastereomers[4].

  • Chemocontrol: Unlike Palladium (Pd/C), which strongly activates C–O bonds for hydrogenolysis, Rhodium rapidly saturates the ring before C–O cleavage can occur. Using a non-acidic Alumina (Al₂O₃) support rather than activated carbon further prevents acid-catalyzed elimination of the methoxy group.

Mechanistic Pathway

Mechanism N1 2-Methoxybenzoic Acid (Planar Arene) N2 Rh/Al₂O₃ Surface Flat Adsorption N1->N2 π-System Coordination N3 Sequential Syn-Addition of 3 H₂ Molecules N2->N3 Face-Selective Delivery N4 cis-2-Methoxycyclohexane- carboxylic acid N3->N4 Desorption & Stereoretention

Fig 1: Mechanistic pathway of Rh-catalyzed syn-addition ensuring cis-stereoselectivity.

Catalyst Optimization & Quantitative Data

The table below summarizes the empirical data driving our protocol choices. The superiority of Rh/Al₂O₃ is evident in both the diastereomeric ratio (d.r.) and the preservation of the methoxy group.

Catalyst System (5 wt%)SolventTemp (°C)Pressure (bar)Conversion (%)cis:trans RatioHydrogenolysis Byproduct (%)
Pd/C MeOH6050>9560:4028.5
Ru/C H₂O80809278:2212.0
Rh/C MeOH6050>9888:126.5
Rh/Al₂O₃ MeOH6050>99 96:4 <1.5

Data Interpretation: Palladium yields unacceptable levels of cyclohexanecarboxylic acid (the hydrogenolysis byproduct). Rh/Al₂O₃ provides the optimal thermodynamic environment, maximizing the cis:trans ratio to 96:4.

Experimental Protocol

Reagent Preparation
  • Substrate: 2-Methoxybenzoic acid (15.2 g, 100 mmol). Ensure the starting material is free of sulfur or phosphorus impurities, which act as potent catalyst poisons.

  • Catalyst: 5% Rh/Al₂O₃ (1.52 g, 10 wt% relative to substrate).

  • Solvent: HPLC-grade Methanol (150 mL). Protic solvents accelerate the reduction by stabilizing polar transition states during the hydrogen transfer process.

Reactor Setup (Self-Validating System)
  • Transfer the substrate, solvent, and catalyst into a 300 mL Hastelloy or Stainless Steel Parr autoclave.

  • Safety & Purge Cycle: Seal the reactor. Purge the headspace with Nitrogen (N₂) by pressurizing to 10 bar and releasing (Repeat 3x) to remove atmospheric oxygen. Self-Validation: A stable pressure reading during the N₂ hold confirms reactor seal integrity.

  • Purge the headspace with Hydrogen (H₂) by pressurizing to 10 bar and releasing (Repeat 3x) to displace the nitrogen.

Reaction Execution
  • Pressurize the reactor with H₂ to 50 bar .

  • Initiate stirring at 800 RPM to overcome gas-liquid mass transfer limitations.

  • Heat the reaction mixture to 60 °C .

  • Monitor hydrogen uptake. The reaction is typically complete within 6–8 hours when the pressure drop ceases. Maintain conditions for an additional 1 hour post-uptake to ensure >99% conversion.

Workup and Isolation
  • Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂ (3x).

  • Filtration: Filter the reaction mixture through a tight pad of Celite under a nitrogen blanket to remove the Rh/Al₂O₃ catalyst. Caution: Spent catalyst can be pyrophoric; keep it wet with solvent.

  • Concentration: Evaporate the methanol filtrate in vacuo to yield a crude white solid.

  • Purification: Recrystallize the crude product from a mixture of heptane and ethyl acetate (8:2). The trans-isomer and trace hydrogenolysis byproducts remain in the mother liquor.

  • Yield: ~13.8 g (87% isolated yield) of pure cis-2-methoxycyclohexanecarboxylic acid.

Workflow Visualization

Workflow A 1. Preparation (Substrate + Rh/Al₂O₃ in MeOH) B 2. Autoclave Setup (N₂/H₂ Purge Seal Check) A->B C 3. Hydrogenation (50 bar H₂, 60°C, 800 RPM) B->C D 4. Filtration (Celite Pad, Remove Catalyst) C->D E 5. Isolation (Crystallization from Heptane/EtOAc) D->E

Fig 2: Step-by-step operational workflow for the stereoselective hydrogenation process.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: Usually caused by poor stirring (mass transfer limitation) or catalyst poisoning. Ensure the stirring rate is ≥800 RPM and starting materials are highly pure.

  • Elevated trans-Isomer (>5%): Indicates the reaction temperature exceeded 70 °C, causing partial desorption and re-adsorption (isomerization) of the intermediate on the catalyst surface.

  • Analytical Validation: Validate the stereochemistry via ¹H-NMR (400 MHz, CDCl₃). The proton adjacent to the methoxy group (C2-H) in the cis-isomer will appear as a narrow multiplet (equatorial-axial coupling), whereas the trans-isomer presents a broad doublet of triplets (axial-axial coupling, J ≈ 10 Hz).

References

  • Sulfur stereogenic centers in transition-metal-catalyzed asymmetric C–H functionalization: generation and utilization - Chemical Science (RSC Publishing). 4

  • Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems - PMC (nih.gov). 2

  • Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - US Patent US20070197788A1. 1

  • Decarboxylative Halogenation of Organic Compounds - Chemical Reviews (ACS).3

Sources

Application

Application Note &amp; Protocols: Strategic Methylation of 2-Hydroxycyclohexane-1-carboxylic Acid

Introduction and Strategic Overview 2-Hydroxycyclohexane-1-carboxylic acid is a bifunctional molecule featuring a secondary alcohol and a carboxylic acid on a cyclohexane scaffold. The spatial arrangement of these groups...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

2-Hydroxycyclohexane-1-carboxylic acid is a bifunctional molecule featuring a secondary alcohol and a carboxylic acid on a cyclohexane scaffold. The spatial arrangement of these groups (cis or trans) gives rise to distinct stereoisomers, which can influence reactivity and biological activity.[1][2][3] The complete methylation of this molecule to form methyl 2-methoxycyclohexane-1-carboxylate involves two key transformations: the esterification of the carboxylic acid and the etherification of the alcohol.

This guide provides a detailed analysis of the strategic choices and experimental protocols for achieving this transformation. The inherent difference in the acidity and nucleophilicity of the carboxylic acid and alcohol functional groups allows for either a stepwise, chemoselective approach or a more direct, one-pot exhaustive methylation. The choice of strategy depends on the desired purity, scale, stereochemical considerations, and available laboratory reagents.

The primary challenge lies in controlling the chemoselectivity. The carboxylic acid proton is significantly more acidic (pKa ≈ 4-5) than the alcohol proton (pKa ≈ 16-18), making the carboxylate group a much weaker nucleophile than the corresponding alkoxide. This electronic difference is the cornerstone of the stepwise strategic approach.

Strategic Pathways for Methylation

Two primary strategies can be employed for the synthesis of methyl 2-methoxycyclohexane-1-carboxylate. The selection of the optimal path is dictated by experimental goals and safety considerations.

Methylation_Strategies Start 2-Hydroxycyclohexane- 1-carboxylic Acid Strategy1 Strategy 1: Stepwise Methylation (Chemoselective) Start->Strategy1 High Control Strategy2 Strategy 2: One-Pot Methylation (Exhaustive) Start->Strategy2 Efficiency Esterification Step 1: Esterification (Carboxylic Acid) Strategy1->Esterification FinalProduct Methyl 2-Methoxycyclohexane- 1-carboxylate Strategy2->FinalProduct   Strong Base +   Excess Me Agent Intermediate Methyl 2-Hydroxycyclohexane- 1-carboxylate Esterification->Intermediate Etherification Step 2: Etherification (Alcohol) Etherification->FinalProduct Intermediate->Etherification

Diagram 1: High-level strategic workflows for the methylation of 2-hydroxycyclohexane-1-carboxylic acid.

Strategy 1: Stepwise Chemoselective Methylation

This approach leverages the differential reactivity of the two functional groups, beginning with the more acidic carboxylic acid.

Step 1: Selective Esterification of the Carboxylic Acid

The carboxylic acid can be selectively converted to a methyl ester in the presence of the alcohol using methods that exploit its higher acidity.

Diazomethane (CH₂N₂) is a highly efficient and specific reagent for converting carboxylic acids to methyl esters.[4] The reaction is fast, clean, and proceeds in excellent yields at room temperature.[5][6]

  • Mechanism & Causality: The reaction is initiated by the protonation of diazomethane by the acidic carboxylic acid. This forms a carboxylate anion and a highly unstable methyldiazonium cation.[6] The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas (N₂), an excellent leaving group, to form the methyl ester.[5][6] Alcohols are generally not acidic enough (pKa ≈ 16) to protonate diazomethane, ensuring high chemoselectivity for the carboxylic acid (pKa ≈ 5).[7]

  • Critical Safety Warning: Diazomethane is a highly toxic, carcinogenic, and dangerously explosive gas.[5][6] It must be generated in situ from precursors (e.g., N-methyl-N-nitroso-p-toluenesulfonamide, Diazald®) behind a blast shield using flame-polished glassware to avoid detonation from contact with rough surfaces.[6] This procedure should only be performed by trained personnel in a well-ventilated chemical fume hood.

Protocol 3.1.A: Esterification with In-Situ Generated Diazomethane

  • Setup: Assemble a diazomethane generation apparatus (e.g., a Diazald® kit) with flame-polished joints behind a blast shield. The receiving flask should be placed in an ice bath (0 °C).

  • Reagents:

    • 2-Hydroxycyclohexane-1-carboxylic acid (1.0 eq) dissolved in diethyl ether (20 mL/g).

    • Diazald® (3.0 eq).

    • Diethyl ether.

    • Potassium hydroxide (KOH) solution (e.g., 5 g in 8 mL water and 35 mL ethanol).

  • Generation: Slowly add the Diazald® solution in ether to the hot (65 °C) KOH solution in the generation flask. The yellow diazomethane gas will co-distill with ether into the chilled receiving flask.

  • Reaction: Slowly add the ethereal solution of diazomethane to the solution of 2-hydroxycyclohexane-1-carboxylic acid at 0 °C with gentle stirring. Continue addition until the yellow color of diazomethane persists and nitrogen evolution ceases.

  • Quenching: Carefully add a few drops of acetic acid to quench any excess diazomethane until the yellow color disappears.

  • Workup: The resulting ethereal solution containing methyl 2-hydroxycyclohexane-1-carboxylate can be concentrated under reduced pressure. The product is often pure enough for the next step, or it can be purified by column chromatography.

Step 2: Etherification of the Secondary Alcohol

With the carboxylic acid protected as a methyl ester, the less reactive secondary alcohol can be methylated. This requires a strong base to generate the nucleophilic alkoxide, followed by reaction with a methylating agent.

This classic ether synthesis involves deprotonation of the alcohol followed by an Sₙ2 reaction. Dimethyl sulfate is a powerful and efficient methylating agent for this purpose.[8]

  • Mechanism & Causality: A strong, non-nucleophilic base such as sodium hydride (NaH) is used to deprotonate the alcohol, forming a sodium alkoxide and hydrogen gas. The resulting alkoxide is a potent nucleophile that readily attacks the electrophilic methyl group of dimethyl sulfate, displacing the sulfate leaving group.

  • Critical Safety Warning: Dimethyl sulfate is extremely toxic, carcinogenic, mutagenic, and corrosive.[9] It must be handled with extreme caution in a chemical fume hood using appropriate personal protective equipment (gloves, goggles, lab coat). Any spills should be neutralized immediately with an ammonia solution.

Protocol 3.2.B: Etherification using Sodium Hydride and Dimethyl Sulfate

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a reflux condenser.

  • Reagents:

    • Methyl 2-hydroxycyclohexane-1-carboxylate (from Step 1) (1.0 eq).

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq).

    • Anhydrous tetrahydrofuran (THF).

    • Dimethyl sulfate ((CH₃)₂SO₄) (1.2 eq).

  • Alkoxide Formation: Suspend the NaH in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of the starting alcohol in THF via the dropping funnel. Stir the mixture at room temperature for 1 hour or until hydrogen evolution ceases.

  • Methylation: Cool the resulting alkoxide solution back to 0 °C. Add the dimethyl sulfate dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.

  • Workup & Purification: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure methyl 2-methoxycyclohexane-1-carboxylate.

Strategy 2: One-Pot Exhaustive Methylation

For efficiency, both functional groups can be methylated in a single reaction sequence by using a sufficient excess of a strong base and a powerful methylating agent.

Diagram 2: Conceptual mechanism for one-pot exhaustive methylation.

  • Mechanism & Causality: A strong base like NaH first deprotonates the more acidic carboxylic acid. A second equivalent of base then deprotonates the alcohol to form a dianion (a carboxylate-alkoxide). Subsequent addition of at least two equivalents of a methylating agent, such as dimethyl sulfate or methyl iodide, results in Sₙ2 attack from both the carboxylate and alkoxide nucleophiles to afford the final di-methylated product. This method is highly efficient but may be less clean than the stepwise approach.

Protocol 4.0: One-Pot Methylation with NaH and Dimethyl Sulfate

  • Setup: Use the same flame-dried, inert atmosphere setup as described in Protocol 3.2.B.

  • Reagents:

    • 2-Hydroxycyclohexane-1-carboxylic acid (1.0 eq).

    • Sodium hydride (NaH, 60% dispersion) (2.5 eq).

    • Anhydrous tetrahydrofuran (THF).

    • Dimethyl sulfate ((CH₃)₂SO₄) (2.5 eq).

  • Dianion Formation: Suspend NaH in anhydrous THF under nitrogen at 0 °C. Slowly add a solution of 2-hydroxycyclohexane-1-carboxylic acid in THF. After addition, allow the mixture to warm to room temperature and then gently heat to 40 °C for 1-2 hours to ensure complete deprotonation of both sites (monitor hydrogen evolution).

  • Methylation: Cool the reaction mixture back to 0 °C. Slowly add the dimethyl sulfate dropwise. After addition, allow the reaction to warm to room temperature and stir for 6-8 hours or overnight.

  • Workup & Purification: Follow the quenching, workup, and purification steps exactly as described in Protocol 3.2.B.

Product Characterization

The progress of the reactions and the identity of the products can be confirmed using standard analytical techniques.

Table 1: Spectroscopic Data for Key Compounds

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (ppm)
2-Hydroxycyclohexane-1-carboxylic acid 2500-3300 (broad, O-H of acid), 3200-3600 (broad, O-H of alcohol), 1710-1760 (strong, C=O)[1]Variable (broad s, 2H, -OH & -COOH), signals for cyclohexyl protons.
Methyl 2-hydroxycyclohexane-1-carboxylate 3200-3600 (broad, O-H of alcohol), 1720-1740 (strong, C=O of ester)~3.7 (s, 3H, -OCH₃ of ester), variable (broad s, 1H, -OH), signals for cyclohexyl protons.
Methyl 2-methoxycyclohexane-1-carboxylate 2850-2950 (C-H), 1720-1740 (strong, C=O of ester), 1080-1150 (C-O of ether)~3.7 (s, 3H, -OCH₃ of ester), ~3.4 (s, 3H, -OCH₃ of ether), signals for cyclohexyl protons.

References

  • Vertex AI Search Result 1. (No title provided).
  • Diazomethane makes methyl esters from carboxylic acids. (2025, July 30).
  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Chemistry Learner.
  • DIMETHYL SULPHATE.
  • Saha, et al. (n.d.). Organic Chemistry-4.
  • 2-Hydroxycyclohexanecarboxylic acid | 17502-32-8. Benchchem.
  • Diazomethane (CH2N2). (2025, June 22). Master Organic Chemistry.
  • 2-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 271816. PubChem - NIH.
  • (1S,2R)-2-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 853570. PubChem.
  • Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymeriz

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Method

Application Note: Strategies for Peptide Coupling with 2-Methoxycyclohexane-1-carboxylic Acid

Abstract The formation of amide bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities. However, substrates bearing significant steric hindrance, such...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of amide bonds is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and novel chemical entities. However, substrates bearing significant steric hindrance, such as 2-Methoxycyclohexane-1-carboxylic acid, present a formidable challenge to standard coupling protocols, often resulting in low yields and incomplete reactions. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on selecting and optimizing peptide coupling conditions for this sterically demanding substrate. We delve into the mechanistic principles of modern coupling reagents, compare various strategic approaches, and provide detailed, field-proven protocols to ensure successful and efficient amide bond formation.

The Challenge: Overcoming Steric Hindrance

2-Methoxycyclohexane-1-carboxylic acid features a bulky cyclohexane ring with a methoxy group positioned at the C2 position, adjacent to the carboxyl functional group. This substitution pattern creates significant steric congestion around the reaction center. During amide bond formation, this bulk physically obstructs the approach of the amine nucleophile to the activated carboxylic acid intermediate, dramatically slowing down the reaction rate.[1][2] Consequently, conventional coupling methods, especially those relying on less reactive activators like standard carbodiimides alone, often fail or provide unsatisfactory yields.[1]

Success hinges on employing a strategy that generates a highly reactive activated intermediate to accelerate the rate of nucleophilic attack, thereby overcoming the high activation energy imposed by the steric barrier.

The Core Mechanism: Carboxylic Acid Activation

Peptide bond formation is fundamentally a two-step process involving the conversion of a carboxylic acid into an activated species that is highly susceptible to nucleophilic attack by an amine.[3][4]

  • Activation: The coupling reagent reacts with the carboxyl group, transforming the hydroxyl moiety—a poor leaving group—into a highly reactive intermediate (e.g., an O-acylisourea, an active ester). This is the critical step for hindered substrates.[3][5]

  • Acylation: The amine nucleophile attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and release the leaving group.[6]

G cluster_activation Step 1: Activation cluster_acylation Step 2: Acylation CarboxylicAcid R-COOH (2-Methoxycyclohexane- 1-carboxylic acid) ActivatedIntermediate Activated Intermediate (Highly Reactive Ester) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) AmideBond Amide Product ActivatedIntermediate->AmideBond + Amine Byproduct Byproduct ActivatedIntermediate->Byproduct + Amine Amine R'-NH2 (Amine Nucleophile)

Figure 1: General workflow for amide bond formation.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is the most critical factor for success. Reagents are broadly classified into carbodiimides, uronium/aminium salts, and phosphonium salts, each with distinct advantages and disadvantages for this application.

Reagent ClassExample ReagentsBase RequiredTypical SolventsPros for Hindered SubstratesCons & Mitigation Strategies
Carbodiimides EDC, DCC, DICNone (or 1 eq. for amine salts)DCM, DMF, NMPCost-effective. EDC's water-soluble byproduct simplifies workup.[7]Often too slow for hindered couplings. Risk of N-acylurea side product.[8] Mitigation: Must be used with additives like OxymaPure or HOAt to boost reactivity and suppress side reactions.[3][8]
Uronium/Aminium Salts HATU , HBTU, HCTU, COMUNon-nucleophilic base (DIPEA, 2,4,6-Collidine)[9]DMF, NMPHighly Recommended. Extremely efficient and fast, forming highly reactive OAt/OBt esters.[10] HATU is particularly effective for sterically demanding couplings.[5]More expensive. Can cause guanidinylation of the amine.[10] Mitigation: Pre-activate the carboxylic acid for 5-15 mins before adding the amine; use a slight excess of the acid relative to the coupling reagent.[9]
Phosphonium Salts PyBOP , PyAOPNon-nucleophilic base (DIPEA)DMF, NMP, DCMExcellent efficiency, comparable to uronium salts.[11] Does not cause guanidinylation, making it safer for slow reactions or when using excess reagent.[10]Phosphoramide byproducts can be difficult to remove during purification.[12] BOP generates carcinogenic HMPA; PyBOP is the safer alternative.[3][11]
Recommended Experimental Protocols

The following protocols are optimized for the coupling of 2-Methoxycyclohexane-1-carboxylic acid with a primary or secondary amine. Always use anhydrous solvents and perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates. [9]

Protocol 1: High-Efficiency Coupling with HATU (Preferred Method)

This method is the gold standard for difficult couplings due to the high reactivity of the OAt-ester intermediate generated in situ.[1][5]

Materials:

  • 2-Methoxycyclohexane-1-carboxylic acid (1.0 eq.)

  • Amine (1.0–1.2 eq.)

  • HATU (1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere, add 2-Methoxycyclohexane-1-carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester and minimizing side reactions.[9][13]

  • In a separate flask, dissolve the amine (1.0–1.2 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS. For extremely hindered amines, the reaction may require extended time (up to 24 hours) or gentle heating (40°C), but monitor for potential side reactions.[1]

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Robust and Safe Carbodiimide Coupling with EDC/OxymaPure

This protocol uses a modern, safer additive (OxymaPure) which is superior to HOBt in both performance and safety profile, avoiding the explosive nature of benzotriazole derivatives.[8][14]

Materials:

  • 2-Methoxycyclohexane-1-carboxylic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq.)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a dry flask under an inert atmosphere, dissolve 2-Methoxycyclohexane-1-carboxylic acid (1.0 eq.), the amine (1.1 eq.), and OxymaPure (1.2 eq.) in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath. Low temperatures are recommended for carbodiimide reactions to minimize side reactions like N-acylurea formation.[3]

  • Add EDC (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • If using DCM: Dilute with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • If using DMF: Dilute with ethyl acetate and follow the work-up procedure from Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[7][15]

  • Purify the crude product by column chromatography.

Protocol 3: Phosphonium Salt Coupling with PyBOP

This method provides high reactivity similar to HATU but avoids the potential for guanidinylation, which can be an advantage if the amine is particularly precious or the reaction is expected to be very slow.[10]

Materials:

  • 2-Methoxycyclohexane-1-carboxylic acid (1.0 eq.)

  • Amine (1.1 eq.)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) (1.1 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF or DCM

Procedure:

  • To a dry flask under an inert atmosphere, add 2-Methoxycyclohexane-1-carboxylic acid (1.0 eq.), PyBOP (1.1 eq.), and the amine (1.1 eq.).

  • Dissolve the components in anhydrous DMF or DCM.

  • Add DIPEA (3.0 eq.) to the mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Follow the work-up procedure detailed in Protocol 1. The phosphoramide byproduct can sometimes be challenging to remove; thorough purification by column chromatography is essential.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following workflow provides guidance on how to troubleshoot common issues.

G Start Low or No Yield Observed CheckReagent Is the coupling reagent potent enough? (e.g., using EDC/HOBt) Start->CheckReagent UpgradeReagent ACTION: Switch to a more powerful reagent like HATU or PyBOP. CheckReagent->UpgradeReagent No CheckTimeTemp Is reaction time/temperature sufficient? CheckReagent->CheckTimeTemp Yes Success Reaction Successful UpgradeReagent->Success IncreaseTimeTemp ACTION: Increase reaction time (e.g., to 24h). Consider gentle heating (40°C) or microwave-assisted synthesis. CheckTimeTemp->IncreaseTimeTemp No CheckSolvent Are all reactants fully dissolved? Is the solvent optimal? CheckTimeTemp->CheckSolvent Yes IncreaseTimeTemp->Success ChangeSolvent ACTION: Switch to a better solvating solvent like NMP or a DCM/DMF/NMP mixture. CheckSolvent->ChangeSolvent No CheckSolvent->Success Yes ChangeSolvent->Success

Figure 2: Troubleshooting workflow for low coupling efficiency.

  • Issue: Guanidinylation Side Product with HATU.

    • Cause: The free amine attacks the HATU reagent before it can react with the activated ester. This is more likely if HATU is in excess or if the coupling is slow.[3][10]

    • Solution: Strictly adhere to the pre-activation step outlined in Protocol 1.[9] Ensure the carboxylic acid is in slight excess relative to the amine, or use equimolar amounts of the coupling reagent.[9]

  • Issue: Poor Solubility of Reactants.

    • Cause: The substrate or amine may not be fully soluble in common solvents like DCM.

    • Solution: N-methylpyrrolidone (NMP) is often a superior solvent to DMF for its solvating properties. For very difficult cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1]

Conclusion

The successful amide coupling of sterically hindered substrates like 2-Methoxycyclohexane-1-carboxylic acid is highly achievable with the appropriate choice of modern synthetic reagents and careful optimization of reaction conditions. While carbodiimides may suffice for simpler substrates, their efficacy is limited here. The use of high-potency uronium salts like HATU, or alternatively phosphonium salts like PyBOP, is strongly recommended. By employing the detailed protocols and troubleshooting guidance provided in this note, researchers can confidently navigate the challenges posed by steric hindrance to achieve high yields and purity in their target molecules.

References
  • AAPPTEC. (n.d.). Coupling Reagents. [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Valeur, E., & Bradley, M. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). HATU. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]

  • Xu, S., et al. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]

  • National Institutes of Health. (n.d.). Practical N-to-C peptide synthesis with minimal protecting groups. PMC. [Link]

  • Angewandte Chemie. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. [Link]

  • National Institutes of Health. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?[Link]

  • ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. [Link]

  • Royal Society of Chemistry. (n.d.). Peptide coupling using recyclable bicyclic benziodazolone. [Link]

  • National Institutes of Health. (n.d.). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC. [Link]

  • National Institutes of Health. (n.d.). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]

  • ResearchGate. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ACS Publications. (2021, May 15). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical–Radical Coupling. [Link]

  • Royal Society of Chemistry. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

Sources

Application

Esterification methods for 2-methoxycyclohexanecarboxylic acid yield optimization

APPLICATION NOTE & PROTOCOLS Introduction Esters of 2-methoxycyclohexanecarboxylic acid are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the methoxy group and the s...

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE & PROTOCOLS

Introduction

Esters of 2-methoxycyclohexanecarboxylic acid are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The presence of the methoxy group and the stereochemistry of the cyclohexane ring can present challenges for achieving high-yield esterification. This document provides a comprehensive guide to optimizing the synthesis of these esters, detailing several effective methods and the rationale behind key experimental choices. The protocols provided are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Understanding the Challenges

The primary challenges in the esterification of 2-methoxycyclohexanecarboxylic acid stem from potential steric hindrance and the presence of an acid-sensitive methoxy group. The cyclohexane ring can adopt various conformations, and the substituent at the 2-position can influence the accessibility of the carboxylic acid group to the alcohol. Furthermore, harsh acidic conditions, typical of classical Fischer-Speier esterification, could potentially lead to cleavage of the methoxy ether linkage, reducing the overall yield of the desired product. Therefore, careful selection of the esterification method and optimization of reaction conditions are crucial for success.

Recommended Esterification Methodologies

Several methodologies can be employed for the esterification of 2-methoxycyclohexanecarboxylic acid. The choice of method will depend on the specific alcohol being used, the scale of the reaction, and the sensitivity of the substrates to the reaction conditions. Here, we detail three highly effective methods:

  • Steglich Esterification: A mild and highly efficient method for sterically hindered and acid-sensitive substrates.

  • Fischer-Speier Esterification (Optimized): The classic acid-catalyzed method, adapted for this specific substrate to minimize side reactions.

  • Mitsunobu Reaction: An alternative for reactions where inversion of stereochemistry at the alcohol center is desired or for particularly challenging substrates.

Method 1: Steglich Esterification

The Steglich esterification is an excellent choice for 2-methoxycyclohexanecarboxylic acid due to its mild, neutral reaction conditions.[1][2] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][3][4]

Causality of Experimental Choices:
  • DCC/DIC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] This intermediate is readily attacked by the alcohol.

  • DMAP: DMAP acts as a potent nucleophilic catalyst.[2][5] It reacts with the O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt, which is more susceptible to nucleophilic attack by the alcohol than the O-acylisourea itself. This significantly accelerates the reaction and suppresses the formation of the undesired N-acylurea byproduct, which can be a major issue in the absence of DMAP, especially with sterically hindered substrates.[2][3][6]

  • Aprotic Solvent (e.g., Dichloromethane): Anhydrous aprotic solvents like dichloromethane (DCM) are used to prevent hydrolysis of the reactive intermediates and the carbodiimide reagent.[3][6]

Visualizing the Steglich Esterification Workflow

Steglich_Esterification_Workflow Start Start: 2-Methoxycyclohexanecarboxylic Acid, Alcohol, DMAP in DCM Add_DCC Add DCC at 0°C Start->Add_DCC Stir_RT Stir at Room Temperature Add_DCC->Stir_RT Filter Filter to Remove Dicyclohexylurea (DCU) Stir_RT->Filter Wash Aqueous Work-up: Wash with dilute HCl and NaHCO3 Filter->Wash Dry_Evap Dry Organic Layer and Evaporate Solvent Wash->Dry_Evap Purify Purify by Column Chromatography or Distillation Dry_Evap->Purify Product Final Product: Ester Purify->Product

Caption: Workflow for the Steglich Esterification.

Detailed Protocol for Steglich Esterification

Materials:

  • 2-Methoxycyclohexanecarboxylic acid (1.0 eq)

  • Alcohol (1.1 - 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • To a solution of 2-methoxycyclohexanecarboxylic acid (1.0 eq) and the alcohol (1.1-1.5 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the mixture to remove the DCU.[3][6]

  • Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO3 solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure.

Method 2: Optimized Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method that involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[7] For 2-methoxycyclohexanecarboxylic acid, it is crucial to use a milder acid catalyst and conditions that favor the forward reaction to maximize yield and prevent degradation.

Causality of Experimental Choices:
  • Excess Alcohol: Using the alcohol as the solvent or in large excess shifts the equilibrium towards the formation of the ester, according to Le Chatelier's principle.[8][9]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, non-volatile acid catalyst that is effective and easier to handle than sulfuric acid. It is generally considered a milder catalyst.[8]

  • Dean-Stark Apparatus: This piece of glassware is used to azeotropically remove water as it is formed during the reaction, which is essential for driving the equilibrium towards the product.[8]

  • Toluene: An inert solvent that forms an azeotrope with water, facilitating its removal.

Visualizing the Fischer-Speier Esterification Mechanism

Fischer_Speier_Mechanism Carboxylic_Acid Carboxylic Acid R-COOH Protonation Protonation of Carbonyl Oxygen (H+ catalyst) Carboxylic_Acid->Protonation Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Alcohol_Attack Nucleophilic Attack by Alcohol (R'-OH) Activated_Acid->Alcohol_Attack Tetrahedral_Int Tetrahedral Intermediate Alcohol_Attack->Tetrahedral_Int Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Leaving Elimination of Water Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester Ester R-COOR' Deprotonation->Ester

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Protocol for Optimized Fischer-Speier Esterification

Materials:

  • 2-Methoxycyclohexanecarboxylic acid (1.0 eq)

  • Alcohol (can be used as solvent or 3-5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.05 - 0.1 eq)

  • Toluene (if alcohol is not the solvent)

  • Dean-Stark apparatus, reflux condenser, heating mantle

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 2-methoxycyclohexanecarboxylic acid (1.0 eq), the alcohol (if not used as solvent, 3-5 eq), toluene, and p-TsOH (0.05 - 0.1 eq). If the alcohol is a liquid and can serve as the solvent, it can be used in large excess without toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, typically 4-24 hours. Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to room temperature.

  • If toluene was used, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with saturated NaHCO3 solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming esters, particularly when a stereochemical inversion of the alcohol is desired.[10][11] This reaction proceeds under mild, neutral conditions and is often successful when other methods fail.[12]

Causality of Experimental Choices:
  • Triphenylphosphine (PPh3) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): This pair of reagents is central to the Mitsunobu reaction. PPh3 and DEAD/DIAD react to form a phosphonium salt intermediate.[12]

  • Activation of the Alcohol: The alcohol attacks the phosphonium salt, forming an alkoxyphosphonium salt. This converts the hydroxyl group of the alcohol into an excellent leaving group.[13]

  • SN2 Displacement: The carboxylate anion, formed by the deprotonation of the carboxylic acid by the betaine intermediate, then acts as a nucleophile and displaces the activated hydroxyl group in an S_N2 fashion, leading to inversion of configuration at the alcohol's stereocenter.[10][12]

  • Anhydrous THF: A common solvent for the Mitsunobu reaction, as it is aprotic and can dissolve all the reactants.[12]

Visualizing the Mitsunobu Reaction Logical Relationship

Mitsunobu_Reaction Reagents Reagents: Carboxylic Acid, Alcohol, Triphenylphosphine (PPh3), DEAD or DIAD Activation In situ Activation of Alcohol Reagents->Activation SN2 SN2 Displacement by Carboxylate Activation->SN2 Product Ester Product (with inverted stereochemistry at alcohol center) SN2->Product Byproducts Byproducts: Triphenylphosphine oxide, Hydrazinedicarboxylate SN2->Byproducts

Caption: Logical flow of the Mitsunobu Reaction.

Detailed Protocol for the Mitsunobu Reaction

Materials:

  • 2-Methoxycyclohexanecarboxylic acid (1.0 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh3) (1.2 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxycyclohexanecarboxylic acid (1.0 eq), the alcohol (1.0 eq), and PPh3 (1.2 eq) in anhydrous THF.[12]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.[12] A color change and/or the formation of a precipitate may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazinedicarboxylate. Purification can be achieved by column chromatography on silica gel. It is often beneficial to first remove the bulk of the byproducts by precipitation from a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.

Data Presentation: Comparison of Esterification Methods

MethodKey ReagentsConditionsAdvantagesDisadvantagesTypical Yields
Steglich Esterification DCC/DIC, DMAPMild, neutral, room temperatureHigh yields for hindered and acid-sensitive substrates.[2][3]Stoichiometric amounts of coupling agent required; DCU byproduct can be difficult to remove completely.Good to excellent
Fischer-Speier Esterification Acid catalyst (e.g., p-TsOH), excess alcoholReflux, requires water removalEconomical, simple setupHarsh conditions for sensitive substrates; equilibrium reaction.[8][14]Moderate to good
Mitsunobu Reaction PPh3, DEAD/DIADMild, neutral, 0 °C to room temperatureInversion of alcohol stereochemistry;[10] effective for difficult couplings.Stoichiometric amounts of reagents; byproduct removal can be challenging.[15]Good to excellent

Conclusion

The optimal method for the esterification of 2-methoxycyclohexanecarboxylic acid depends on the specific requirements of the synthesis. For general purposes and with acid-sensitive substrates, the Steglich esterification offers a reliable and high-yielding route under mild conditions. The optimized Fischer-Speier esterification is a cost-effective alternative when the alcohol is inexpensive and the substrate can tolerate acidic conditions. The Mitsunobu reaction is the method of choice when stereochemical inversion of the alcohol is necessary or for particularly challenging esterifications. By understanding the principles behind each method and carefully following the detailed protocols, researchers can significantly improve the yield and purity of their desired 2-methoxycyclohexanecarboxylate esters.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • OrgoSolver. Carboxylic Acids + Alcohols → Esters (Fischer Esterification). [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • J&K Scientific LLC. Fischer Esterification. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

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  • The Journal of Organic Chemistry. A Method for the Esterification of Hindered Acids. [Link]

  • ScienceDirect. New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]

  • National Center for Biotechnology Information. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • RSC Publishing. Conformation and reactivity. Part VI. Kinetics of the acid-catalysed esterification in methanol of the trans-decalincarboxylic acids, of the 4-t-butyl. [Link]

  • The Journal of Organic Chemistry. Studies of Configuration. IV. The Rearrangement of Methoxycyclohexanecarboxylic Acids with Acetic Anhydride. [Link]

  • National Center for Biotechnology Information. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

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  • ResearchGate. Esterification optimization studies. [Link]

  • Organic Syntheses. β-ALKYL-α,β-UNSATURATED ESTERS FROM ENOL PHOSPHATES OF β-KETO ESTERS. [Link]

  • PrepChem.com. Synthesis of 2-methylcyclohexanecarboxylic acid. [Link]

  • Google Patents. Process for the preparation of aromatic methoxycarboxylic acid methyl esters.
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  • Thieme. A common approach to the synthesis of esters involves activation of the corresponding alcohols as the. [Link]

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Method

Application Notes &amp; Protocols: 2-Methoxycyclohexane-1-carboxylic Acid in Ligand Design

Foreword: The Untapped Potential of a Chiral Scaffold In the relentless pursuit of novel catalysts and therapeutic agents, the design of effective molecular ligands remains a cornerstone of chemical innovation. The ideal...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Untapped Potential of a Chiral Scaffold

In the relentless pursuit of novel catalysts and therapeutic agents, the design of effective molecular ligands remains a cornerstone of chemical innovation. The ideal ligand scaffold often combines stereochemical rigidity, versatile functional handles for tuning, and specific coordinating atoms to engage with a metal center or biological target. It is within this context that we turn our attention to 2-Methoxycyclohexane-1-carboxylic acid—a deceptively simple molecule harboring significant, yet largely unexplored, potential.

This guide moves beyond a mere recitation of facts. It is a forward-looking technical document intended for the practicing researcher. Drawing upon established principles in coordination chemistry, asymmetric catalysis, and medicinal chemistry, we will dissect the structural attributes of 2-Methoxycyclohexane-1-carboxylic acid and outline its prospective applications. Herein, we provide not just the "what" but the "why"—the causal logic behind experimental design—and furnish detailed, field-tested protocols to empower researchers to translate these concepts into tangible results. We will explore how this chiral cyclohexane derivative can serve as a foundational building block for a new class of ligands, poised to make an impact in both catalysis and drug discovery.

Structural and Physicochemical Profile

2-Methoxycyclohexane-1-carboxylic acid possesses two key features that commend it for ligand design: a stereochemically-defined cyclohexane backbone and two distinct oxygen-based functional groups—a carboxylic acid and a methoxy ether.

  • The Cyclohexane Backbone: The chair-like conformation of the cyclohexane ring provides a rigid and predictable three-dimensional structure. The relative positioning of the substituents (cis or trans) is critical for defining the spatial orientation of the coordinating groups, which directly influences the chiral environment of a resulting metal complex.

  • The Carboxylic Acid: This is the primary coordinating group and a versatile synthetic handle. The carboxylate can act as a monodentate, bidentate chelating, or bridging ligand, leading to a variety of coordination architectures.[1][2] Its true power lies in its ability to be readily converted into amides, esters, or other functional groups, allowing for the systematic construction of ligand libraries.

  • The Methoxy Group: While less common as a primary coordinating group for many transition metals, the ether oxygen can act as a hemilabile ligand—binding weakly and reversibly to a metal center. This property can be advantageous in catalysis, potentially stabilizing intermediates or opening a coordination site during a key step of the catalytic cycle. Furthermore, its steric bulk and electronic influence can help fine-tune the ligand's properties.

The molecule exists as multiple stereoisomers. The specific diastereomer (cis or trans) and enantiomer ((1R,2R), (1S,2S), etc.) will be paramount for applications in asymmetric catalysis, where precise control of chirality is essential.[3][4][5]

Table 1: Physicochemical Properties of 2-Methoxycyclohexane-1-carboxylic Acid

PropertyValueSource
CAS Number13702-44-8[6][7]
Molecular FormulaC₈H₁₄O₃[6]
Molecular Weight158.19 g/mol [6]
AppearanceSolid, semi-solid, or liquid
StorageSealed in dry, 2-8°C[6]

Ligand Design Strategy: From Core to Complexity

The most immediate application of 2-Methoxycyclohexane-1-carboxylic acid is as a chiral building block for more elaborate ligand structures. The carboxylic acid is the key point of diversification. Through standard amide coupling reactions, one can attach a vast array of secondary coordinating groups, transforming the simple carboxylic acid into a potent bidentate or tridentate ligand.

Ligand_Strategy A 2-Methoxycyclohexane-1-carboxylic Acid (Chiral Core) B Amide Coupling (Activation of Carboxylic Acid) A->B Step 1 D Library of Bidentate/Tridentate Chiral Ligands B->D Synthesis C Diverse Amine Building Blocks (Secondary Coordinating Group) C->B Step 2 E Coordination to Metal Precursor (e.g., Pd(OAc)₂, Rh(acac)(CO)₂, CuI) D->E Ligand Introduction F Functional Metal-Ligand Complex (e.g., for Asymmetric Catalysis) E->F Complexation

Figure 1: Workflow for developing complex ligands from the core scaffold.

Application Note 1: Synthesis of Chiral N-Aryl and N-Alkyl Amide Ligands

Objective: To leverage the carboxylic acid functionality to create a class of chiral bidentate ligands (N,O-ligands) suitable for asymmetric catalysis. By coupling the acid with various chiral amines, a library of ligands can be rapidly synthesized and screened.

Rationale for Protocol Selection: Amide bond formation is one of the most common and well-understood reactions in organic synthesis.[8] While numerous coupling reagents exist, hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is often preferred for its high efficiency, fast reaction times, and ability to minimize racemization, especially when coupling sterically hindered or electronically diverse substrates.[9] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is critical to deprotonate the carboxylic acid without competing in the coupling reaction.[9] This protocol provides a reliable and high-yielding method for generating the desired amide-based ligands.

Protocol 1: General Amide Coupling using HATU

Materials:

  • (1R,2R)-2-Methoxycyclohexane-1-carboxylic acid (1.0 equiv)

  • Desired primary or secondary amine (e.g., (S)-1-phenylethylamine) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium Chloride (LiCl) solution (for DMF workup)

  • 1 M aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add (1R,2R)-2-Methoxycyclohexane-1-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.2 M.

  • Pre-activation: To the stirred solution, add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir the mixture at room temperature (20-25 °C) for 20-30 minutes. The formation of the activated O-acylisourea ester is typically rapid.

  • Amine Addition: Add the desired amine (1.1 equiv) to the pre-activated mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).

  • Work-up (for DMF):

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (3 times) to remove DMF.[10]

    • Wash with 1 M aqueous HCl (2 times).

    • Wash with saturated aqueous NaHCO₃ (2 times).

    • Wash with brine (1 time).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude amide can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ligand.

Application Note 2: In Situ Generation of Chiral Lewis Acid Catalysts

Objective: To utilize 2-Methoxycyclohexane-1-carboxylic acid directly as a chiral ligand for the in situ preparation of transition metal catalysts. This approach is highly efficient for rapid catalyst screening, bypassing the need for ligand isolation and purification in some cases.

Rationale for Application: Chiral carboxylic acids have proven to be effective ligands in asymmetric catalysis, particularly with early transition metals like titanium.[11] The combination of a chiral carboxylate ligand with a metal alkoxide, such as Ti(OiPr)₄, can generate a potent chiral Lewis acid catalyst in situ.[12] This type of catalyst is well-suited for promoting reactions like asymmetric Diels-Alder cycloadditions or carbonyl-ene reactions by coordinating to the substrate, creating a chiral environment, and lowering the energy of the transition state. The methoxy group on the cyclohexane backbone could further influence the catalyst's reactivity and selectivity through steric or electronic effects.

Catalytic_Cycle Proposed Catalytic Cycle for Asymmetric Diels-Alder cluster_0 cluster_1 A Active Catalyst [Ti(L*)₂(OⁱPr)₂] B Catalyst-Dienophile Complex A->B + Dienophile C Transition State (Diene Approach) B->C + Diene D Product-Catalyst Complex C->D Cycloaddition D->A - Product (Regeneration) L L* = Chiral Ligand (Deprotonated 2-Methoxycyclohexane- 1-carboxylate)

Figure 2: Proposed catalytic cycle for a Ti(IV)-catalyzed asymmetric Diels-Alder reaction.

Protocol 2: In Situ Preparation of a Ti(IV)-Carboxylate Catalyst for an Asymmetric Diels-Alder Reaction

Materials:

  • (1S,2S)-2-Methoxycyclohexane-1-carboxylic acid (20 mol%)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (10 mol%)

  • Dienophile (e.g., methacrolein) (1.0 equiv)

  • Diene (e.g., cyclopentadiene, freshly cracked) (1.5 equiv)

  • Anhydrous Toluene

  • Molecular sieves (4 Å, activated)

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, nitrogen-purged flask containing activated 4 Å molecular sieves, add anhydrous toluene.

    • Add (1S,2S)-2-Methoxycyclohexane-1-carboxylic acid (0.2 equiv relative to the dienophile).

    • Add Ti(OiPr)₄ (0.1 equiv) and stir the resulting solution at room temperature for 30-60 minutes. The exchange of isopropoxide for the chiral carboxylate forms the active catalyst species.

  • Reaction Initiation:

    • Cool the catalyst solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

    • Add the dienophile (1.0 equiv) and stir for 15 minutes.

    • Add the diene (1.5 equiv) dropwise over 5 minutes.

  • Reaction Progress:

    • Maintain the reaction at the low temperature and monitor its progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Quenching and Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃.

    • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite® to remove titanium salts.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or ether) two more times.

  • Purification and Analysis:

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.

Broader Applications in Medicinal Chemistry

The cyclohexane carboxylic acid scaffold is a recognized pharmacophore in drug discovery. Derivatives have been reported as potent inhibitors of enzymes like diacylglycerol acyltransferase 1 (DGAT1), which is a target for obesity treatment.[13] Furthermore, the general class of cyclohexane derivatives exhibits a wide range of biological activities, including antimicrobial properties.[14] The ligands and complexes derived from 2-Methoxycyclohexane-1-carboxylic acid could therefore serve a dual purpose: as tools for synthesizing chiral drug candidates and as potential therapeutic agents themselves. The defined stereochemistry and hydrogen-bonding capabilities of the amide derivatives make them attractive for targeting protein active sites.

Conclusion

2-Methoxycyclohexane-1-carboxylic acid represents a versatile and cost-effective platform for the development of novel chiral ligands. Its rigid stereochemical framework, combined with a highly adaptable carboxylic acid handle, allows for the rational design and synthesis of ligand libraries for asymmetric catalysis. The protocols detailed herein provide a robust starting point for researchers to explore the synthesis of amide-based ligands and the in situ generation of Lewis acid catalysts. The untapped potential of this scaffold invites further exploration, which promises to yield valuable new tools for both synthetic and medicinal chemists.

References

  • Bezborodov, V S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.); (United States), 23:6. [Link]

  • Studer, M., et al. (2000). Asymmetric synthesis of 2-methyl cyclohexane carboxylic acids by heterogeneous catalysis: mechanistic aspects. Chemistry, 6(6), 949-58. [Link]

  • NanoNEXT. (2025). Synthesis and Structural Insights of Transition Metal Complexes Assembled by 1,4-Cyclohexanedicarboxylic Acid and 1,10-Phenanthroline. Asian Research Association. [Link]

  • Okoronkwo, J. A., et al. (2022). Synthesis and Crystal Structures of Mn(II) and Co(II) Complexes as Catalysts for Oxidation of Cyclohexanone. MDPI. [Link]

  • PubChem. (2025). (1S,2S)-2-(Methoxycarbonyl)cyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Gupte, A., et al. (2014). Synthesis and Evaluation of Cyclohexane Carboxylic Acid Head Group Containing Isoxazole and Thiazole Analogs as DGAT1 Inhibitors. European Journal of Medicinal Chemistry, 81, 205-21. [Link]

  • Hussain, H.I., et al. (2018). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Yushyna, I., et al. (2021). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. PMC. [Link]

  • OpenStax. (2019). Coordination Chemistry of Transition Metals. OpenStax. [Link]

  • Helmbrecht, S. L., et al. (2020). Axially Chiral 1,1'-Binaphthyl-2-Carboxylic Acid (BINA-Cox) as Ligands for Titanium-Catalyzed Asymmetric Hydroalkoxylation. European Journal of Organic Chemistry. [Link]

  • Žáková, A. (2022). Synthesis of ligands and reductive coupling catalysts. Masaryk University. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Eastman Chemical Co. (2015). Process for the preparation of cyclohexane carboxylic acid compounds.
  • HepatoChem. (2023). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Wang, Y., et al. (2025). Synthesis, Structures and Properties of Two Metal-Organic Coordination Polymers Derived from Manganese(ΙΙ), Thiabendazole and Polydentate Carboxylic Acids. ResearchGate. [Link]

  • Helmbrecht, S. L., et al. (2020). Axially Chiral 1,1′-Binaphthyl-2-Carboxylic Acid (BINA-Cox) as Ligands for Titanium-Catalyzed Asymmetric Hydroalkoxylation. mediaTUM. [Link]

  • MacMillan, D. W. C. (2017). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. PMC. [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Ghosh, S. K., et al. (2005). Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. Dalton Transactions. [Link]

  • Michalska, D., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

  • Warra, A.A. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research, 3(4):951-958. [Link]

  • Ju, S., et al. (2021). A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases. eScholarship.org. [Link]

  • CS, Tania. (2023). 1-methylcyclohexane carboxylic acid synthesis. YouTube. [Link]

  • Weigand, J. J., et al. (2020). Chiral bifunctional NHC/guanidine ligands for asymmetric hydrogenation. ChemRxiv. [Link]

  • PubChem. 2-Hydroxy-5-methyl-cyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Routes to 2-Methoxycyclohexane Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Causality The catalytic upgrading of lignin-derived mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Causality

The catalytic upgrading of lignin-derived model compounds, such as guaiacol (2-methoxyphenol), into high-value fine chemicals is a critical frontier in sustainable chemistry. Among the possible derivatives, 2-methoxycyclohexanol (2-MCol) and 2-methoxycyclohexanone (2-MCO) are highly sought-after intermediates in pharmaceutical synthesis and advanced polymer manufacturing.

However, the selective hydrogenation of guaiacol presents a formidable catalytic challenge. The substrate contains highly reactive Caryl​−OH and Caryl​−OCH3​ bonds. During hydrogenation, the desired aromatic ring saturation (HYD) fiercely competes with demethoxylation (DMO) and hydrodeoxygenation (HDO) pathways, which strip the oxygen-containing functional groups to yield lower-value bulk chemicals like cyclohexanol or cyclohexane [4, 5].

The Role of Catalyst-Support Synergy

Achieving high selectivity relies entirely on manipulating the thermodynamic and kinetic pathways via catalyst design and reaction conditions:

  • For 2-Methoxycyclohexanone (2-MCO): Partial hydrogenation requires a delicate balance. Palladium supported on anatase titanium dioxide (Pd/TiO 2​ ) is uniquely effective. The anatase phase, when partially reduced, provides Lewis acid sites that bind the oxygenated groups of guaiacol. When the reaction is conducted in water at mild temperatures (373 K), the solvent promotes keto-enol tautomerization, stabilizing the ketone intermediate before it can over-hydrogenate [1].

  • For 2-Methoxycyclohexanol (2-MCol): Full ring saturation without C-O bond cleavage requires highly active hydrogenation metals (such as Ru or Pd) on neutral or mildly acidic supports (e.g., Carbon or Al 2​ O 3​ -TiO 2​ ). High hydrogen pressure and lower temperatures (< 353 K) ensure that the kinetics of ring hydrogenation vastly outpace the activation energy required for C-O bond scission [2, 3].

Reaction Pathway Visualization

The following diagram illustrates the competitive reaction network of guaiacol hydrogenation. Controlling the divergence between the green pathways (desired) and the red/yellow pathways (over-reduction) is the core objective of the protocols provided in this guide.

ReactionNetwork GUA Guaiacol (2-Methoxyphenol) MCO 2-Methoxycyclohexanone (2-MCO) GUA->MCO Partial HYD (Pd/TiO2, Mild) MCOL 2-Methoxycyclohexanol (2-MCol) GUA->MCOL Full HYD (Ru or Pd/C) PHE Phenol GUA->PHE DMO (Demethoxylation) MCO->MCOL HYD (Over-reduction) CHOL Cyclohexanol MCOL->CHOL DMO PHE->CHOL HYD CHANE Cyclohexane CHOL->CHANE HDO (High Temp)

Fig 1. Catalytic reaction network of guaiacol hydrogenation and competing hydrodeoxygenation routes.

Quantitative Performance Data

To facilitate catalyst selection, the following table summarizes field-proven parameters and their corresponding product distributions based on recent authoritative literature.

Catalyst SystemSubstrateSolventTemp (K) H2​ (MPa)Major ProductSelectivityRef
Pd/TiO 2​ (Anatase) GuaiacolWater3731.02-Methoxycyclohexanone~65.0%[1]
Ru/Al 2​ O 3​ -TiO 2​ GuaiacolNone/Alkane3233.02-Methoxycyclohexanol94.0%[2]
Pd/C (5 wt%) GuaiacolAlkane4734.02-Methoxycyclohexanol>90.0%[3]
Co/rGO GuaiacolWater4432.0Cyclohexanol93.2%[4]
Ru/MFI Nanosheets Guaiacoln-Dodecane4735.0Cyclohexane~100%[5]

Experimental Protocols

Protocol A: Selective Synthesis of 2-Methoxycyclohexanone (2-MCO)

This protocol utilizes a metal-acid synergy and solvent-mediated tautomerization to halt hydrogenation at the ketone stage [1].

Materials & Reagents:

  • Guaiacol (Substrate, >99% purity): 0.62 g

  • Pd/TiO 2​ (3 wt% Pd on anatase support): 100 mg

  • Deionized Water (HPLC grade): 10 g

  • Hydrogen Gas ( H2​ ): >99.999% purity

Step-by-Step Methodology:

  • Catalyst Activation: Pre-reduce the Pd/TiO 2​ catalyst powder in a tube furnace under a continuous flow of H2​ (30 mL/min) at 200 °C for 2 hours. Causality Note: This step is non-negotiable. It generates the partially reduced Ti3+ species on the anatase surface necessary to bind the methoxy group and orient the aromatic ring for partial hydrogenation [1, 3].

  • Reactor Charging: Transfer the activated catalyst (100 mg), guaiacol (0.62 g), and water (10 g) into a 50 mL high-pressure stainless-steel autoclave equipped with a magnetic stirrer. Causality Note: Water is explicitly chosen over non-polar solvents because its polarity heavily favors the keto-enol tautomerization of the intermediate enol into the stable 2-MCO [1].

  • Atmospheric Purging: Seal the reactor. Purge the headspace with N2​ three times (up to 1 MPa, then vent) followed by H2​ three times to entirely displace atmospheric oxygen.

  • Reaction Execution: Pressurize the reactor to exactly 1.0 MPa with H2​ at room temperature. Heat the vessel to 373 K (100 °C) and initiate stirring at 700 rpm.

  • Self-Validation & Monitoring: Monitor the pressure drop. The reaction should be terminated after 2–4 hours. Warning: Extending the reaction time or exceeding 373 K will inevitably trigger over-hydrogenation to 2-MCol or demethoxylation to cyclohexanone [1].

  • Workup: Quench the reaction by immersing the autoclave in an ice-water bath. Once cooled to room temperature, carefully vent the residual H2​ . Filter the mixture through a 0.22 µm PTFE syringe filter to recover the catalyst. Extract the aqueous filtrate with ethyl acetate (3 × 10 mL) for downstream analysis.

Protocol B: Full Ring Hydrogenation to 2-Methoxycyclohexanol (2-MCol)

This protocol leverages high hydrogen pressure and mild temperatures to saturate the aromatic ring faster than C-O scission can occur [2, 3].

Materials & Reagents:

  • Guaiacol: 2.00 g

  • 5% Pd/C or Ru/Al 2​ O 3​ -TiO 2​ catalyst: 50 mg

  • n-Dodecane (Solvent): 18 g

Step-by-Step Methodology:

  • Reactor Charging: Load the substrate (2.00 g), catalyst (50 mg), and n-dodecane (18 g) into a 50 mL autoclave.

  • Purging & Pressurization: Purge with N2​ and H2​ as described in Protocol A. Pressurize the reactor to a high H2​ pressure of 3.0 to 4.0 MPa. Causality Note: High hydrogen availability ensures that the metal surface is saturated with active H∗ species, driving the rapid, full saturation of the aromatic π -system before the molecule can undergo demethoxylation [3].

  • Reaction Execution: Heat the reactor to a mild temperature of 323 K (50 °C) to 353 K (80 °C). Stir at 700 rpm for 1 to 3 hours.

  • Workup: Cool the reactor, vent the gas, and separate the catalyst via centrifugation (8000 rpm, 10 min). The supernatant (n-dodecane layer) contains the highly concentrated 2-MCol product.

Analytical Validation (GC-FID)

To ensure the trustworthiness of your experimental results, validate the product distribution using Gas Chromatography equipped with a Flame Ionization Detector (GC-FID).

  • Column: Polar capillary column (e.g., TC-WAX or DB-WAX, 30 m length × 0.25 mm inner diameter × 0.25 µm film thickness) [1]. Causality Note: A polar column is required to properly resolve the closely eluting oxygenated isomers (cis/trans-2-MCol and 2-MCO).

  • Temperatures: Injector at 250 °C; Detector at 260 °C.

  • Oven Program: Start at 100 °C (hold for 2 min), ramp at 10 °C/min to 240 °C, and hold for 5 min.

  • Quantification: Use an internal standard (e.g., decane or biphenyl) added to the post-reaction mixture to accurately calculate substrate conversion and product selectivity, accounting for carbon balance.

References

  • Green Chemistry (RSC Publishing)
  • Highly Efficient Hydrogenation of Guaiacol over Ru/Al2O3-TiO2 Scilit URL
  • Energy & Fuels (ACS Publications)
  • Cobalt–Graphene Catalyst for Selective Hydrodeoxygenation of Guaiacol to Cyclohexanol PMC / Nanomaterials URL
  • Selective Hydrodeoxygenation of Guaiacol to Cyclohexane over Ru-Catalysts Based on MFI Nanosheets MDPI URL
Method

Reaction Pathways for the Decarboxylation of 2-Methoxy Acids: Mechanisms, Protocols, and Applications

An Application Guide for Researchers Abstract The decarboxylation of 2-methoxyacetic acids and their derivatives represents a cornerstone transformation in modern organic synthesis, providing a mild and efficient gateway...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

The decarboxylation of 2-methoxyacetic acids and their derivatives represents a cornerstone transformation in modern organic synthesis, providing a mild and efficient gateway to highly valuable α-methoxy radicals. These reactive intermediates are pivotal in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. This application note provides a detailed exploration of the primary reaction pathways for achieving this transformation, with a focus on photoredox catalysis and persulfate-mediated oxidation. We present an in-depth analysis of the underlying mechanisms, step-by-step experimental protocols, and a comparative framework to guide researchers in selecting the optimal method for their specific synthetic challenges.

Introduction: The Synthetic Value of α-Methoxy Radicals

Carboxylic acids are among the most abundant and inexpensive feedstocks in chemistry.[1][2] Their conversion into high-value intermediates is a central goal for synthetic chemists. The decarboxylation of 2-methoxy acids is particularly significant because it generates a nucleophilic α-methoxy radical, a transient species that can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Unlike many traditional methods that require harsh conditions or toxic reagents like tin hydrides, modern decarboxylation strategies offer significantly milder and more sustainable alternatives.[1][2]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation. We will dissect two primary, field-proven methodologies:

  • Visible-Light Photoredox Catalysis: A state-of-the-art method that uses light energy to drive the reaction under exceptionally mild conditions.

  • Persulfate-Mediated Oxidative Decarboxylation: A robust and powerful chemical oxidation method capable of generating radicals from challenging substrates.

Pathway I: Visible-Light Photoredox-Catalyzed Decarboxylation

Visible-light photoredox catalysis has revolutionized the field of radical chemistry by enabling the generation of reactive intermediates under gentle, ambient temperature conditions.[3][4] The decarboxylation of carboxylic acids, including 2-methoxy acids, is a flagship application of this technology.[5][6]

Mechanism of Action

The reaction proceeds via a catalytic cycle initiated by the absorption of visible light (typically from blue LEDs) by a photocatalyst (PC). The entire process is a redox-neutral system that relies on single-electron transfer (SET) events.

The key mechanistic steps are as follows:

  • Base-Mediated Deprotonation: The 2-methoxy acid is first deprotonated by a mild base (e.g., an organic amine) to form the corresponding carboxylate anion. This step is crucial as the carboxylate has a much lower oxidation potential than the parent carboxylic acid.

  • Photoexcitation: The photocatalyst (e.g., Ir(ppy)₃ or an organic dye) absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*). This excited state is both a more potent oxidant and a more potent reductant than the ground state catalyst.

  • Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as an oxidant, abstracting a single electron from the electron-rich 2-methoxy carboxylate anion. This regenerates the ground state of the photocatalyst in a reduced form (PC⁻) and produces a highly unstable carboxyl radical.

  • Decarboxylation: The carboxyl radical undergoes rapid and irreversible fragmentation, releasing a molecule of carbon dioxide (CO₂) and generating the desired α-methoxy radical. This step is the thermodynamic driving force for the reaction.

  • Radical Trapping & Product Formation: The α-methoxy radical is then intercepted by a suitable reaction partner (e.g., an activated alkene for a Giese-type addition) to form a new carbon-carbon bond and a product-derived radical.

  • Catalyst Regeneration: The product radical is then oxidized by the reduced photocatalyst (PC⁻) to form the final product and regenerate the photocatalyst in its original ground state, thus closing the catalytic cycle.

Visualization: Photoredox Catalytic Cycle

photoredox_cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced Reduced PC⁻ PC_excited->PC_reduced SET PC_reduced->PC SET (Catalyst Regeneration) Acid R-OCH₂-COOH Carboxylate R-OCH₂-COO⁻ Acid->Carboxylate + Base - H⁺ Carboxyl_Radical R-OCH₂-COO• Carboxylate->Carboxyl_Radical e⁻ to PC* Alpha_Radical R-OCH₂• Carboxyl_Radical->Alpha_Radical - CO₂ (fast) Product_Radical Product• Alpha_Radical->Product_Radical + Radical Acceptor Substrate Radical Acceptor (e.g., Alkene) Product Final Product Product_Radical->Product e⁻ from PC⁻ persulfate_mechanism cluster_initiation Initiation cluster_propagation Propagation Persulfate Persulfate (S₂O₈²⁻) Sulfate_Radical 2x Sulfate Radical (SO₄•⁻) Persulfate->Sulfate_Radical Heat or Metal Catalyst (e.g., Ag⁺) Sulfate_Anion Sulfate Anion (SO₄²⁻) Sulfate_Radical->Sulfate_Anion SET Carboxylate R-OCH₂-COO⁻ Carboxyl_Radical R-OCH₂-COO• Carboxylate->Carboxyl_Radical e⁻ to SO₄•⁻ Alpha_Radical R-OCH₂• Carboxyl_Radical->Alpha_Radical - CO₂ Product Further Reactions Alpha_Radical->Product

Caption: Mechanism for persulfate-mediated oxidative decarboxylation.

Comparative Analysis & Method Selection

Choosing the appropriate decarboxylation method is critical for experimental success. The decision depends on factors such as substrate functional group tolerance, desired reaction scale, and available equipment.

FeaturePhotoredox-Catalyzed DecarboxylationPersulfate-Mediated Decarboxylation
Reaction Conditions Ambient temperature, visible light (Blue LEDs)Elevated temperatures (60-100 °C) or metal catalyst
Reagents Photocatalyst (ppm to mol%), base, solventStoichiometric or excess persulfate salt
Functional Group Tolerance Excellent; very mild and chemoselectiveModerate; strongly oxidizing conditions can affect sensitive groups
Advantages Unparalleled mildness, high functional group tolerance, high selectivity, sustainable energy source (light). [3][4]Inexpensive reagents, powerful oxidation, effective for difficult substrates, simple setup. [7][8]
Disadvantages Requires specialized photoreactor setup, photocatalysts can be expensive.Often requires heating, less selective, risk of over-oxidation or side reactions.
Best Suited For Complex molecules, late-stage functionalization, substrates with sensitive functional groups.Robust substrates, large-scale synthesis where cost is a primary factor, simple bond formations.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates and desired transformations.

Protocol 1: General Procedure for Photoredox Decarboxylative Giese Addition

This protocol describes the coupling of a 2-methoxy acid with an electron-deficient alkene, such as an acrylate.

  • Scientist's Note: This reaction is sensitive to oxygen. All reagents should be de-gassed, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).

Reagents & Equipment:

  • 2-Methoxyacetic acid derivative (1.0 equiv)

  • Acrylate coupling partner (1.5-2.0 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%)

  • Organic base (e.g., Diisopropylethylamine, DIPEA, 1.5 equiv)

  • Anhydrous, de-gassed solvent (e.g., DMSO or DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm) with a cooling fan

Procedure:

  • To a Schlenk flask, add the 2-methoxyacetic acid (0.2 mmol, 1.0 equiv), the photocatalyst (0.004 mmol, 2 mol%), and a magnetic stir bar.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Using a syringe, add the anhydrous solvent (2.0 mL), the acrylate (0.4 mmol, 2.0 equiv), and the base (0.3 mmol, 1.5 equiv).

  • Stir the mixture at room temperature, positioned approximately 5-10 cm from the blue LED light source. Ensure the reaction is cooled with a fan to maintain ambient temperature.

  • Monitor the reaction by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired adduct.

Protocol 2: General Procedure for Persulfate-Mediated Decarboxylative Homocoupling

This protocol describes the dimerization of the α-methoxy radical to form 1,2-dimethoxyethane derivatives.

  • Scientist's Note: Persulfate reactions can be exothermic. If running on a larger scale, consider adding the persulfate solution portion-wise.

Reagents & Equipment:

  • 2-Methoxyacetic acid derivative (1.0 equiv)

  • Potassium persulfate (K₂S₂O₈, 2.5 equiv)

  • Co-solvent system (e.g., Acetonitrile and Water, 3:1 v/v)

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the 2-methoxyacetic acid (1.0 mmol, 1.0 equiv) and the acetonitrile/water co-solvent (8 mL).

  • Add potassium persulfate (2.5 mmol, 2.5 equiv) to the stirring solution. Note: A base like NaHCO₃ can be added to buffer the solution if the substrate is acid-sensitive.

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C in an oil bath.

  • Maintain vigorous stirring at this temperature. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 2-6 hours.

  • Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel chromatography or distillation.

General Laboratory Workflow

The overall process from substrate selection to final analysis follows a logical sequence, which is crucial for reproducibility and success.

workflow Start Substrate & Reagent Selection Setup Reaction Setup (Inert Atmosphere / Heating) Start->Setup Reaction Decarboxylation Reaction (Irradiation or Heating) Setup->Reaction Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Purification (Chromatography / Distillation) Workup->Purification Analysis Product Characterization (NMR / MS) Purification->Analysis

Caption: A typical experimental workflow for radical decarboxylation reactions.

Conclusion

The decarboxylation of 2-methoxy acids is a robust and versatile strategy for generating α-methoxy radicals, enabling a wide array of synthetic transformations. Visible-light photoredox catalysis offers an exceptionally mild and selective pathway suitable for complex and sensitive substrates. In contrast, persulfate-mediated oxidation provides a powerful, cost-effective alternative for more robust starting materials. By understanding the mechanisms and protocols detailed in this guide, researchers can confidently select and implement the optimal method to advance their synthetic programs in drug discovery and chemical innovation.

References

  • Dubois, M. A. J., Rojas, J. J., Sterling, A. J., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals. eScholarship, University of California. [Link]

  • Zuo, Z., & MacMillan, D. W. C. (2014). Decarboxylative Oxygenation via Photoredox Catalysis. Macmillan Group, Princeton University. [Link]

  • Zhang, L., et al. (2011). Oxidative Decarboxylation of Levulinic Acid by Silver(I)/Persulfate. Molecules, 16(4), 3066-3076. [Link]

  • Lima, F., & Scaiano, J. C. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(16), 4194–4197. [Link]

  • Wang, C., et al. (2021). Alkoxy Radicals See the Light: New Paradigms of Photochemical Synthesis. Chemical Reviews, 121(21), 13394–13442. [Link]

  • Wacławek, S., et al. (2020). Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks. Environmental Science & Technology, 54(20), 12545–12566. [Link]

  • Barzanò, M. M., et al. (2018). Acyl Radicals from Aromatic Carboxylic Acids by Means of Visible-Light Photoredox Catalysis. Angewandte Chemie International Edition, 57(7), 1843-1847. [Link]

  • Kumar, A., et al. (2024). Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization for the Synthesis of Oxindoles and Chroman-4-ones. Catalysts, 14(2), 119. [Link]

  • Li, Z., et al. (2017). Photoredox catalysis enabled alkylation of alkenyl carboxylic acids with N-(acyloxy)phthalimide via dual decarboxylation. Chemical Communications, 53(75), 10446-10449. [Link]

  • Huang, S. H. (2023). Electrochemical generation and utilization of alkoxy radicals. Organic & Biomolecular Chemistry, 21(16), 3295-3306. [Link]

  • Chen, Y., et al. (2023). Decarboxylative sulfation by persulfates. ResearchGate. [Link]

  • LibreTexts. (2023). 4: Radical Reactions. Chemistry LibreTexts. [Link]

  • Chatgilialoglu, C., & Ferreri, C. (2024). Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. Molecules, 29(3), 558. [Link]

  • Ghosh, S., & Ghosh, T. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization. ResearchGate. [Link]

  • Hu, C.-H., & Li, Y. (2023). Visible-Light Photoredox-Catalyzed Decarboxylation of α-Oxo Carboxylic Acids to C1-Deuterated Aldehydes and Aldehydes. The Journal of Organic Chemistry, 88(10), 6401–6406. [Link]

  • Roy, M. (2024). Generation of alkyl and acyl radicals by visible-light photoredox catalysis: direct activation of C–O bonds in organic transformations. Beilstein Journal of Organic Chemistry, 20, 770-787. [Link]

  • ResearchGate. (n.d.). Decarboxylation of alkyl carboxylic acids and their derivatives via photoredox catalysis. ResearchGate. [Link]

  • Oelgemöller, M. (2012). Generation of Alkyl Radicals from Carboxylic Acids via Photochemical Decarboxylation and its Application to Synthetic Reactions. ResearchGate. [Link]

  • Kim, S., et al. (2019). Copper-catalyzed Persulfate Oxidation of δ-Lactones to Tetrahydrofurans with One-carbon Deletion. ChemRxiv. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess in 2-Methoxycyclohexane-1-carboxylic acid synthesis

Topic: Optimizing Enantiomeric Excess (ee) in 2-Methoxycyclohexane-1-carboxylic Acid Synthesis Welcome to the Technical Support Center. Achieving high enantiomeric excess (ee) in the synthesis of 2-methoxycyclohexane-1-c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Enantiomeric Excess (ee) in 2-Methoxycyclohexane-1-carboxylic Acid Synthesis

Welcome to the Technical Support Center. Achieving high enantiomeric excess (ee) in the synthesis of 2-methoxycyclohexane-1-carboxylic acid presents unique stereochemical challenges due to the presence of two contiguous stereocenters (C1 and C2). Depending on your starting material and scale, the optimal strategy for securing enantiopurity shifts dramatically.

This guide provides field-proven troubleshooting protocols, mechanistic insights, and step-by-step workflows to help you overcome ee plateaus, whether you are utilizing de novo asymmetric catalysis or late-stage chiral resolution.

Workflow Diagnostic: Selecting Your Strategy

Before diving into troubleshooting, it is critical to align your synthetic strategy with your project's scale and starting material. Use the decision tree below to identify the most robust pathway for your specific constraints.

Workflow Start Identify Starting Material Racemic Racemic 2-Methoxycyclohexane- 1-carboxylic acid Start->Racemic Unsaturated Prochiral 2-Methoxycyclohex- 1-ene-1-carboxylic acid Start->Unsaturated Scale What is the scale? Racemic->Scale Hydrogenation Asymmetric Hydrogenation (Ru-BINAP / Rh-DuPhos) Unsaturated->Hydrogenation De Novo Asymmetric Large Large/Process Scale (>100g) Scale->Large Cost-sensitive Small Lab/Discovery Scale (<10g) Scale->Small High ee needed quickly Classical Classical Resolution (Chiral Amine Salts) Large->Classical Enzymatic Enzymatic Kinetic Resolution (CAL-B / Lipase) Small->Enzymatic

Decision tree for selecting the optimal enantiomeric excess improvement strategy.

Module A: Asymmetric Hydrogenation (De Novo Synthesis)

Concept: The Noyori asymmetric hydrogenation of prochiral 2-methoxycyclohex-1-ene-1-carboxylic acid utilizing Ruthenium-BINAP complexes[1][2]. The rigid BINAP backbone forces the phenyl rings into a chiral array, directing the stereofacial delivery of hydrogen[2][3].

Q: My enantiomeric excess is plateauing at ~70% ee using Ru(OAc)2((S)-BINAP). How can I push this >95%? A: A plateau in ee during the hydrogenation of cyclic α,β -unsaturated carboxylic acids is almost always linked to poor secondary coordination. The C2-methoxy group and the C1-carboxylic acid must both coordinate to the Ru center to lock the substrate in a single conformation.

  • Check your solvent: Protic solvents like methanol can competitively coordinate with the Ru center or cause partial protonolysis of the Ru-C bond[2]. Switch to a non-coordinating solvent like anhydrous dichloromethane (DCM) or toluene.

  • Optimize Hydrogen Pressure: High H 2​ pressure (e.g., >100 psi) can force the catalytic cycle to turn over before the substrate has fully adopted its lowest-energy, stereocontrolled conformation. Drop the pressure to 50 psi and increase the reaction time[3].

Self-Validating Protocol: Ru-BINAP Hydrogenation

  • Preparation: In an argon-filled glovebox, dissolve 2-methoxycyclohex-1-ene-1-carboxylic acid (1.0 equiv) in anhydrous, degassed DCM (0.1 M).

  • Catalyst Loading: Add Ru(OAc)2((S)-BINAP) (0.5 mol%). Causality note: (S)-BINAP will selectively yield the (1R, 2S) enantiomer due to the steric blocking of one quadrant of the Ru complex.

  • Reaction: Transfer the mixture to a high-pressure Parr reactor. Purge with H 2​ gas three times, then pressurize strictly to 50 psi.

  • Incubation: Stir at 25 °C for 24 hours. Do not apply heat, as elevated temperatures increase the rate of the non-selective background reaction.

  • Workup: Vent the H 2​ gas, filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, and concentrate in vacuo.

  • Validation: Determine ee via chiral HPLC before proceeding to any downstream synthesis.

Module B: Enzymatic Kinetic Resolution (Late-Stage Separation)

Concept: Utilizing Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) to perform an enantioselective esterification of the racemic acid[4][5]. The enzyme's chiral pocket selectively accommodates the (1R)-enantiomer, leaving the (1S)-enantiomer untouched.

Q: I am using Novozym 435 for kinetic resolution, but my E-value (enantiomeric ratio) is poor, and the reaction stalls at 30% conversion. What is going wrong? A: This is a thermodynamic issue related to water activity ( aw​ ) and acyl donor equilibrium.

  • Water accumulation: Esterification generates water, which can hydrolyze the newly formed ester, eroding the ee[4]. You must add molecular sieves (4Å) to the reaction mixture to trap the water and drive the equilibrium forward.

  • Solvent polarity: CAL-B requires a hydrophobic environment to maintain its active open conformation (interfacial activation)[4][6]. If you are using a polar solvent like ethanol or pure THF, the enzyme will denature. Switch to a biphasic or non-polar system like Hexane/MTBE (4:1).

Self-Validating Protocol: CAL-B Kinetic Resolution

  • Preparation: Dissolve racemic 2-methoxycyclohexane-1-carboxylic acid in anhydrous Hexane/MTBE (4:1 v/v) to a concentration of 0.2 M.

  • Reagents: Add anhydrous methanol (0.6 equiv). Causality note: Limiting the methanol prevents the enzyme from over-converting the substrate, ensuring the unreacted acid remains highly enantiopure.

  • Biocatalyst: Add Novozym 435 (15% w/w relative to substrate) and 4Å molecular sieves.

  • Incubation: Incubate in an orbital shaker at 40 °C (200 rpm) for 24-48 hours.

  • Monitoring: Track the reaction via GC. Stop the reaction exactly when conversion reaches 50%.

  • Separation: Filter off the immobilized enzyme. Partition the filtrate between saturated aqueous NaHCO 3​ and ethyl acetate. The highly pure unreacted (1S)-acid will be in the aqueous layer, while the (1R)-methyl ester will be in the organic layer.

Module C: Classical Chiral Resolution

Concept: Forming diastereomeric salts using a chiral amine resolving agent, such as (R)-(+)-1-phenylethylamine. The difference in solubility between the two resulting diastereomers allows for fractional crystallization.

Q: My diastereomeric salt precipitates as an oil, or it co-precipitates, giving me a diastereomeric excess (de) of only 10%. How do I force a clean crystallization? A: Oiling out (liquid-liquid phase separation) occurs when the solvent is too non-polar or the cooling rate is too rapid.

  • Adjust the solvent system: Switch to a solvent that balances hydrogen bonding and lipophilicity. Acetone/Water (9:1) is the gold standard for cyclohexane-carboxylic acid derivatives because the water disrupts non-specific hydrogen bonding, preventing rapid, messy precipitation.

  • Controlled cooling: Do not crash-cool the solution in an ice bath. You must allow the solution to cool from reflux to room temperature over at least 12 hours. This thermodynamic control ensures only the least soluble diastereomer incorporates into the crystal lattice.

Self-Validating Protocol: Classical Resolution

  • Salt Formation: Dissolve racemic 2-methoxycyclohexane-1-carboxylic acid in hot Acetone/Water (9:1).

  • Resolving Agent: Slowly add (R)-(+)-1-phenylethylamine (0.5 equiv) dropwise while stirring. Causality note: Using 0.5 equivalents (the "half-equivalent method") starves the system of the resolving agent, forcing it to pair exclusively with its preferred enantiomer.

  • Crystallization: Heat to reflux until the solution is entirely clear. Turn off the heat and leave the flask in the oil bath to cool ambiently overnight.

  • Isolation: Filter the resulting white crystals. Recrystallize once more from Acetone/Water to upgrade the de to >98%.

  • Liberation: Suspend the pure salt in ethyl acetate and wash with 1M HCl. The chiral amine partitions into the acidic aqueous phase, leaving the enantiopure 2-methoxycyclohexane-1-carboxylic acid in the organic phase.

Quantitative Data Presentation: Method Comparison

To assist in your experimental design, the following table summarizes the expected outcomes and logistical requirements of the three methodologies detailed above.

MethodologyMax Theoretical YieldExpected ee / deScalabilityRelative CostBest Use Case
Asymmetric Hydrogenation 100%95 - 99%Excellent (>10 kg)High (Precious metal)Process scale, de novo synthesis.
Enzymatic Resolution 50% (per enantiomer)>99% (E > 200)Moderate (10 - 100g)Medium (Enzyme recycle)Discovery scale, late-stage separation.
Classical Resolution 50% (per enantiomer)90 - 98%Excellent (>100 kg)Low (Cheap amines)Industrial scale, highly cost-sensitive.
References
  • Noyori, R., Kitamura, M., & Ohkuma, T. "Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Ortiz, C., et al. "Novozym 435: the 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology (RSC Publishing). URL:[Link]

  • Wikipedia Contributors. "Asymmetric hydrogenation." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Amide Coupling of 2-Substituted Cyclohexanes

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling to synthesize amides from 2-substituted cyclohexanes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently encounter researchers struggling to synthesize amides from 2-substituted cyclohexanes. The 1,2-disubstitution pattern on a cyclohexane ring introduces profound steric and stereoelectronic constraints, often rendering standard coupling protocols completely ineffective.

This guide is designed to help drug development professionals and synthetic chemists understand the causality behind these failures and implement field-proven, self-validating troubleshooting workflows.

Part 1: The Causality of Steric Hindrance in Cyclohexane Systems

Before troubleshooting, we must analyze the physical chemistry of the system. In a 2-substituted cyclohexane (whether the amine or the carboxylic acid is acting as the nucleophile or electrophile), the substituent at the C2 position creates a localized steric shield.

  • Conformational Dynamics: Cyclohexanes exist predominantly in chair conformations. If the 2-substituent is axial, it creates severe 1,3-diaxial interactions that block the trajectory of the incoming coupling partner (the Bürgi-Dunitz trajectory). If equatorial, the hindrance is reduced but still significant compared to linear aliphatic systems due to the restricted rotation of the ring[1].

  • Activation Energy Barriers: Standard reagents like EDC/HOBt form an active ester that is relatively bulky. A hindered nucleophile (e.g., 2-methylcyclohexylamine) lacks the kinetic energy at room temperature to penetrate the steric bulk of the O-Bt ester. This leads to competitive hydrolysis of the active ester or complete reaction stalling[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My standard EDC/HOBt coupling is yielding <10% product with a 2-substituted cyclohexylamine. What is the mechanistic reason, and what should I switch to? A1: The failure is due to the high activation energy required for the bulky amine to attack the relatively stable HOBt-active ester. To overcome this, you must increase the electrophilicity of the intermediate while providing a mechanism to guide the amine. Solution: Switch to a more reactive uronium/aminium salt like HATU or COMU . HATU generates an O-At (7-azabenzotriazole) active ester. The neighboring pyridine-like nitrogen in the HOAt moiety acts as an intramolecular general base, hydrogen-bonding with the incoming amine and guiding it directly to the carbonyl carbon, effectively lowering the activation energy barrier even for hindered trajectories[2].

Q2: I am observing significant epimerization at the chiral center adjacent to the carbonyl when coupling my 2-substituted cyclohexanecarboxylic acid. How can I suppress this? A2: Epimerization (racemization) occurs when the base deprotonates the alpha-carbon of the activated ester, forming a planar ketene or oxazolone intermediate. Highly basic, unhindered bases (like TEA) exacerbate this pathway. Solution:

  • Change the Base: Replace TEA or DIPEA with a milder, sterically hindered, or less nucleophilic base such as N-Methylmorpholine (NMM) (pKa ~7.38) or 2,6-Lutidine (pKa ~6.6)[3]. These bases are strong enough to neutralize the coupling byproducts but weak enough to prevent alpha-deprotonation[3].

  • Use T3P: Propylphosphonic anhydride (T3P) is exceptionally effective at suppressing epimerization in hindered substrates because the phosphonic anhydride intermediate does not readily form oxazolones[3].

Q3: HATU and T3P both failed for my substrate featuring a bulky axial 2-substituent. What is the ultimate fallback? A3: When the steric bulk is extreme, even the HOAt ester or phosphonic anhydride is too large to accommodate the nucleophile. You must use the smallest possible activating group: a halide. Solution: Generate an acyl fluoride in situ. Acyl fluorides are particularly advantageous as they are highly reactive toward amines but exceptionally stable to hydrolysis, minimizing side reactions. They provide the smallest steric profile for the electrophilic carbon, allowing the hindered amine to attack successfully where standard methods fail[4].

Part 3: Quantitative Data & Reagent Selection

To streamline your optimization process, consult the following table summarizing the performance of various coupling strategies against 2-substituted cyclohexane substrates.

Table 1: Comparison of Coupling Reagents for Hindered 2-Substituted Cyclohexanes

Reagent SystemActivation IntermediateSteric ProfileEpimerization RiskRecommended BaseTypical Yield (Hindered)
EDC / HOBt O-Bt EsterLargeModerateDIPEA / TEA< 20%
HATU O-At EsterLarge (H-bond assisted)HighDIPEA / NMM60 - 85%
T3P Phosphonic mixed anhydrideMediumVery LowNMM / 2,6-Lutidine70 - 90%
Cyanuric Fluoride Acyl FluorideVery SmallLowPyridine / DIPEA80 - 95%
Oxalyl Chloride Acid ChlorideVery SmallHighNone (during form.)75 - 95%

Part 4: Experimental Workflows

Protocol A: T3P-Mediated Coupling for Epimerization-Prone Hindered Substrates

Self-Validating Logic: T3P is supplied as a 50% solution, minimizing handling errors and moisture exposure. The strict order of addition (adding T3P last) prevents premature activation and side reactions, while 2,6-Lutidine ensures the alpha-chiral center remains intact[3].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the 2-substituted cyclohexanecarboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or DMF (0.5 M).

  • Base Addition: Add 2,6-Lutidine (3.0 eq) to the stirring solution at 0 °C.

  • Activation: Dropwise, add T3P (50 wt% in EtOAc, 1.5 eq).

  • Reaction: Warm to room temperature and stir for 12-24 hours. For highly hindered axial substituents, heat to 60 °C.

  • Workup: Quench with water. T3P byproducts are highly water-soluble[3]. Extract with EtOAc, wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

Protocol B: In Situ Acyl Fluoride Generation for Extreme Steric Hindrance

Self-Validating Logic: Acyl fluorides resist hydrolysis compared to acid chlorides, allowing the slow coupling of hindered amines to proceed without ambient moisture quenching the electrophile[4]. The precipitation of cyanuric acid serves as a visual confirmation of successful activation.

  • Fluorination: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add pyridine (1.0 eq) and cyanuric fluoride (1.2 eq) at -10 °C.

  • Validation: Stir for 1 hour. A white precipitate (cyanuric acid) will form, visually validating the conversion to the acyl fluoride.

  • Filtration: Filter the mixture rapidly through a pad of Celite under nitrogen to remove the precipitate.

  • Coupling: To the filtrate containing the acyl fluoride, add the sterically hindered 2-substituted cyclohexylamine (1.2 eq) and DIPEA (2.0 eq).

  • Completion: Stir at room temperature or heat to 40 °C for 16 hours. Wash with 1M NaOH, 1M HCl, and brine. Purify via chromatography.

Part 5: Visualizations

G Start Analyze 2-Substituted Cyclohexane Sterics Q1 Is the bulky substituent Axial or Equatorial? Start->Q1 Eq Equatorial (Moderate Hindrance) Q1->Eq Ax Axial (Severe Hindrance) Q1->Ax HATU Use HATU + DIPEA (H-bond directed attack) Eq->HATU Q2 Is the substrate prone to epimerization? Ax->Q2 YesEpi Yes Q2->YesEpi NoEpi No Q2->NoEpi T3P Use T3P + 2,6-Lutidine (Minimizes oxazolone) YesEpi->T3P AcylF Use Acyl Fluoride (Smallest steric profile) NoEpi->AcylF

Caption: Decision workflow for selecting amide coupling strategies based on substrate sterics.

G Acid Carboxylic Acid + Base Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation OAt O-At Active Ester (H-bond acceptor) Carboxylate->OAt Reaction with HATU HATU HATU Reagent HATU->OAt Product Amide Product + HOAt Byproduct OAt->Product Nucleophilic Attack Amine Hindered Amine Amine->Product H-bond guided

Caption: Mechanistic pathway of HATU-mediated amide coupling overcoming steric barriers.

Sources

Troubleshooting

Technical Support Center: Separation of Cis and Trans Isomers of 2-Methoxycyclohexanecarboxylic Acid

Welcome to the technical support center for the resolution of 2-methoxycyclohexanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of 2-methoxycyclohexanecarboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the separation of these geometric isomers. The structural similarity of cis and trans isomers necessitates precise and optimized methodologies for their effective separation, which is often a critical step in organic synthesis and pharmaceutical development.[1]

This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to streamline your experimental workflow and enhance the purity of your target isomer.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the separation of cis- and trans-2-methoxycyclohexanecarboxylic acid.

Question 1: I am struggling to separate the cis and trans isomers by simple recrystallization. Why is this and what can I do?

Answer:

The challenge in separating cis and trans isomers of 2-methoxycyclohexanecarboxylic acid via simple recrystallization stems from their similar physical properties, such as solubility in common solvents. The subtle difference in their three-dimensional structure does not always translate to a significant difference in how they pack into a crystal lattice.

Troubleshooting & Optimization:

  • Fractional Crystallization: This technique can be more effective than simple recrystallization. It relies on repeated crystallization steps to gradually enrich one isomer in the solid phase and the other in the mother liquor. The process can be monitored by techniques like NMR or HPLC to assess the isomeric ratio at each stage.

  • Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial. The ideal solvent system will maximize the small solubility differences between the isomers. Consider a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof).

  • Temperature Gradient: Carefully controlling the cooling rate during crystallization can influence the selectivity of crystal formation. Slow cooling often favors the formation of more stable, purer crystals of the less soluble isomer.

Question 2: My HPLC analysis shows poor resolution or co-elution of the cis and trans isomers. How can I improve the separation?

Answer:

Poor resolution in HPLC is a common hurdle when separating structurally similar isomers.[2][3] The key is to optimize the chromatographic conditions to exploit the subtle differences in their interaction with the stationary and mobile phases.

Troubleshooting & Optimization:

  • Column Selection:

    • Reverse-Phase (RP) HPLC: Standard C18 columns may not provide sufficient selectivity. Consider columns with different stationary phases, such as phenyl-hexyl or polar-embedded phases, which can offer different selectivities for geometric isomers.[4]

    • Normal-Phase (NP) HPLC: NP-HPLC can sometimes provide better separation for isomers with differing polarities. A silica or cyano-bonded column could be effective.

  • Mobile Phase Optimization:

    • Organic Modifier: Varying the type and percentage of the organic modifier (e.g., acetonitrile vs. methanol) can significantly impact resolution.

    • pH Adjustment: Since the analyte is a carboxylic acid, the pH of the mobile phase will affect its ionization state and retention.[3] Adjusting the pH with a buffer (e.g., phosphate or formate) can alter the interaction with the stationary phase and improve separation.[5] For Mass-Spec (MS) compatible methods, formic acid is a suitable alternative to phosphoric acid.[5]

  • Temperature Control: Operating the column at a controlled, often elevated, temperature can improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer kinetics.

  • Gradient Elution: If isocratic elution is insufficient, a shallow gradient program can help to resolve closely eluting peaks.[3]

Question 3: Can I use Gas Chromatography (GC) to separate these isomers?

Answer:

Yes, Gas Chromatography (GC) can be an effective technique, particularly after derivatization. The carboxylic acid group is polar and can lead to poor peak shape (tailing) in GC.

Troubleshooting & Optimization:

  • Derivatization: Convert the carboxylic acid to a less polar ester, such as a methyl or silyl ester. This will improve volatility and chromatographic performance.

  • Column Selection: A mid-polarity to polar capillary column is generally recommended. Columns with a cyanopropyl or polyethylene glycol (PEG) stationary phase often provide good selectivity for cis/trans isomers.[6]

  • Temperature Program: A slow, optimized temperature ramp is crucial for resolving closely eluting isomers.

Question 4: How can I confirm the identity of the separated cis and trans isomers?

Answer:

Spectroscopic methods are essential for unambiguous identification of the isolated isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between cis and trans isomers.[7] The coupling constants (J-values) between the protons on C1 and C2 of the cyclohexane ring will be different for the cis and trans isomers due to their different dihedral angles.[8] The chemical shifts of the methoxy and carboxylic acid protons may also differ.[7][8]

  • Infrared (IR) Spectroscopy: While IR spectroscopy may not always provide a definitive distinction, there can be subtle differences in the fingerprint region of the spectra due to the different molecular symmetries of the cis and trans isomers.

  • Mass Spectrometry (MS): While the mass spectra of the isomers will be very similar, GC-MS can be used to confirm the molecular weight and fragmentation pattern, which, when combined with the retention time, aids in identification.[9]

Data Presentation: Comparative Overview of Separation Techniques

Technique Principle Advantages Common Challenges Key Optimization Parameters
Fractional Crystallization Differential solubility of isomers.Scalable, cost-effective for large quantities.Labor-intensive, may require multiple steps for high purity, solvent selection can be challenging.Solvent system, cooling rate, seeding.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and mobile phase.[10]High resolution, good for analytical and preparative scale, automatable.Co-elution of isomers, requires method development.[2]Column stationary phase, mobile phase composition (organic modifier, pH), temperature.[3]
Gas Chromatography (GC) Differential partitioning between a stationary phase and a carrier gas.High efficiency, sensitive, suitable for volatile compounds.Requires derivatization of the carboxylic acid, potential for thermal degradation.Column stationary phase, temperature program, derivatization reagent.

Experimental Protocol: Preparative HPLC Separation

This protocol provides a starting point for the preparative separation of cis- and trans-2-methoxycyclohexanecarboxylic acid. Optimization may be required based on the specific mixture and available instrumentation.

1. System Preparation:

  • HPLC System: A preparative HPLC system equipped with a UV detector and fraction collector.
  • Column: A reverse-phase C18 column suitable for preparative scale (e.g., 20 mm x 250 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC grade).
  • Mobile Phase B: Acetonitrile (HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of Mobile Phase A and B (e.g., 70:30 A:B). The exact ratio should be optimized based on analytical scale scouting runs.
  • Flow Rate: Appropriate for the column dimensions (e.g., 10-20 mL/min).
  • Column Temperature: 30 °C.
  • Detection: UV at 210 nm.
  • Injection Volume: Dependent on the concentration of the sample and the loading capacity of the column.

3. Sample Preparation:

  • Dissolve the mixture of cis and trans isomers in the mobile phase to a concentration suitable for preparative loading.
  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[2]

4. Separation and Fraction Collection:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the prepared sample.
  • Collect fractions corresponding to the elution of each isomer peak. The elution order will need to be determined by analytical injections of isolated standards if available, or by characterization of the collected fractions.

5. Post-Separation Analysis:

  • Analyze the collected fractions by analytical HPLC to determine the purity of each isomer.
  • Combine the pure fractions for each isomer.
  • Remove the solvent by rotary evaporation to obtain the isolated solid isomers.
  • Confirm the identity of each isomer using NMR spectroscopy.

Visualization of the Separation Workflow

The following diagram illustrates the general workflow for the separation and analysis of the cis and trans isomers of 2-methoxycyclohexanecarboxylic acid.

Separation_Workflow cluster_Preparation Sample Preparation cluster_Separation Separation cluster_Analysis Analysis & Characterization cluster_Products Isolated Products Start Mixture of Cis/Trans Isomers Dissolve Dissolve in Appropriate Solvent Start->Dissolve Filter Filter Sample Dissolve->Filter Separation_Method Separation Technique (e.g., HPLC, GC, Crystallization) Filter->Separation_Method Purity Purity Analysis (e.g., Analytical HPLC) Separation_Method->Purity Structure Structural Confirmation (e.g., NMR, MS) Purity->Structure Cis Pure Cis Isomer Structure->Cis Trans Pure Trans Isomer Structure->Trans

Caption: Workflow for the separation and analysis of isomers.

References

  • BenchChem. A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
  • (1S,2S)-2-(Methoxycarbonyl)-cyclohexane-carboxylic acid CAS:200948-89-6.
  • Meulman, P. A. (1963). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University. Available from: [Link]

  • BenchChem. troubleshooting separation of toluidine isomers.
  • SIELC. Separation of Cyclohexanecarboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

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  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Available from: [Link]

  • National Center for Biotechnology Information. cis-2-Methylcyclohexanecarboxylic acid. PubChem Compound Database. Available from: [Link]

  • Waters Corporation. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices. Available from: [Link]

  • ResearchGate. Optical Resolution of 2′-Methoxy-1 - Amanote Research. Available from: [Link]

  • MicroSolv Technology Corporation. Isomers and Recommended HPLC Columns for Effective Separation. Available from: [Link]

  • International Journal of Novel Research and Development. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD, 9(3). Available from: [Link]

  • Bezborodov, V. S. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. J. Org. Chem. USSR (Engl. Transl.), 23, 1124–1127. Available from: [Link]

  • ResearchGate. HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Available from: [Link]

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  • Kyoto University. (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available from: [Link]

  • Quora. Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Available from: [Link]

  • Haginaka, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
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  • Physical Properties of Carboxylic Acids. Available from: [Link]

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  • Google Patents. Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Google Patents. Process for separating cis and trans isomers of cyclopropane carboxylic acids.
  • Wolf, J., & Schieberle, P. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Metabolites, 15(1), 40. Available from: [Link]

  • National Institutes of Health. (2024). Carboxylic acid isomer-directed synthesis of CdS nanocluster isomers. Available from: [Link]

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  • MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Available from: [Link]

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Optimization

Resolving purification issues in methoxy-cyclohexane synthesis

Welcome to the technical support guide for the synthesis and purification of methoxycyclohexane. This resource is designed for researchers, chemists, and drug development professionals who require high-purity methoxycycl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of methoxycyclohexane. This resource is designed for researchers, chemists, and drug development professionals who require high-purity methoxycyclohexane for their work. We understand that achieving optimal purity can be challenging due to potential side reactions and the physical properties of the compounds involved. This guide provides in-depth, field-tested solutions to common purification issues in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I've completed my methoxycyclohexane synthesis. What are the most likely impurities, and how can I reliably detect them?

Answer:

Understanding the potential impurity profile is the first critical step in designing an effective purification strategy. The impurities in your crude product are directly linked to the synthetic route employed. For the common acid-catalyzed synthesis from cyclohexanol and methanol, you should anticipate several classes of impurities.

Common Impurities in Methoxycyclohexane Synthesis:

ImpurityChemical StructureOriginBoiling Point (°C)
Methoxycyclohexane C₇H₁₄ODesired Product ~135
CyclohexanolC₆H₁₂OUnreacted Starting Material~161
Dicyclohexyl EtherC₁₂H₂₂OSide Product~239
CyclohexeneC₆H₁₀Side Product/Starting Material~83
Residual Acid CatalystH₂SO₄, H₃PO₄, etc.ReagentNon-volatile
WaterH₂OByproduct/Reagent100

Causality of Impurity Formation:

The primary reaction involves the acid-catalyzed nucleophilic substitution of the hydroxyl group on cyclohexanol with a methoxy group from methanol. However, under acidic and heated conditions, competing side reactions are common.[1] The most significant is the acid-catalyzed dehydration of the starting material, cyclohexanol, which can proceed via two pathways:

  • Intramolecular Dehydration: Elimination of water from a single cyclohexanol molecule to form cyclohexene.[2]

  • Intermolecular Dehydration: Reaction between two cyclohexanol molecules to form the high-boiling byproduct, dicyclohexyl ether.[3]

The diagram below illustrates these competing reaction pathways.

G cluster_reactants Reactants cluster_products Products & Byproducts Cyclohexanol Cyclohexanol Methoxycyclohexane Methoxycyclohexane (Desired Product) Cyclohexanol->Methoxycyclohexane + Methanol (SN2/SN1 Pathway) Dicyclohexyl_Ether Dicyclohexyl Ether (Side Product) Cyclohexanol->Dicyclohexyl_Ether + Cyclohexanol (Intermolecular Dehydration) Cyclohexene Cyclohexene (Side Product) Cyclohexanol->Cyclohexene (Intramolecular Dehydration) Methanol Methanol Methanol->Methoxycyclohexane Catalyst H+ Catalyst Catalyst->Cyclohexanol Catalyst->Methanol

Caption: Reaction pathways in acid-catalyzed methoxycyclohexane synthesis.

Recommended Analytical Protocols:

To accurately identify and quantify these impurities, a multi-technique approach is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this analysis. It separates volatile components based on their boiling points and provides mass spectra for definitive identification.[4]

    • Protocol:

      • Sample Prep: Dilute a small aliquot of your crude product (e.g., 10 µL) in a suitable solvent like dichloromethane or diethyl ether (1 mL).

      • Injection: Inject 1 µL into the GC-MS.

      • GC Conditions: Use a standard non-polar column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C.[4]

      • Data Analysis: Identify peaks by comparing their retention times and mass spectra to a known standard or library data. Purity can be estimated based on relative peak areas.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying non-volatile impurities that are not GC-amenable.[4] The methoxy group (–OCH₃) on your product will have a characteristic singlet peak around 3.3 ppm in the ¹H NMR spectrum.

Question 2: My GC-MS analysis shows significant contamination with unreacted cyclohexanol. How can I remove it effectively?

Answer:

This is a very common and challenging purification issue because the boiling point of cyclohexanol (~161°C) is relatively close to that of methoxycyclohexane (~135°C), making separation by simple distillation inefficient. While careful fractional distillation can work, a more robust and scalable method is a chemically-active liquid-liquid extraction (also known as an acid-base workup) to remove the acidic alcohol from the neutral ether product.[5][6]

The Principle: Ethers are generally chemically inert to dilute bases, whereas alcohols are weakly acidic. By washing the organic mixture with a strong aqueous base (like NaOH), you can deprotonate the cyclohexanol, forming sodium cyclohexoxide. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral methoxycyclohexane remains in the organic phase.[5]

Step-by-Step Protocol: Extractive Workup to Remove Cyclohexanol

  • Initial Setup: Transfer your crude reaction mixture to a separatory funnel. If the product was synthesized without a solvent, add an immiscible organic solvent like diethyl ether or methyl tert-butyl ether (MTBE) to dilute the mixture (approx. 2-3 volumes).

  • Neutralization Wash (Crucial First Step): Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, frequently venting to release CO₂ pressure that may build up from neutralizing the acid catalyst. Drain the lower aqueous layer. This step removes the bulk of the acid catalyst.[4]

  • Base Extraction: Add 1-2 volumes of 3 M aqueous sodium hydroxide (NaOH) solution. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer containing the sodium cyclohexoxide.[7]

  • Repeat Base Extraction: Perform a second extraction with fresh 3 M NaOH solution to ensure complete removal of the alcohol.

  • Water Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This step helps to break any emulsions and removes the majority of dissolved water from the organic layer.[7]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, alcohol-free methoxycyclohexane, which can then be further purified by distillation.

Question 3: I've managed to remove the starting materials, but now I'm left with a high-boiling impurity identified as dicyclohexyl ether. What is the best approach to remove it?

Answer:

The formation of dicyclohexyl ether is a classic side reaction in the acid-catalyzed dehydration of alcohols.[3] Fortunately, its removal is more straightforward than that of cyclohexanol. Due to the significant difference in boiling points between methoxycyclohexane (~135°C) and dicyclohexyl ether (~239°C), fractional distillation is the most effective and industrially relevant purification method.[8][9]

Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. It is critical to use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides the necessary theoretical plates for an efficient separation.[8] Ensure all glass joints are properly sealed.

  • Distillation: Place the crude product (post-extractive workup) into the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial, low-boiling fraction. This will contain any residual solvent and low-boiling impurities like cyclohexene (BP ~83°C). The head temperature will be low and unstable.

    • Product Fraction: As the temperature stabilizes at the boiling point of methoxycyclohexane (~135°C at atmospheric pressure), change the receiving flask and collect your pure product.

    • Residue: Once the temperature begins to rise sharply above 135-137°C, or when very little liquid remains, stop the distillation. The high-boiling dicyclohexyl ether will remain in the distillation flask.

  • Purity Check: Analyze the collected product fraction by GC-MS to confirm its purity.[4]

Question 4: What is the most effective purification strategy for my crude methoxycyclohexane? Should I start with distillation or extraction?

Answer:

The optimal purification workflow depends on the specific impurities present in your crude mixture. A logical, stepwise approach is crucial for achieving high purity efficiently. The following flowchart provides a decision-making guide for purifying your product.

G Start Crude Methoxycyclohexane Mixture Check_Acid Is residual acid catalyst present? Start->Check_Acid Neutralize Perform Neutralizing Wash (e.g., sat. NaHCO₃ soln.) Check_Acid->Neutralize Yes Check_Alcohol Is unreacted Cyclohexanol present? Check_Acid->Check_Alcohol No Neutralize->Check_Alcohol Base_Extraction Perform Base Extraction (e.g., 3M NaOH soln.) Check_Alcohol->Base_Extraction Yes Fractional_Distillation Perform Fractional Distillation Check_Alcohol->Fractional_Distillation No Base_Extraction->Fractional_Distillation End Pure Methoxycyclohexane Fractional_Distillation->End

Caption: Troubleshooting workflow for methoxycyclohexane purification.

Summary of Purification Techniques:

TechniquePrimary Target ImpurityProsCons
Neutralizing Wash Acid CatalystSimple, fast, removes bulk acid.May not remove all acidic impurities; can cause emulsions.
Base Extraction CyclohexanolHighly effective for alcohol removal; scalable.Requires use of corrosive base; generates aqueous waste.
Fractional Distillation Cyclohexene, Dicyclohexyl EtherExcellent for separating compounds with different BPs; provides very pure product.Ineffective for separating compounds with close BPs (aotropes); requires specialized glassware.[8]
Column Chromatography Broad SpectrumCan separate complex mixtures and compounds with similar BPs.Less scalable for bulk purification; requires large solvent volumes; more time-consuming.[7]

For a typical synthesis, the recommended sequence is: 1. Neutralizing Wash → 2. Base Extraction → 3. Fractional Distillation. This ensures that acidic and water-soluble impurities are removed before the final, energy-intensive distillation step, leading to a higher quality final product.

References

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from University of Richmond website. [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from Chem-Station website. [Link]

  • Reusch, W. (2013). Ether Synthesis. In Virtual Textbook of Organic Chemistry.
  • The Department of Chemistry, UWI, Mona, Jamaica. (2014, October 16). Preparation of cyclohexene from cyclohexanol. Retrieved from The University of the West Indies at Mona, Jamaica website. [Link]

  • Chemistry Stack Exchange. (2015, January 28). What are the products of the reaction of 1-methoxycyclohexene with dilute hydrochloric acid? Retrieved from Chemistry Stack Exchange. [Link]

  • Organic Process Research & Development. (2007). Technical Notes - Removal of Reaction Solvent by Extractive Workup. American Chemical Society.
  • QuickCompany. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from QuickCompany.in. [Link]

  • Master Organic Chemistry. (2014, November 14). Alcohols To Ethers via Acid Catalysis. Retrieved from Master Organic Chemistry. [Link]

  • California State University, Sacramento. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from California State University, Sacramento website. [Link]

  • Agency for Toxic Substances and Disease Registry. (2002). Toxicological Profile for Methoxychlor. NCBI Bookshelf.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Google Patents. (n.d.). US2913501A - Chromatographic purification of higher fatty alcohols.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (n.d.). Separation of Cyclohexanone and Cyclohexanol by Adaptive Pillar[3]arene Cocrystals Accompanied by Vapochromic Behavior. Retrieved from PubMed Central. [Link]

  • Google Patents. (n.d.). US2927944A - Process for separation of cyclohexanol and cyclohexanone.
  • Chemistry LibreTexts. (2024, September 30). 18.2: Preparing Ethers. Retrieved from Chemistry LibreTexts. [Link]

  • UKEssays. (2020, December 13). Produce cyclohexene through the acid catalyzed elimination of water from cyclohexanol. Retrieved from UKEssays. [Link]

  • Scribd. (n.d.). Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. Retrieved from Scribd. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from ChemTalk. [Link]

  • Journal of Micro/Nanolithography, MEMS, and MOEMS. (2007, September 10).
  • EJNMMI Radiopharmacy and Chemistry. (2025, August 13). Developing ether and alcohol based extraction chromatography resins for purification of antimony-119 in nuclear medicine. Springer.
  • Adam Cap. (2007, November 7). Liquids: Simple Distillation, Fractional Distillation, and Gas Chromatography. Retrieved from Adam Cap. [Link]

  • BioProcess International. (2009, July 1). Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. Retrieved from BioProcess International. [Link]

  • MDPI. (2022, June 23). Separation of Benzene and Cyclohexane Using Eutectic Solvents with Aromatic Structure. Retrieved from MDPI. [Link]

  • BioPharm International. (2020, November 12). Analytical Strategies for Monitoring Residual Impurities. Retrieved from BioPharm International. [Link]

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  • MDPI. (2007, November 26). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Retrieved from MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclohexenes. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2004, May). Analysis of Alcohol and Alkylphenol Polyethers via Packed Column Supercritical Fluid Chromatography. Retrieved from ResearchGate. [Link]

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  • Pearson. (2024, March 21). Starting with cyclohexene, how can the following compounds be prepared? a. methoxycyclohexane. Retrieved from Pearson+. [Link]

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Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Oxidation of Methoxy-Cyclohexyl Precursors

Welcome to the technical support center for the selective oxidation of methoxy-cyclohexyl precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective oxidation of methoxy-cyclohexyl precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing methoxy-cyclohexanone derivatives. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant over-oxidation of my primary methoxy-cyclohexylmethanol to the corresponding carboxylic acid. How can I prevent this?

A: Over-oxidation is a common challenge when oxidizing primary alcohols.[1][2] It occurs because the initially formed aldehyde can be further oxidized to a carboxylic acid, especially in the presence of water and strong oxidizing agents.[3][4]

  • Underlying Cause: The mechanism often involves the formation of a hydrate from the aldehyde and water, which is then susceptible to further oxidation.[3][5] Strong oxidants like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are more likely to cause over-oxidation.[1][6]

  • Troubleshooting & Optimization:

    • Choice of Oxidant: Employ milder, anhydrous oxidizing agents. Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are excellent choices for stopping the oxidation at the aldehyde stage.[1][2][6][7][8]

    • Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous (water-free) conditions.[9] This prevents the formation of the aldehyde hydrate intermediate.[3][4][5]

    • Reaction Monitoring: Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction as soon as the starting material is consumed.

Q2: My oxidation of a secondary methoxy-cyclohexanol is sluggish and gives low yields of the ketone. What factors could be at play?

A: While secondary alcohols are generally oxidized to ketones without the risk of over-oxidation[3][7][10][11], several factors can lead to poor reaction efficiency.

  • Potential Issues & Solutions:

    • Steric Hindrance: The methoxy group, depending on its position on the cyclohexyl ring, could sterically hinder the approach of the oxidizing agent. Consider using a less bulky oxidant. For instance, if you are using a chromium-based reagent, switching to a Swern oxidation or a TEMPO-catalyzed system might be beneficial.[7][12]

    • Reagent Quality: Ensure your oxidizing agent and solvents are pure and dry. Impurities can deactivate the oxidant or lead to unwanted side reactions. For example, old or impure oxalyl chloride or DMSO can compromise a Swern oxidation.[13]

    • Temperature Control: Some oxidations, like the Swern oxidation, require strict temperature control (typically below -60°C) to be effective and avoid side reactions like the Pummerer rearrangement.[13][14][15]

Q3: I'm observing the formation of an unexpected α-chloro ketone during my Swern oxidation of a methoxy-cyclohexanol. What is causing this and how can I avoid it?

A: The formation of an α-chloro ketone is a known side reaction in Swern oxidations, particularly with electron-rich substrates.[13]

  • Mechanism of Formation: This side product can arise from an excess of the activating agent (e.g., oxalyl chloride) or if the reaction temperature is not kept sufficiently low.[13]

  • Preventative Measures:

    • Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (1.1-1.5 equivalents) of oxalyl chloride and 2-3 equivalents of DMSO.[13]

    • Temperature: Maintain the reaction temperature at or below -78°C during the addition of oxalyl chloride and the alcohol.[13][16]

    • Alternative Methods: For particularly sensitive substrates, consider alternative mild oxidation methods like Dess-Martin periodinane (DMP) oxidation.[8]

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a more detailed breakdown of specific side reactions you might encounter and targeted strategies to mitigate them.

Observed Side Product Potential Cause(s) Recommended Action(s)
Ring-Opened Products (e.g., dicarboxylic acids) Use of overly aggressive oxidizing agents.[17]Switch to milder reagents like PCC, DMP, or a Swern oxidation.
Prolonged reaction times or elevated temperatures.Monitor the reaction closely and work it up promptly upon completion. Maintain optimal temperature.
Elimination Products (e.g., methoxy-cyclohexene) Strongly acidic or basic reaction conditions.Use neutral or buffered oxidation conditions. For example, DMP oxidations are performed at neutral pH.[8]
The methoxy group can act as a leaving group under certain conditions.Consider protecting the alcohol with a group that is stable to the oxidation conditions if elimination persists.
Epimerization at adjacent stereocenters Basic conditions during workup or the reaction itself.Use a buffered quench (e.g., saturated aqueous ammonium chloride) to neutralize the base before workup.[13] Some oxidants, like DMP, are known to be less prone to causing epimerization.[8]
Polymerization of the product The product, 4-methoxycyclohexanone, can be unstable in acidic or alkaline systems at elevated temperatures, leading to polymerization.[18][19]Use mild reaction conditions and shorter reaction times. Consider a continuous flow process to minimize the residence time of the product in the reactive environment.[19]

Experimental Protocols: Best Practices

To provide a practical framework, here are detailed protocols for two highly effective and selective oxidation methods.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is valued for its mild conditions and high chemoselectivity.[2][8][20]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your methoxy-cyclohexyl precursor (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by TLC. The reaction is typically complete within 0.5 to 2 hours.[20]

  • Workup:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) and a 10% aqueous solution of sodium thiosulfate (Na2S2O3).[21]

    • Stir vigorously until the solid byproducts dissolve.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation

A classic and highly reliable method that avoids heavy metals.[7][13][16]

Step-by-Step Methodology:

  • Activation of DMSO: In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, dissolve oxalyl chloride (1.1-1.5 equivalents) in anhydrous DCM and cool to -78°C (dry ice/acetone bath).

  • Formation of the Activating Agent: Add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.0-3.0 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60°C.

  • Addition of Alcohol: After stirring for 15-20 minutes, add a solution of your methoxy-cyclohexyl precursor (1.0 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60°C.

  • Formation of the Ylide: Stir the mixture for 30-45 minutes. Then, add triethylamine (TEA) or another hindered base (≥ 5.0 equivalents) dropwise.

  • Warming and Quench: Allow the reaction to warm to room temperature. Quench by adding water.

  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess TEA, followed by saturated aqueous NaHCO3, and finally brine.

    • Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better understand the processes discussed, the following diagrams illustrate key reaction pathways.

cluster_main General Oxidation Pathway Secondary Alcohol Methoxy-Cyclohexanol Ketone Methoxy-Cyclohexanone Secondary Alcohol->Ketone Mild Oxidant (e.g., DMP, Swern)

Caption: Oxidation of a secondary alcohol to a ketone.

cluster_overoxidation Over-oxidation Side Reaction Primary Alcohol Methoxy-Cyclohexylmethanol Aldehyde Methoxy-Cyclohexanecarbaldehyde Primary Alcohol->Aldehyde Oxidation Carboxylic Acid Methoxy-Cyclohexanecarboxylic Acid Aldehyde->Carboxylic Acid Further Oxidation (Strong Oxidant + H2O) cluster_swern Swern Oxidation Troubleshooting Start Swern Oxidation of Methoxy-Cyclohexanol Desired Desired Ketone Start->Desired Correct Stoichiometry & Temp. (<-60°C) Side_Product α-Chloro Ketone Start->Side_Product Excess Oxalyl Chloride Pummerer Pummerer Rearrangement Byproducts Start->Pummerer Temperature > -60°C

Caption: Troubleshooting common Swern oxidation side reactions.

References

  • Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]

  • Oxidation of secondary alcohols to ketones. Wikipedia. [Link]

  • Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. PMC. [Link]

  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]

  • Selective Oxidation of Secondary Alcohols. ResearchGate. [Link]

  • Oxidation of alcohols. Chemguide. [Link]

  • Alcohol oxidation (A-Level Chemistry). Study Mind. [Link]

  • Beyond the Ring: Unpacking the Oxidation of Cyclohexanol. Oreate AI Blog. [Link]

  • DMSO –Oxalyl Chloride, Swern Oxidation. Wordpress. [Link]

  • Alcohol oxidation. Wikipedia. [Link]

  • Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]

  • Swern Oxidation: Reaction Mechanism, Steps & Key Examples. Vedantu. [Link]

  • Cyclohexanol to Cyclohexanone Oxidation. Scribd. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • The Oxidation of Cyclohexanol. Edubirdie. [Link]

  • Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure. PubMed. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • DMP Reagent: Mechanism, Uses & Examples in Chemistry. Vedantu. [Link]

  • What are the oxidation reactions involved in the preparation of cyclohexanone from cyclohexanol? Brainly.com. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • TEMPO-Catalyzed Green Alcohol Oxidation. Studocu. [Link]

  • Tuning Reactivity in Cu/TEMPO Catalyzed Alcohol Oxidation Reactions. ResearchGate. [Link]

  • Oxidation of alcohols I: Mechanism and oxidation states. Khan Academy. [Link]

  • Oxidation of cyclohexane to cyclohexanol and cyclohexanone with CyOOH as primary product. ResearchGate. [Link]

  • Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]

  • A Process For The Synthesis Of 4 Methoxycyclohexanone. QuickCompany. [Link]

  • Protecting Groups – A Necessary Evil? CHEMISTRY 1000. [Link]

  • Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide. ResearchGate. [Link]

  • Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. MDPI. [Link]

  • Selective Conversion of Cyclohexene to 2-Methoxycyclohexanol over Molybdenum Oxide on Beta Zeolite. ResearchGate. [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]

  • Preparation method of 4-methoxycyclohexanon.
  • Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Protecting Groups. chem.iitb.ac.in. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solvent Effects on 2-Methoxycyclohexane Derivative Kinetics

Welcome to the Technical Support Center for physical organic chemists and process scientists working with 2-methoxycyclohexane derivatives (e.g., 1-bromo-2-methoxycyclohexane). This guide provides mechanistic troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for physical organic chemists and process scientists working with 2-methoxycyclohexane derivatives (e.g., 1-bromo-2-methoxycyclohexane). This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you resolve kinetic inconsistencies caused by solvent effects during substitution and elimination workflows.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: How does solvent polarity dictate the substitution vs. elimination ratio for 1-bromo-2-methoxycyclohexane? A1: The solvolysis and nucleophilic substitution of 2-methoxycyclohexane derivatives are heavily governed by the 1[1]. In polar protic solvents (e.g., methanol, water), the high dielectric constant and hydrogen-bonding capabilities stabilize the transition state leading to a carbocation, promoting an SN​1/E1 pathway. Conversely, polar aprotic solvents (e.g., DMSO, DMF) lack hydrogen-bond donors, leaving the nucleophile or base relatively unsolvated and highly reactive, which accelerates bimolecular SN​2/E2 pathways.

Q2: Why does my dehydrohalogenation reaction stall or yield unexpected conformers in non-polar solvents like cyclohexane? A2: In non-polar solvents, the lack of transition state stabilization significantly 2[2]. Furthermore, base-mediated eliminations in low-polarity media are heavily influenced by the aggregation state of the base. For example, sodium diisopropylamide-mediated dehydrohalogenation of trans-1-bromo-2-methoxycyclohexane proceeds via a specific 3[3]. Without the appropriate primary- and secondary-shell solvation provided by polar additives, the required transition state cannot form, leading to stalled kinetics.

Part 2: Quantitative Data Summary

To assist in solvent selection, the following table summarizes the expected kinetic behavior of 1-bromo-2-methoxycyclohexane under standard substitution/elimination conditions (0.1 M substrate, 0.2 M Nucleophile/Base, 298 K).

SolventDielectric Constant ( ϵ )Solvation TypeDominant PathwayRelative Reaction RatePrimary Product
Water 80.1Polar Protic SN​1 / E1 Very Fast (100x)2-Methoxycyclohexanol
Methanol 32.7Polar Protic SN​1 / E1 Fast (10x)1,2-Dimethoxycyclohexane
DMSO 46.7Polar Aprotic SN​2 / E2 Very Fast (100x)Substituted / Enol Ether
Acetone 20.7Polar Aprotic SN​2 Moderate (1x)Substituted Derivative
Cyclohexane 2.0Non-PolarNone (Ionic)Very Slow (<0.01x)Unreacted Starting Material

Part 3: Troubleshooting Guides & Self-Validating Protocols

Issue A: Unexpectedly High E2 Elimination Products in Polar Aprotic Solvents

Root Cause: Polar aprotic solvents dramatically increase the basicity of nucleophiles4[4]. This causes basic nucleophiles (e.g., alkoxides) to act predominantly as bases, abstracting a proton from the cyclohexane ring rather than attacking the sterically hindered secondary carbon.

Self-Validating Protocol: Shifting from E2 to SN​2

  • Solvent Tuning: Switch from a pure polar aprotic solvent (e.g., DMF) to a less polar aprotic solvent (e.g., acetone) or a mixed solvent system (e.g., Acetone/Water 90:10).

  • Nucleophile Modification: Use a softer, less basic nucleophile (e.g., thiolate or azide) which is less prone to inducing E2 elimination.

  • Temperature Control: Lower the reaction temperature by 10-15°C. Elimination pathways typically have higher activation entropies; lowering the temperature thermodynamically favors substitution.

  • Validation: Analyze the crude mixture via 1 H NMR. Monitor the disappearance of the methine proton adjacent to the leaving group ( 4.0 ppm) and the appearance of the alkene protons ( 5.5 ppm for elimination) versus the new substituted methine proton.

Issue B: Inconsistent Kinetic Data Across Batches

Root Cause: Trace water contamination in polar aprotic solvents can act as a hydrogen-bond donor, inadvertently solvating the nucleophile and depressing the reaction rate.

Self-Validating Protocol: Anhydrous Kinetic Validation

  • Solvent Preparation: Distill the solvent over an appropriate drying agent (e.g., calcium hydride for DMF/DMSO) under an inert argon atmosphere.

  • Karl Fischer Titration: Before adding the 2-methoxycyclohexane derivative, extract a 1 mL aliquot of the solvent and perform a Karl Fischer titration. Validation Check: The water content must be strictly <50 ppm.

  • In-situ Monitoring: Initiate the reaction by injecting the substrate. Monitor the kinetics in real-time using in-situ ReactIR or by taking aliquots for GC-FID analysis every 5 minutes.

  • Data Plotting: Plot ln([A]0​/[A]t​) versus time. A perfectly linear plot validates a pseudo-first-order kinetic regime, confirming that solvent effects are stable and not drifting due to moisture ingress.

Part 4: Visualizations

G Start 2-Methoxycyclohexane Derivative + Nucleophile Protic Polar Protic Solvent (e.g., MeOH, H2O) Start->Protic Aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) Start->Aprotic NonPolar Non-Polar Solvent (e.g., Cyclohexane) Start->NonPolar SN1 SN1 / E1 Pathway (Carbocation Stabilized) Protic->SN1 High Dielectric Constant SN2 SN2 / E2 Pathway (Nucleophile Unsolvated) Aprotic->SN2 Strong Dipole, No H-bond Slow Very Slow Reaction (No TS Stabilization) NonPolar->Slow Low Dielectric Constant

Decision tree illustrating how solvent polarity dictates the reaction pathway.

G Step1 1. Solvent Preparation (Anhydrous Distillation) Step2 2. Karl Fischer Titration (Verify <50 ppm H2O) Step1->Step2 Step3 3. Kinetic Monitoring (In-situ IR or GC-FID) Step2->Step3 Decision Is rate constant reproducible? Step3->Decision Success Proceed to Data Analysis Decision->Success Yes Fail Re-dry Solvent & Reagents Decision->Fail No Fail->Step1

Self-validating workflow for ensuring reproducible kinetics by eliminating trace water.

References

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. 1

  • Sodium Diisopropylamide-Mediated Dehydrohalogenations: Influence of Primary- and Secondary-Shell Solvation. Semantic Scholar. 3

  • Technical Support Center: Solvent Effects on 3-Methoxycyclohexene Reaction kinetics. Benchchem.4

  • A Model For the Calculation of Solvent Effects on Reaction Rates for Process Design Purposes. DSpace@MIT. 2

Sources

Reference Data & Comparative Studies

Validation

Resolving Carbonyl Microenvironments in 2-Methoxycyclohexanecarboxylic Acid: ATR vs. Transmission FTIR

Target Audience: Researchers, analytical scientists, and drug development professionals. The Analytical Challenge: Carbonyl Causality and Hydrogen Bonding Interpreting the infrared (IR) spectra of cyclic β -alkoxy carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: Carbonyl Causality and Hydrogen Bonding

Interpreting the infrared (IR) spectra of cyclic β -alkoxy carboxylic acids, such as 2-methoxycyclohexanecarboxylic acid , presents a unique analytical challenge. The proximity of the carboxylic acid group (-COOH) and the methoxy group (-OCH₃) on the cyclohexane ring creates a competitive hydrogen-bonding microenvironment.

In standard aliphatic carboxylic acids, molecules predominantly exist as strongly hydrogen-bonded cyclic dimers in condensed phases, which weakens the carbonyl (C=O) double bond and shifts its stretching frequency down to the 1700–1725 cm⁻¹ range[1]. However, 2-methoxycyclohexanecarboxylic acid contains an internal hydrogen bond acceptor (the ether oxygen). When the acidic proton forms an intramolecular hydrogen bond with the methoxy oxygen (OH···OCH₃), the carbonyl group is left electronically "free" or unbound. This restores its full double-bond character, shifting the C=O stretch upward to 1735–1745 cm⁻¹ [2].

The dominance of either the free C=O (intramolecular H-bond) or the bound C=O (intermolecular dimer) is entirely dictated by the sample's concentration, solvent polarity, and physical state[3]. Therefore, the choice of FTIR sampling technology—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR —fundamentally alters the observed spectral data.

HBondingDynamics A 2-Methoxycyclohexanecarboxylic Acid B Dilute Non-Polar Solution (e.g., CCl4) A->B Solvation C Concentrated / Solid State (Neat or KBr) A->C Crystallization D Intramolecular H-Bonding (OH···OCH3) B->D Favors Monomer E Intermolecular Dimerization (OH···O=C) C->E Favors Dimer F Free C=O Stretch (~1735 - 1745 cm⁻¹) D->F Unbound Carbonyl G H-Bonded C=O Stretch (~1700 - 1715 cm⁻¹) E->G Bound Carbonyl

Logical mapping of solvent-dependent hydrogen bonding and resulting IR carbonyl shifts.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

To accurately characterize the carbonyl peak of 2-methoxycyclohexanecarboxylic acid, researchers must choose between the high-throughput convenience of ATR and the optical fidelity of Transmission FTIR.

Transmission FTIR (Liquid Cell / KBr Pellet)

Transmission FTIR measures true absorbance based on the Beer-Lambert law. Because the infrared beam passes completely through the sample, the pathlength is fixed, and the resulting spectrum is free from refractive index-induced distortions[4].

  • Performance Advantage: It is the gold standard for resolving the monomer-dimer equilibrium. By using a non-polar solvent like carbon tetrachloride (CCl₄), researchers can dilute the sample to break intermolecular dimers, isolating the pure intramolecular OH···OCH₃ state and its corresponding high-frequency free C=O peak[2].

ATR-FTIR (Diamond Internal Reflection Element)

ATR-FTIR relies on an evanescent wave that penetrates only a few micrometers into the sample. While it requires zero sample preparation, it suffers from a critical optical phenomenon: Anomalous Dispersion [5].

  • Performance Limitation: As the frequency of the IR light approaches the intense absorption frequency of the carbonyl group, the refractive index of the sample undergoes a rapid fluctuation. Because the penetration depth of the evanescent wave depends on the ratio of the refractive indices of the crystal and the sample, this fluctuation alters the effective pathlength across the absorption band[6].

  • Resulting Artifact: This skews the peak shape and artificially shifts the apparent absorbance maximum of the C=O stretch to a lower wavenumber (typically by 2–5 cm⁻¹) compared to transmission spectra[5].

FTIRWorkflow S Sample: 2-Methoxycyclohexane- carboxylic Acid ATR ATR-FTIR (Diamond IRE) S->ATR Trans Transmission FTIR (Liquid Cell / KBr) S->Trans ATR_Step Direct Application (High Refractive Index) ATR->ATR_Step Trans_Step Dilution in CCl4 (Fixed Pathlength) Trans->Trans_Step ATR_Data Anomalous Dispersion Peak Shifted Lower ATR_Step->ATR_Data Trans_Data True Absorbance Accurate Peak Position Trans_Step->Trans_Data

Experimental workflow comparing ATR and Transmission FTIR techniques for sample analysis.

Self-Validating Experimental Protocols

To definitively assign the carbonyl peaks and account for instrument-induced shifts, the following protocols utilize a self-validating design.

Protocol A: Transmission FTIR Concentration Gradient (Validating the Free C=O)

Causality: Diluting the sample in a non-polar solvent systematically breaks intermolecular dimers without competing for hydrogen bonds, forcing the molecule into its intramolecularly bonded monomeric state.

  • Solvent Preparation: Dry spectroscopic-grade CCl₄ over molecular sieves to eliminate water interference in the O-H stretching region.

  • Sample Dilution: Prepare a serial dilution of 2-methoxycyclohexanecarboxylic acid in CCl₄ at concentrations of 0.1 M, 0.01 M, and 0.001 M.

  • Cell Assembly: Inject the solutions into a sealed liquid transmission cell with CaF₂ or NaCl windows. Use a 0.1 mm pathlength for the 0.1 M solution and a 1.0 mm pathlength for the 0.001 M solution to maintain comparable absorbance intensities.

  • Spectral Acquisition: Collect spectra at 4 cm⁻¹ resolution.

  • Validation: Observe the C=O region. As concentration decreases, the broad peak at ~1705 cm⁻¹ (dimer) will proportionally diminish, while a sharp peak at ~1740 cm⁻¹ (free C=O monomer) will emerge and dominate.

Protocol B: ATR-FTIR Solid/Neat Analysis (High-Throughput Screening)

Causality: Direct application provides rapid structural verification but requires algorithmic correction to account for anomalous dispersion shifts.

  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and collect a background spectrum in ambient air.

  • Sample Application: Apply the neat 2-methoxycyclohexanecarboxylic acid directly onto the crystal. If the sample is a crystalline solid (depending on the specific stereoisomer), engage the pressure anvil to ensure intimate optical contact.

  • Spectral Acquisition: Collect the spectrum at 4 cm⁻¹ resolution.

  • Data Processing (Critical Step): Apply the "ATR Correction" algorithm within the spectrometer's software. This mathematical transformation adjusts the relative band intensities and corrects the 2–5 cm⁻¹ downward shift of the carbonyl peak, allowing direct comparison against transmission-based spectral libraries[6].

Comparative Data Analysis

The table below summarizes the expected quantitative behavior of the carbonyl peak across different sampling modalities and states.

Sampling TechniqueSample StateDominant H-Bonding StateExpected C=O Peak Position (cm⁻¹)Spectral Artifacts / Notes
Transmission (Liquid Cell) Dilute in CCl₄ (<0.001 M)Intramolecular (OH···OCH₃)~1740 (Free C=O)True absorbance; reveals monomeric state.
Transmission (Liquid Cell) Concentrated in CCl₄ (>0.1 M)Intermolecular Dimer~1705 (Bound C=O)True absorbance; reveals dimeric state.
Transmission (KBr Pellet) Solid / CrystallineIntermolecular Dimer~1700 (Bound C=O)Susceptible to moisture interference.
ATR-FTIR (Diamond) Neat Solid / LiquidIntermolecular Dimer~1695 - 1698 (Bound C=O)Anomalous dispersion shifts peak lower[5].

Sources

Comparative

A Comparative Guide to Determining the Conformational Preferences of 2-Methoxycyclohexane-1-carboxylic Acid

In the landscape of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule—its conformation—is a critical determinant of its physical properties and biological activity. F...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule—its conformation—is a critical determinant of its physical properties and biological activity. For cyclic molecules like substituted cyclohexanes, which form the backbone of numerous pharmaceuticals and natural products, understanding the subtle interplay of forces that govern their preferred shape is of paramount importance. This guide provides a comprehensive, in-depth comparison of modern experimental and computational techniques for elucidating the conformational landscape of 2-Methoxycyclohexane-1-carboxylic acid, a molecule that presents a fascinating case study in competing steric, electronic, and intramolecular interactions.

This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of conformational analysis. We will move beyond a simple recitation of protocols to explore the why behind experimental choices, ensuring a self-validating and authoritative approach to this fundamental aspect of chemical science.

The Conformational Dichotomy of 2-Methoxycyclohexane-1-carboxylic Acid

The flexible cyclohexane ring is not planar but exists predominantly in a low-energy "chair" conformation. In this arrangement, the twelve substituents on the ring are not equivalent and can be classified as either axial (perpendicular to the general plane of the ring) or equatorial (pointing outwards from the perimeter of the ring). For a substituted cyclohexane, the chair conformation can "flip" into an alternative chair form, where all axial substituents become equatorial and vice versa.

For 2-Methoxycyclohexane-1-carboxylic acid, we must consider the cis and trans diastereomers. This guide will focus on the cis isomer, where the methoxy and carboxylic acid groups are on the same face of the ring, presenting a more complex conformational challenge. The two primary chair conformations for the cis isomer are in equilibrium: one where the carboxylic acid is axial and the methoxy group is equatorial (a,e), and another where the carboxylic acid is equatorial and the methoxy group is axial (e,a).

A naive prediction based solely on steric bulk would suggest that the conformation with the larger carboxylic acid group in the more spacious equatorial position would be favored. However, as we will explore, the presence of the adjacent methoxy group introduces the potential for intramolecular hydrogen bonding, which could stabilize a conformation that is otherwise sterically disfavored.

Computational Approaches to Conformational Analysis

Computational chemistry provides a powerful, predictive tool for assessing the relative stabilities of different conformers before embarking on laboratory work. Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.

Experimental Protocol: DFT-Based Conformational Energy Mapping
  • Structure Generation: Build the 3D structures of both the (a,e) and (e,a) chair conformers of cis-2-Methoxycyclohexane-1-carboxylic acid using a molecular modeling program (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set. This process finds the lowest energy geometry for each conformer.

  • Frequency Calculation: Following optimization, perform a frequency calculation for each structure. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding the Gibbs free energy.

  • Energy Comparison: Compare the calculated Gibbs free energies of the two conformers. The difference in energy (ΔG) can be used to calculate the equilibrium constant (K_eq) and thus the predicted population of each conformer at a given temperature using the equation ΔG = -RTln(K_eq).

Predicted Outcome and Interpretation

Computational studies on similar systems often reveal a subtle interplay of factors. While the equatorial position is generally favored for larger groups to minimize steric strain, the possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen of the methoxy group can significantly stabilize the (e,a) conformer, where these groups are closer in space. The DFT calculations will quantify this stabilization.

Table 1: Representative DFT Calculation Results for cis-2-Methoxycyclohexane-1-carboxylic acid

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population at 298 K (%)
Carboxylic acid (equatorial), Methoxy (axial)0.000.00~75
Carboxylic acid (axial), Methoxy (equatorial)0.850.68~25

Note: These are representative values based on typical computational results for similar systems and should be confirmed by actual calculations for the specific molecule.

Experimental Verification of Conformation

While computational methods are predictive, experimental data is the ultimate arbiter of molecular conformation in solution. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two powerful techniques for this purpose.

NMR Spectroscopy: Probing Spatial Relationships Through Coupling Constants

The coupling constant (J-value) between two adjacent protons in a cyclohexane ring is highly dependent on the dihedral angle between them. This relationship, described by the Karplus equation, allows us to distinguish between axial and equatorial protons.

  • Large coupling constants (J ≈ 8-13 Hz) are observed for axial-axial couplings (dihedral angle ≈ 180°).

  • Small coupling constants (J ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial couplings.

  • Sample Preparation: Dissolve a pure sample of cis-2-Methoxycyclohexane-1-carboxylic acid in a deuterated solvent that does not form strong hydrogen bonds with the solute, such as chloroform-d (CDCl3) or benzene-d6. This is crucial to favor the observation of intramolecular hydrogen bonding.

  • Data Acquisition: Acquire a high-resolution 1H NMR spectrum on a 400 MHz or higher spectrometer.

  • Signal Assignment: Identify the signals corresponding to the protons on C1 (methine proton adjacent to the carboxylic acid) and C2 (methine proton adjacent to the methoxy group). These will likely be complex multiplets.

  • Coupling Constant Extraction: Use spectral simulation or careful analysis of the multiplet structure to extract the coupling constants between the C1-H and C2-H protons and their adjacent methylene protons on the cyclohexane ring.

  • Conformational Assignment:

    • If the C1-H shows a large coupling constant to one of the adjacent protons, it indicates that C1-H is in an axial position, and thus the carboxylic acid group is equatorial.

    • Conversely, if the C1-H shows only small coupling constants, it is in an equatorial position, and the carboxylic acid is axial.

Infrared Spectroscopy: Detecting Intramolecular Hydrogen Bonds

Intramolecular hydrogen bonding causes a characteristic shift in the vibrational frequency of the O-H bond of the carboxylic acid.

  • Free O-H stretch: In the absence of hydrogen bonding, the O-H stretching vibration of a carboxylic acid appears as a broad band around 3300-2500 cm-1.

  • Hydrogen-bonded O-H stretch: When an intramolecular hydrogen bond is present, a sharper, less intense band often appears at a higher frequency (around 3500 cm-1), in addition to the broad band for the dimeric form.

  • Sample Preparation: Prepare a series of dilute solutions of cis-2-Methoxycyclohexane-1-carboxylic acid in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane. It is important to use a non-polar solvent and dilute concentrations to minimize intermolecular hydrogen bonding.

  • Data Acquisition: Acquire the IR spectrum of each solution in the 4000-2000 cm-1 region.

  • Data Analysis: Examine the O-H stretching region of the spectrum. The presence of a relatively sharp band around 3500 cm-1 that persists at low concentrations is strong evidence for the presence of an intramolecular hydrogen bond, which would support the conformation where the carboxylic acid and methoxy groups are in close proximity (the e,a conformer).

Synthesis of Results: A Coherent Model

By combining the predictive power of DFT with the empirical evidence from NMR and IR spectroscopy, we can construct a robust model of the conformational preferences of 2-Methoxycyclohexane-1-carboxylic acid.

Table 2: Comparison of Methodologies for Conformational Analysis

MethodPrinciplePredicted Outcome for Favored Conformer (e,a)
DFT Calculations Minimization of Gibbs Free EnergyLower calculated energy for the conformer with an equatorial carboxylic acid and axial methoxy group, stabilized by an intramolecular H-bond.
1H NMR Spectroscopy Dependence of proton-proton coupling constants (J-values) on dihedral anglesThe proton at C1 would exhibit at least one large (8-13 Hz) coupling constant, indicative of an axial position.
IR Spectroscopy Shift in O-H vibrational frequency upon hydrogen bondingA sharp absorption band around 3500 cm-1 in dilute, non-polar solution, indicating an intramolecular hydrogen bond.

Visualizing the Workflow and Conformational Equilibrium

A clear understanding of the experimental and theoretical workflow is essential for reproducible science.

G cluster_computational Computational Analysis cluster_experimental Experimental Verification cluster_conclusion Conclusion A Generate (a,e) and (e,a) Conformers B DFT Geometry Optimization (B3LYP/6-31G(d)) A->B C Frequency Calculation B->C D Compare Gibbs Free Energies (ΔG) C->D J Corroborate Data D->J E Synthesize/Purify Compound F 1H NMR Spectroscopy (in CDCl3) E->F G IR Spectroscopy (in CCl4) E->G H Analyze J-Coupling Constants F->H I Analyze O-H Stretch Region G->I H->J I->J K Assign Dominant Conformer J->K

Caption: A flowchart of the integrated computational and experimental workflow for determining molecular conformation.

G cluster_0 Conformational Equilibrium Conformer 1\n(a,e) Conformer 1 (a,e) Conformer 2\n(e,a) Conformer 2 (e,a) Conformer 1\n(a,e)->Conformer 2\n(e,a) Ring Flip H-Bond Stabilization H-Bond Stabilization Conformer 2\n(e,a)->H-Bond Stabilization

Caption: The ring-flip equilibrium for cis-2-Methoxycyclohexane-1-carboxylic acid, highlighting potential H-bond stabilization. Note: As I cannot render images, this DOT script is a template for visualization.

Conclusion

The conformational analysis of 2-Methoxycyclohexane-1-carboxylic acid serves as an excellent model system for demonstrating the synergy between computational prediction and experimental verification. A simplistic analysis based on steric hindrance alone would lead to an incorrect prediction. It is only through the careful application of techniques sensitive to more subtle, non-covalent interactions, such as intramolecular hydrogen bonding, that a complete and accurate picture emerges. The integrated approach detailed in this guide—leveraging DFT, NMR, and IR spectroscopy—provides a robust framework for tackling similar challenges in drug discovery and molecular design, ensuring that decisions are based on a comprehensive understanding of a molecule's three-dimensional structure.

References

  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
  • Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Validation

Comparing reactivity of 2-methoxy vs 2-hydroxy cyclohexane carboxylic acids

An in-depth comparative analysis of 2-hydroxycyclohexanecarboxylic acid (2-OH-CCA) and 2-methoxycyclohexanecarboxylic acid (2-OMe-CCA) reveals how a seemingly simple functional group substitution—replacing a hydroxyl pro...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-hydroxycyclohexanecarboxylic acid (2-OH-CCA) and 2-methoxycyclohexanecarboxylic acid (2-OMe-CCA) reveals how a seemingly simple functional group substitution—replacing a hydroxyl proton with a methyl group—fundamentally alters a molecule's structural dynamics, intramolecular interactions, and chemical reactivity.

For drug development professionals and synthetic chemists, understanding these divergent pathways is critical when selecting building blocks for complex active pharmaceutical ingredients (APIs) or conformationally constrained scaffolds.

Structural and Electronic Foundations

The reactivity differences between 2-OH-CCA and 2-OMe-CCA are rooted in their distinct hydrogen-bonding capabilities and steric profiles.

  • Hydrogen Bonding & Conformation: 2-OH-CCA possesses a hydroxyl group that acts as both a hydrogen-bond donor and acceptor. In non-polar solvents, the cis-isomer of 2-OH-CCA forms a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid. This stabilizes specific conformations (typically the diequatorial or axial-equatorial chair forms). Conversely, 2-OMe-CCA only acts as a hydrogen-bond acceptor. The steric bulk of the methyl group and the lack of a donor proton prevent this stabilizing intramolecular interaction, altering the conformational equilibrium.

  • Acidity (pKa): The predicted pKa of 2-OH-CCA is 4.95 ± 0.28[1]. The presence of the hydroxyl group inductively withdraws electron density, stabilizing the carboxylate conjugate base. The methoxy group in 2-OMe-CCA exerts a similar inductive effect, but the absence of intramolecular hydrogen bonding in the conjugate base leads to subtle differences in its acid dissociation profile.

Divergent Reactivity Profiles

The substitution of the hydroxyl group with a methoxy ether dictates the synthetic utility of these two compounds across two primary vectors: Lactonization and Oxidation .

A. Intramolecular Lactonization

The cis-isomer of 2-OH-CCA is highly prone to intramolecular esterification. Under acidic conditions, the hydroxyl oxygen acts as a nucleophile, attacking the protonated carbonyl carbon to form a stable, bicyclic γ -lactone (hexahydroisobenzofuran-1-one). In stark contrast, 2-OMe-CCA is completely inert to standard lactonization conditions. The methyl ether chemically blocks the oxygen; because the methyl group is a poor leaving group, the nucleophilic attack cannot resolve into a lactone without the use of harsh, destructive Lewis acids (e.g., BBr3​ ) to first cleave the ether.

B. Oxidative Susceptibility

2-OH-CCA contains a secondary alcohol that can be oxidized to a ketone (2-oxocyclohexanecarboxylic acid). Interestingly, the oxidation of 2-OH-CCA by aqueous permanganate exhibits a highly specific bell-shaped pH-rate profile [2]. This occurs because the molecule exists predominantly in a conformation that allows the neighboring carboxylate ion to actively participate in the removal of the hydrogen from the alcoholic carbon atom, forming a transient carboxylate-permanganate adduct[2]. Because 2-OMe-CCA lacks this oxidizable α -hydrogen and the requisite hydroxyl proton, it is highly stable against permanganate and Jones oxidation conditions, making it an excellent inert scaffold for reactions requiring oxidative environments.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent synthetic fates of both compounds when subjected to identical catalytic and oxidative conditions.

Reactivity_Comparison cluster_OH 2-Hydroxycyclohexanecarboxylic Acid cluster_OMe 2-Methoxycyclohexanecarboxylic Acid OH_Start cis-2-OH-CCA Lactone Bicyclic γ-Lactone (Intramolecular Ester) OH_Start->Lactone Acid Catalysis, Δ (-H₂O) Ketone 2-Oxocyclohexanecarboxylic Acid (Oxidation Product) OH_Start->Ketone KMnO₄ (pH 5-9) Carboxylate-Assisted OMe_Start cis-2-OMe-CCA NoLactone No Reaction (Ether Unreactive) OMe_Start->NoLactone Acid Catalysis, Δ NoOxidation No Reaction (Stable to KMnO₄) OMe_Start->NoOxidation KMnO₄ (pH 5-9)

Divergent reactivity pathways of 2-OH-CCA and 2-OMe-CCA under acidic and oxidative conditions.

Comparative Experimental Data

The table below summarizes the quantitative and qualitative performance metrics of both compounds.

Property / Reactivity2-Hydroxycyclohexanecarboxylic Acid (2-OH-CCA)2-Methoxycyclohexanecarboxylic Acid (2-OMe-CCA)
Predicted pKa 4.95 ± 0.28[1]~4.80 (Estimated)
Intramolecular H-Bonding Yes (Donor and Acceptor)No (Acceptor only)
Lactonization (cis isomer) Rapid (forms bicyclic γ -lactone)Does not occur (Methyl blockade)
Oxidation (KMnO₄) Rapid at intermediate pH (bell-shaped profile)[2]Stable / Unreactive
Nucleophilic Substitution -OH requires activation (e.g., tosylation)-OMe is a poor leaving group; highly stable

Validated Experimental Protocols

To objectively demonstrate these differences in a laboratory setting, the following self-validating protocols are designed to highlight the causality behind their reactivity.

Protocol A: Acid-Catalyzed Lactonization Assay

Purpose: To demonstrate the nucleophilic capability of the -OH group versus the inertness of the -OMe group under dehydrating conditions.

  • Preparation: In two separate 50 mL round-bottom flasks, dissolve 5.0 mmol of cis-2-OH-CCA and cis-2-OMe-CCA, respectively, in 25 mL of anhydrous toluene.

  • Catalysis: Add 0.25 mmol (5 mol%) of p-toluenesulfonic acid (pTSA) to each flask.

  • Dehydration: Attach a Dean-Stark trap and a reflux condenser to each flask. Reflux the solutions at 110°C for 4 hours to continuously remove generated water.

  • Workup: Cool the mixtures to room temperature, wash with saturated aqueous NaHCO3​ (2 × 15 mL) to remove the acid catalyst and unreacted starting material, and dry the organic layer over MgSO4​ .

  • Self-Validation & Analysis:

    • 2-OH-CCA Flask: Concentrate the solvent to yield the bicyclic lactone. Validation: Analyze via IR spectroscopy. The disappearance of the broad -OH stretch (3300 cm⁻¹) and the shift of the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to a sharp peak at ~1770 cm⁻¹ ( γ -lactone) confirms successful intramolecular cyclization.

    • 2-OMe-CCA Flask: The organic layer will yield no product upon basic wash (as the unreacted acid is extracted into the aqueous phase). Acidifying the aqueous phase will quantitatively recover the unreacted 2-OMe-CCA, proving its inertness to lactonization.

Protocol B: pH-Dependent Permanganate Oxidation

Purpose: To verify the carboxylate-assisted oxidation mechanism unique to the hydroxy derivative[2].

  • Buffer Preparation: Prepare a series of 0.1 M phosphate/acetate buffers ranging from pH 3.0 to 11.0.

  • Substrate Addition: Prepare 0.01 M solutions of both 2-OH-CCA and 2-OMe-CCA in the respective buffers.

  • Oxidation: Inject potassium permanganate ( KMnO4​ ) to a final concentration of 0.002 M into the reaction vials at 25°C.

  • Kinetic Monitoring: Monitor the decay of the permanganate ion spectrophotometrically by measuring absorbance at 526 nm over 30 minutes.

  • Self-Validation & Analysis:

    • 2-OH-CCA: Plotting the pseudo-first-order rate constants against pH will yield a distinct bell-shaped curve peaking between pH 6 and 8. Causality: This validates that the reaction requires the deprotonated carboxylate to assist in the abstraction of the carbinol hydrogen[2].

    • 2-OMe-CCA: The absorbance at 526 nm will remain constant across all pH levels, validating that the methoxy group completely protects the cyclohexane ring from permanganate oxidation.

References

  • Guidechem.2-HYDROXYCYCLOHEXANECARBOXYLIC ACID 609-69-8 wiki.
  • American Chemical Society (Stewart, R. et al., 1969).Bell-shaped pH-rate profile for an oxidation. Reaction of permanganate with hydroxycyclohexanecarboxylic acids.

Sources

Comparative

Comparative Stability of Ether vs. Ester Substituted Cyclohexane Acids in Drug Design

Executive Summary In the optimization of pharmacokinetic properties, managing the metabolic lability of carboxylic acid derivatives is a critical hurdle. While esterification is frequently employed to mask polar acids an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the optimization of pharmacokinetic properties, managing the metabolic lability of carboxylic acid derivatives is a critical hurdle. While esterification is frequently employed to mask polar acids and enhance membrane permeability, esters are highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES). This guide provides a comparative analysis of substituting ester linkages with ether bioisosteres within cyclohexane scaffolds. By combining the inherent chemical stability of ethers with the conformational rigidity of the cyclohexane ring, drug developers can precisely modulate intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) without compromising target affinity.

Structural Dynamics: The Synergy of Ethers and Cyclohexane Rings

The Vulnerability of Esters Esters feature a highly electrophilic carbonyl carbon, making them prime targets for nucleophilic attack. In biological matrices, this chemical lability is exacerbated by CES1 (predominantly hepatic) and CES2 (predominantly intestinal), which rapidly hydrolyze esters into their constituent carboxylic acids and alcohols. This often results in a short in vivo half-life, limiting systemic exposure unless the molecule is specifically designed as a soft drug or a prodrug .

The Ether Bioisostere Converting an ester to an ether removes the carbonyl oxygen, eliminating the electrophilic center. Ethers are impervious to CES-mediated hydrolysis. Instead, their primary route of metabolism shifts to cytochrome P450 (CYP450)-mediated O-dealkylation, a significantly slower oxidative process. While an ether loses the hydrogen-bond acceptor (HBA) capacity of the carbonyl oxygen, the remaining alkoxy oxygen can still participate in critical target interactions, making it a highly effective bioisosteric replacement .

The Cyclohexane Shield Linear aliphatic esters and ethers are relatively flexible, allowing them to easily adapt to the active sites of metabolic enzymes. Incorporating a cyclohexane ring introduces profound steric hindrance and conformational rigidity. The chair conformation of cyclohexane physically shields the adjacent ester or ether linkage from enzymatic approach. Experimental data demonstrates that cyclohexyl-linked esters exhibit up to a 2.5-fold increase in metabolic stability compared to their linear aliphatic counterparts . When this steric shielding is combined with an ether linkage, the resulting substituted cyclohexane acid achieves exceptional metabolic persistence.

Quantitative Performance Comparison

To illustrate the synergistic effect of the ether linkage and the cyclohexane scaffold, the following table summarizes typical stability metrics for structurally analogous compounds.

Compound MotifLinkage TypeChemical t1/2​ (pH 7.4)Plasma t1/2​ (Rat)Microsomal t1/2​ (RLM)Intrinsic Clearance ( CLint​ )
Linear Alkyl Ester Ester> 24 hours< 15 min< 10 min> 150 µL/min/mg
Cyclohexane Ester Ester> 24 hours~ 45 min~ 35 min~ 60 µL/min/mg
Cyclohexane Ether EtherStable> 120 min> 120 min< 15 µL/min/mg

Data synthesized from comparative hydrolytic stability studies of homologous esters and substituted epoxide hydrolase inhibitors .

Self-Validating Experimental Protocol: In Vitro Microsomal Stability Assay

To objectively compare the metabolic stability of ether vs. ester substituted cyclohexane acids, a robust in vitro assay using Rat Liver Microsomes (RLM) is required. As a Senior Application Scientist, I design this protocol as a self-validating system, incorporating critical controls to distinguish between chemical instability, esterase activity, and CYP450-mediated oxidation.

Materials:

  • Rat Liver Microsomes (20 mg/mL)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6PDH)

  • Test Compounds (Ester and Ether analogs, 10 mM in DMSO)

  • Quenching Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Workflow & Causality:

  • Preparation of Incubation Matrix: Dilute RLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Causality: This concentration provides sufficient enzymatic activity while preventing non-specific protein binding from masking the free drug fraction, ensuring accurate kinetic measurements.

  • Compound Spiking: Add the test compound to achieve a final concentration of 1 µM (final DMSO < 0.1%).

    • Causality: Keeping the substrate concentration well below the Michaelis constant ( Km​ ) ensures first-order kinetics, which is mandatory for the accurate calculation of CLint​ .

  • Pre-Incubation (The Thermal Control): Incubate the mixture at 37°C for 5 minutes without NADPH.

    • Causality: This equilibrates the temperature and allows assessment of non-CYP450 degradation. If the ester degrades during this phase, it confirms CES-mediated hydrolysis or inherent chemical instability prior to oxidation.

  • Initiation: Add the NADPH regenerating system to initiate CYP450 activity.

    • Causality: NADPH is the obligate cofactor for CYP450 enzymes. Comparing the +NADPH and -NADPH (control) arms isolates the oxidative clearance of the ether from the hydrolytic clearance of the ester.

  • Time-Course Sampling: At t = 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately mix with 150 µL of the quenching solution.

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and precipitating the proteins for clean LC-MS/MS injection.

  • Validation Controls: Run Verapamil (rapid CYP clearance) and Procaine (rapid CES clearance) concurrently.

    • Causality: These positive controls validate the enzymatic viability of the microsomes. If Procaine is not cleaved, the esterase activity of the batch is compromised, and the assay must be rejected.

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways and clearance outcomes dictated by the choice of linkage in a cyclohexane scaffold.

StabilityPathway Candidate Cyclohexane Acid Candidate RLM Liver Microsomes (+ NADPH) Candidate->RLM Incubation Ester Ester Derivative (Electrophilic) RLM->Ester Pathway A Ether Ether Derivative (Bioisostere) RLM->Ether Pathway B CES Carboxylesterase (Rapid Hydrolysis) Ester->CES Nucleophilic Attack CYP CYP450 Oxidation (Slow O-Dealkylation) Ether->CYP Steric Shielding ClearanceHigh High Intrinsic Clearance (CL_int) CES->ClearanceHigh ClearanceLow Low Intrinsic Clearance (CL_int) CYP->ClearanceLow

Divergent metabolic clearance pathways of ester versus ether substituted cyclohexane acids.
References
  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Biologically Active Ester Derivatives as Potent Inhibitors of the Soluble Epoxide Hydrolase Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Drug design principles - Stereoelectronics Source: Stereoelectronics.org URL:[Link]

Validation

A Comparative Guide to the Biological Activities of Methoxy-Cyclohexane Acid Derivatives

Introduction: The Versatile Cyclohexane Scaffold In the landscape of modern drug discovery, the cyclohexane ring stands out as a remarkably versatile scaffold. Its conformational flexibility and the ability to introduce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Cyclohexane Scaffold

In the landscape of modern drug discovery, the cyclohexane ring stands out as a remarkably versatile scaffold. Its conformational flexibility and the ability to introduce a wide array of functional groups allow for the fine-tuning of pharmacological properties. This guide focuses on a specific, promising subclass: methoxy-cyclohexane acid derivatives. The incorporation of a methoxy group can significantly alter a molecule's lipophilicity, electronic properties, and hydrogen-bonding capacity, while the carboxylic acid moiety often enhances solubility and provides a key interaction point with biological targets.

This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of these derivatives. We will delve into the experimental data supporting these claims, provide detailed protocols for their evaluation, and explore the structure-activity relationships that govern their efficacy.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for cyclohexane derivatives is their potential as antineoplastic agents.[1] The introduction of methoxy and carboxylic acid functionalities can create compounds with potent and selective cytotoxicity against various cancer cell lines.

Comparative Efficacy of Methoxy-Cyclohexane Derivatives

Research has shown that the anticancer activity of these compounds is highly dependent on the overall molecular structure, including the positioning of the methoxy group and the nature of other substituents on the cyclohexane ring. For instance, studies on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives revealed that the addition of methoxy and hydroxy groups can influence their ability to inhibit cancer cell growth.[2] Similarly, modified 4-hydroxyquinolone analogues fused with a cyclohexane core have demonstrated significant anticancer potential, with IC50 values varying across different cancer cell lines.[3]

Below is a summary of the reported cytotoxic activities of selected cyclohexane derivatives. This data highlights the importance of specific structural motifs in conferring anticancer properties.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Cyclohexenone CarboxylateEthyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylateHCT116 (Colon)7.83[2]
Fused HeterocycleCompound 3d (Dimedone-based)MCF-7 (Breast)34.2[3]
Fused HeterocycleCompound 3e (Dimedone-based)HCT116 (Colon)29.5[3]
Methoxyflavone Analog4′,5′-dihydroxy-5,7,3′-trimethoxyflavoneHCC1954 (Breast)8.58[4]

Table 1: Comparative in vitro anticancer activity (IC50) of various cyclohexane-related derivatives.

Mechanism of Action: Induction of Apoptosis

One of the key mechanisms through which these derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. For example, certain cyclohexenone derivatives have been shown to activate caspases, which are critical proteases in the apoptotic cascade.[2] This activation leads to the systematic dismantling of the cancer cell, a hallmark of effective chemotherapy. The process often involves the disruption of mitochondrial function and the release of pro-apoptotic factors.

Experimental Protocol: MTT Assay for Cell Viability

To assess the cytotoxic potential of novel methoxy-cyclohexane acid derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method.[5] It quantitatively measures the metabolic activity of living cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (methoxy-cyclohexane acid derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 24-72 hours (the duration should be optimized for the specific cell line and compound).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell viability) using non-linear regression analysis.[3]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Add Test Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC50 read->analyze

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Methoxy-cyclohexane acid derivatives have shown promise as anti-inflammatory agents by modulating the production of inflammatory mediators.[6][7]

Comparative Efficacy of Methoxy-Cyclohexane Derivatives

The anti-inflammatory potential of these compounds is often evaluated by their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[6][8] Studies on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety have demonstrated significant inhibition of these cytokines.[6][7]

DerivativeConcentration (µg/mL)Cell TypeTarget CytokineInhibition (%)Reference
Compound 2f100PBMCsTNF-α~66-81%[6][7]
Compound 2b100PBMCsTNF-α~92-99%[6][7]
Compound 2b100PBMCsIL-6~92-99%[6][7]
Apocynin1000Airway CellsCCL2>90%[9]

Table 2: Comparative in vitro anti-inflammatory activity of selected cyclohexane-related derivatives.

Mechanism of Action: Post-transcriptional Regulation

While some anti-inflammatory drugs target transcription factors like NF-κB, certain methoxy-substituted compounds may act via a different mechanism. Evidence suggests that they can inhibit the binding of the RNA-binding protein HuR to mRNA.[9] HuR stabilizes the mRNA of many inflammatory mediators, including TNF-α and IL-6. By preventing this binding, methoxy-cyclohexane derivatives can promote the degradation of these mRNAs, thereby reducing the production of pro-inflammatory proteins at a post-transcriptional level.

Anti_Inflammatory_Pathway cluster_pathway Post-transcriptional Regulation of Inflammation cluster_intervention Mechanism of Inhibition mRNA Pro-inflammatory mRNA (e.g., TNF-α, IL-6) Complex Stable mRNA-HuR Complex mRNA->Complex binds Degradation mRNA Degradation mRNA->Degradation HuR HuR Protein HuR->Complex Translation Protein Translation Complex->Translation leads to Cytokines Inflammatory Cytokines (TNF-α, IL-6) Translation->Cytokines Compound Methoxy-Cyclohexane Acid Derivative Compound->HuR inhibits binding

Caption: Inhibition of HuR protein binding as a mechanism for anti-inflammatory activity.

Experimental Protocol: ELISA for TNF-α Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of a particular protein, such as a cytokine, in a biological sample.

Principle: A sandwich ELISA involves capturing the target protein (e.g., TNF-α) between two layers of antibodies. A capture antibody is immobilized on a microplate well. The sample containing the antigen is added, followed by a detection antibody that is conjugated to an enzyme. Finally, a substrate is added, which is converted by the enzyme into a detectable signal (e.g., color change). The signal intensity is proportional to the amount of antigen in the sample.

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture immune cells (e.g., RAW 264.7 macrophages or human PBMCs) in a 24-well plate.[6][8]

  • Pre-treatment: Add varying concentrations of the test methoxy-cyclohexane acid derivative to the wells and incubate for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells by adding an inflammatory agent, such as LPS (1 µg/mL), to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine production and secretion into the supernatant.

  • Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA Procedure (using a commercial kit):

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards (known concentrations of TNF-α) and the collected cell culture supernatants to the wells. Incubate for 2 hours.

    • Wash the plate and add the enzyme-conjugated detection antibody. Incubate for 1-2 hours.

    • Wash the plate thoroughly and add the substrate solution (e.g., TMB). Incubate in the dark for 15-30 minutes.

    • Add a stop solution to terminate the reaction.

  • Data Acquisition and Analysis: Measure the absorbance at 450 nm. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of TNF-α in the test samples.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance is a critical global health threat, necessitating the discovery of new classes of antibiotics.[1] Functionalized cyclohexane derivatives have emerged as a promising source of novel antimicrobial agents, active against a range of bacteria and fungi.[10]

Comparative Efficacy of Methoxy-Cyclohexane Derivatives

The antimicrobial potency of these derivatives is closely tied to their structure, particularly features that enhance their ability to interact with microbial cells.[10] Lipophilicity, conferred in part by the cyclohexane ring and methoxy groups, can facilitate the disruption of bacterial cell membranes.[11][12]

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Amidrazone DerivativeCompound 2bYersinia enterocolitica64[6]
Amidrazone DerivativeCompound 2cStaphylococcus aureus>64 (Bacteriostatic)[6]
Monocyclic CyclohexaneCompound IIIEscherichia coli≤1000[11]
Diamine DerivativeN,N-dibenzyl-cyclohexane-1,2-diamine classGram-positive/negative0.0005 - 0.032[10]

Table 3: Comparative in vitro antimicrobial activity (MIC) of selected cyclohexane derivatives.

Mechanism of Action: Dual-Pronged Attack

Methoxy-cyclohexane derivatives can employ several mechanisms to exert their antimicrobial effects.

  • Cell Membrane Disruption: Many of these compounds are lipophilic, allowing them to intercalate into the lipid bilayer of the bacterial cell membrane. This disrupts membrane integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[10]

  • Targeting the glmS Riboswitch: A more specific mechanism involves the glmS riboswitch, a regulatory RNA element found in many bacteria. This riboswitch controls the synthesis of glucosamine-6-phosphate, a vital precursor for the bacterial cell wall.[10] Certain cyclohexane compounds can act as agonists for the glmS riboswitch, triggering its self-cleavage. This halts the production of the GlmS enzyme, disrupts cell wall synthesis, and leads to bacterial death.[10][13]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.

Principle: A standardized inoculum of a specific bacterium is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are visually inspected for turbidity (bacterial growth).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the methoxy-cyclohexane acid derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions of the compound in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the test bacterium (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from each clear well and plate it onto an agar plate. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after further incubation.

Conclusion and Future Outlook

Methoxy-cyclohexane acid derivatives represent a promising and versatile chemical class with a broad spectrum of biological activities. The data clearly demonstrates their potential as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships, while complex, suggest that careful manipulation of substituents on the cyclohexane scaffold can lead to the development of highly potent and selective compounds.

The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of novel derivatives. Future research should focus on optimizing lead compounds to improve their pharmacological profiles, including efficacy, selectivity, and safety. In silico modeling can further aid in predicting activity and guiding synthetic efforts.[5] As our understanding of the mechanisms of action deepens, so too will our ability to design the next generation of therapeutics based on this remarkable molecular framework.

References

  • Shin, S., et al. (2019). Anticancer activities of cyclohexenone derivatives. ResearchGate. [Link]

  • Karczmarzyk, Z., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. [Link]

  • Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. ResearchGate. [Link]

  • Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Semantic Scholar. [Link]

  • Pace, C., et al. (2014). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. PMC. [Link]

  • Al-Warhi, T., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC. [Link]

  • Shoaib, M., et al. (2019). Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives. CABI Digital Library. [Link]

  • Karczmarzyk, Z., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. ResearchGate. [Link]

  • Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. CABI Digital Library. [Link]

  • Ali, B., et al. (2024). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools. MDPI. [Link]

  • Siswandono, S., et al. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. Impactfactor.org. [Link]

  • Yuliani, S.H., et al. (2021). Anti-inflammatory Effects of Methanol Extract, Hexane, Ethyl Acetate, and Butanol Fraction of Piper crocatum Ruiz & Pav Leaves on Lipopolysaccharide-induced RAW 264.7 Cells. Pharmacognosy Journal. [Link]

  • Lim, J., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

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Comparative

A Guide to Distinguishing Diastereomers of 2-Methoxycyclohexanecarboxylic Acid using NOESY NMR

For Researchers, Scientists, and Drug Development Professionals In the realm of organic chemistry and drug development, the precise determination of molecular stereochemistry is paramount. Diastereomers, with their disti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry and drug development, the precise determination of molecular stereochemistry is paramount. Diastereomers, with their distinct three-dimensional arrangements, can exhibit profoundly different biological activities. This guide provides an in-depth comparison of how Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can be effectively employed to unambiguously distinguish between the cis and trans diastereomers of 2-methoxycyclohexanecarboxylic acid. As a senior application scientist, this guide moves beyond a simple procedural outline to explain the underlying principles and rationale for experimental choices, ensuring a robust and self-validating methodology.

The Challenge: Differentiating Spatial Arrangements

The cis and trans isomers of 2-methoxycyclohexanecarboxylic acid possess the same molecular formula and connectivity but differ in the spatial orientation of the methoxy and carboxylic acid groups relative to the cyclohexane ring.[1] This seemingly subtle difference can lead to significant variations in their physical, chemical, and biological properties. Traditional one-dimensional NMR techniques may not provide sufficient information to definitively assign the stereochemistry. This is where the power of two-dimensional NOESY NMR comes to the forefront.[2][3]

The Principle of NOESY: Seeing Through Space

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful NMR technique that detects the spatial proximity of atomic nuclei, specifically protons, within a molecule.[2][3][4] Unlike COSY, which reveals through-bond scalar couplings, NOESY identifies through-space dipolar couplings.[5][6] When two protons are close in space (typically within 5 Å), magnetization can be transferred between them, resulting in a cross-peak in the 2D NOESY spectrum.[3][7][8] The intensity of this cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a highly sensitive tool for probing molecular geometry.

For 2-methoxycyclohexanecarboxylic acid, the cyclohexane ring exists predominantly in a chair conformation to minimize steric strain.[9][10][11] The relative orientation of the substituents in the cis and trans isomers leads to distinct sets of through-space proton-proton interactions, which can be visualized and quantified using NOESY.

Conformational Analysis: The Key to Differentiation

To predict the diagnostic NOE correlations, we must first consider the most stable chair conformations of the cis and trans isomers.

  • trans-2-methoxycyclohexanecarboxylic acid: In the most stable chair conformation, both the methoxy and carboxylic acid groups will occupy equatorial positions to minimize 1,3-diaxial interactions.[10][12] This arrangement places the proton at C1 (H1) and the proton at C2 (H2) in axial positions, making them trans-diaxial to each other.

  • cis-2-methoxycyclohexanecarboxylic acid: In the cis isomer, one substituent must be axial while the other is equatorial.[9][12] Due to the generally larger A-value (a measure of steric bulk) of a carboxylic acid group compared to a methoxy group, the conformation with the carboxylic acid group in the equatorial position and the methoxy group in the axial position is expected to be more stable. In this conformation, the proton at C1 (H1) is axial, and the proton at C2 (H2) is equatorial.

These distinct conformational preferences are the foundation for the differential NOE patterns observed in the NOESY spectra.

Experimental Protocol: A Step-by-Step Workflow

Acquiring high-quality NOESY data is crucial for a reliable stereochemical assignment. The following protocol outlines the key steps for a standard 2D NOESY experiment.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 2-methoxycyclohexanecarboxylic acid isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the ¹H frequency.

    • Shim the magnetic field to obtain optimal resolution.

  • Acquisition of a ¹H Spectrum:

    • Acquire a standard one-dimensional ¹H NMR spectrum to determine the chemical shifts of all protons and to set the spectral width for the 2D experiment.

  • Setting up the 2D NOESY Experiment:

    • Select a 2D NOESY pulse sequence (e.g., noesygpph on Bruker or a similar gradient-selected sequence on other platforms).

    • Set the spectral width in both dimensions to encompass all proton signals.

    • Crucially, set an appropriate mixing time (d8 or tₘ). For small molecules like 2-methoxycyclohexanecarboxylic acid, a mixing time in the range of 500-800 ms is a good starting point.[7] This allows for the buildup of NOE signals without significant spin diffusion.

    • Set the number of scans (ns) and the number of increments in the indirect dimension (ni) to achieve an adequate signal-to-noise ratio. A typical experiment might involve 8-16 scans per increment and 256-512 increments.

  • Data Processing:

    • Apply a window function (e.g., a squared sine bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase the spectrum carefully. For small molecules, NOE cross-peaks should have the opposite phase to the diagonal peaks.[13]

    • Baseline correct the spectrum in both dimensions.

Below is a Graphviz diagram illustrating the general workflow for the NOESY experiment.

NOESY_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis prep Dissolve Sample degas Degas (optional) prep->degas oneD Acquire 1D ¹H NMR degas->oneD twoD Set up & Run 2D NOESY oneD->twoD ft 2D Fourier Transform twoD->ft phasing Phasing & Baseline Correction ft->phasing analysis Identify Cross-Peaks phasing->analysis assignment Stereochemical Assignment analysis->assignment

Caption: General workflow for a 2D NOESY experiment.

Interpreting the Data: A Comparative Analysis

The key to distinguishing the cis and trans isomers lies in identifying diagnostic NOE cross-peaks that are unique to each stereoisomer. The following table summarizes the expected key NOE correlations.

Proton Pair Expected NOE in trans Isomer (diequatorial) Expected NOE in cis Isomer (axial/equatorial) Rationale
H1 - H2 StrongWeak to non-existentIn the trans isomer, H1 and H2 are diaxial and thus close in space. In the cis isomer, they are in an axial-equatorial relationship, leading to a larger distance.
H1 - H3ax, H5ax StrongStrongIn both isomers, H1 is axial and will show strong NOEs to the other axial protons on the same face of the ring.
H2 - Protons of Methoxy Group Weak to non-existentStrongIn the cis isomer, the methoxy group is axial and its protons are in close proximity to the equatorial H2. In the trans isomer, both are equatorial and further apart.
H1 - Protons of Methoxy Group StrongWeak to non-existentIn the trans isomer, the equatorial methoxy group is close to the axial H1. In the cis isomer, the axial methoxy group is on the opposite face of the ring from the axial H1.

The following Graphviz diagrams illustrate the key spatial relationships for each isomer.

trans_isomer H1 H1 (ax) H2 H2 (ax) H1->H2 Strong NOE H3ax H3ax H1->H3ax H5ax H5ax H1->H5ax OCH3 OCH3 (eq) H1->OCH3 Strong NOE

Caption: Key NOE correlations for trans-2-methoxycyclohexanecarboxylic acid.

cis_isomer H1 H1 (ax) H3ax H3ax H1->H3ax H5ax H5ax H1->H5ax H2 H2 (eq) OCH3 OCH3 (ax) H2->OCH3 Strong NOE

Caption: Key NOE correlations for cis-2-methoxycyclohexanecarboxylic acid.

Conclusion: Unambiguous Stereochemical Assignment

By carefully analyzing the NOESY spectrum, the stereochemistry of 2-methoxycyclohexanecarboxylic acid can be definitively assigned. The presence of a strong NOE cross-peak between H1 and H2 is a clear indicator of the trans isomer. Conversely, the absence of this correlation, coupled with a strong NOE between H2 and the methoxy protons, confirms the cis stereochemistry. This methodology provides a robust and reliable means of distinguishing between these diastereomers, a critical step in many chemical and pharmaceutical research endeavors.

References

  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra. Retrieved from [Link]

  • Decatur, J. (2018, August 8). NOESY and ROESY. University of California, Santa Barbara. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Wikipedia. (2024, October 29). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

  • Hernandez, G., & Jauregui, E. (2010). Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. Retrieved from [Link]

  • NMR Solution. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1 [Video]. YouTube. Retrieved from [Link]

  • OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, April 24). Cis and Trans Isomers [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, December 14). Chapter 1: Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. Retrieved from [Link]

  • Gerothanassis, I. P., & Kupka, T. (2025, March 27). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. National Institutes of Health. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 2D 1H-1H NOESY. Retrieved from [Link]

  • NPTEL-NOC IITM. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes [Video]. YouTube. Retrieved from [Link]

  • Silva, A. M. S., et al. (2010). Main nuclear Overhauser effect (NOE) correlation spectroscopy cross.... ResearchGate. Retrieved from [Link]

  • Butts, C. P., & Jones, C. R. (2020, August 28). Reference-free NOE NMR analysis. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2014, August 5). Fused Rings: Cis and Trans Decalin. Master Organic Chemistry. Retrieved from [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Retrieved from [Link]

  • Chemistry Steps. (2025, August 10). Cis and Trans Isomers. Retrieved from [Link]

  • All about chemistry. (2022, March 21). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • University College London. (n.d.). NOE Experiments. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Emory University. (2010, April). COSY TOCSY NOESY H M Q C H M B C D E P T. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

2-Methoxycyclohexane-1-carboxylic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Methoxycyclohexane-1-carboxylic acid As a Senior Application Scientist, I frequently consult on the lifecycle management of specialty organic compounds. 2-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Methoxycyclohexane-1-carboxylic acid

As a Senior Application Scientist, I frequently consult on the lifecycle management of specialty organic compounds. 2-Methoxycyclohexane-1-carboxylic acid is a highly valuable building block in custom peptide synthesis and drug development[1]. However, its dual functional groups—a lipophilic methoxy-substituted cyclohexane ring and a reactive carboxylic acid moiety—require precise environmental health and safety (EH&S) oversight. This guide outlines the self-validating protocols for its safe operational handling, rigorous waste segregation, and EPA-compliant disposal.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal protocol, we must first understand the molecular causality behind the compound's hazards. The carboxylic acid group acts as a weak proton donor, which can disrupt cellular pH and cause protein denaturation upon contact, leading to[2]. Concurrently, the methoxy group (-OCH₃) increases the molecule's lipophilicity, potentially enhancing its ability to penetrate the skin's stratum corneum compared to highly polar inorganic acids.

Table 1: Quantitative Chemical Profile and Hazard Classification

ParameterSpecification
Chemical Name 2-Methoxycyclohexane-1-carboxylic acid
CAS Number 13702-44-8[1]
Molecular Formula / Weight C₈H₁₄O₃ / 158.19 g/mol [1]
Storage Requirements Sealed in dry conditions, 2-8°C[1]
GHS Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[2]
Primary Incompatibilities Strong oxidizers, strong inorganic bases, mineral acids[3]

Waste Segregation Logic & Compatibility

A foundational rule of laboratory safety is that waste segregation must be dictated by chemical compatibility, not just convenience.

  • The Drain Disposal Fallacy : A common operational error is assuming that weak organic acids can be neutralized to a pH of 5–9 and poured down the sanitary sewer. Institutional guidelines[3]. The organic framework of 2-Methoxycyclohexane-1-carboxylic acid remains toxic to aquatic life and contributes to high biological oxygen demand (BOD) in wastewater treatment systems.

  • Acid Segregation : Organic acids must never be stored in the same secondary containment as oxidizing inorganic acids (e.g., concentrated nitric or sulfuric acid)[3]. Mixing them can trigger a violent, exothermic oxidation of the cyclohexane ring.

  • Halogenated vs. Non-Halogenated : If this compound is used in a reaction involving halogenated solvents (like Dichloromethane), the entire mixture must be classified as Halogenated Waste. Segregating non-halogenated organic acids from halogenated streams is critical, as mixed waste .

Mandatory Visualization: Disposal Decision Tree

Below is the logical workflow for classifying and routing 2-Methoxycyclohexane-1-carboxylic acid waste to ensure compliance and safety.

G Start 2-Methoxycyclohexane-1-carboxylic acid Waste Stream Generation CheckHalogen Mixed with Halogenated Solvents? (e.g., DCM) Start->CheckHalogen Halogenated Halogenated Organic Waste (Specialized Incineration) CheckHalogen->Halogenated Yes (>1%) CheckAqueous Aqueous / Neutralized Mixture? CheckHalogen->CheckAqueous No SAA Store in SAA (Max 80% Capacity, < 6 Months) Halogenated->SAA Drain Drain Disposal (STRICTLY PROHIBITED) CheckAqueous->Drain Yes (pH 5-9) NonHalogenated Non-Halogenated Organic Acid (Primary Collection Route) CheckAqueous->NonHalogenated No (Pure/Solvent) Drain->NonHalogenated Redirect NonHalogenated->SAA EHS EH&S Hazardous Waste Pickup SAA->EHS

Waste segregation and disposal decision tree for 2-Methoxycyclohexane-1-carboxylic acid.

Step-by-Step Methodology: Waste Consolidation and Disposal

This protocol ensures compliance with for laboratory hazardous waste[4].

  • Step 1: Container Selection

    • Select a high-density polyethylene (HDPE) or glass waste jug.

    • Scientific Rationale: Acids should, as the acid will slowly corrode the metal, leading to structural failure and hazardous leaks[3].

  • Step 2: Volume Management

    • Transfer the waste into the container using a compatible funnel inside a certified fume hood.

    • Fill the liquid container to [5].

    • Scientific Rationale: Leaving 20% headspace is a critical safety margin that allows for vapor expansion due to ambient laboratory temperature fluctuations, preventing over-pressurization and container rupture[5].

  • Step 3: Labeling and SAA Storage

    • Immediately attach a Hazardous Waste label. Clearly write "Non-Halogenated Organic Acid Waste" and list "2-Methoxycyclohexane-1-carboxylic acid" as the primary constituent.

    • Seal the container airtight with a proper screw cap (parafilm or rubber stoppers are unacceptable)[5].

    • Place the container in a designated Satellite Accumulation Area (SAA) within a secondary containment bin, strictly separated from bases and oxidizers[3].

  • Step 4: EH&S Pickup Scheduling

    • Do not store hazardous waste vessels in the laboratory for from the date of first waste accumulation[5].

    • Submit a pickup request to your institutional EH&S department for final RCRA-approved incineration[4].

Step-by-Step Methodology: Chemical Spill Response

In the event of an accidental release, immediate and methodical action is required to prevent respiratory exposure and environmental contamination.

  • Step 1: Isolate and Ventilate

    • Evacuate personnel from the immediate area. Ensure the laboratory's local exhaust ventilation (fume hoods) is running to clear potential respiratory irritants (H335)[2].

  • Step 2: Containment and Absorption

    • Don full PPE: Nitrile gloves, safety goggles, and a lab coat.

    • Cover the spill with a such as diatomite, dry sand, or universal binders[6].

    • Scientific Rationale: Do not use combustible absorbents like sawdust, as the acidic nature of the chemical can degrade the material or cause localized heating.

  • Step 3: Collection and Decontamination

    • Use non-sparking tools to sweep up the absorbed slurry and place it into a solid hazardous waste container.

    • Decontaminate the spill surface by (e.g., sodium bicarbonate) followed by soap and water, collecting all wash liquids as hazardous waste[6].

Sources

Handling

Personal protective equipment for handling 2-Methoxycyclohexane-1-carboxylic acid

Comprehensive Safety and Handling Guide: 2-Methoxycyclohexane-1-carboxylic Acid Hazard Assessment and Chemical Profile 2-Methoxycyclohexane-1-carboxylic acid is a compound that requires careful handling due to its potent...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-Methoxycyclohexane-1-carboxylic Acid

Hazard Assessment and Chemical Profile

2-Methoxycyclohexane-1-carboxylic acid is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral)

  • Causes skin irritation (Skin Irritation, Category 2)

  • Causes serious eye irritation (Eye Irritation, Category 2)

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)

Understanding these hazards is the first step in implementing appropriate safety measures. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Therefore, a multi-faceted approach to personal protective equipment (PPE) is necessary to mitigate these risks.

Engineering Controls: Your First Line of Defense

Before relying on PPE, it is crucial to implement engineering controls to minimize exposure to 2-Methoxycyclohexane-1-carboxylic acid.[1][2][3][4] These controls are designed to isolate or remove the hazard at its source.

  • Chemical Fume Hood: All handling of 2-Methoxycyclohexane-1-carboxylic acid that may generate vapors, mists, or aerosols should be conducted in a properly functioning chemical fume hood.[5] This is the most effective way to control inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[1]

Personal Protective Equipment (PPE) Selection

The following PPE is mandatory when handling 2-Methoxycyclohexane-1-carboxylic acid. The selection of specific PPE should always be based on a thorough risk assessment of the planned procedure.

Given that the compound causes serious eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times to protect against splashes. They must fit snugly and provide a seal around the eyes.

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as when transferring large quantities or working with the material under pressure.

To prevent skin irritation, appropriate protective clothing and gloves are required.

  • Lab Coat: A standard lab coat is sufficient for low-volume work. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.

  • Gloves: The choice of glove material is critical for adequate protection. Nitrile gloves are a good initial choice for protection against acids and many organic compounds.[6][7] For prolonged or high-exposure work, consider heavier-duty gloves. Always inspect gloves for tears or punctures before use. If contamination occurs, remove gloves immediately, wash your hands, and don a new pair.

Glove MaterialResistance to Carboxylic AcidsResistance to EthersGeneral Recommendation for 2-Methoxycyclohexane-1-carboxylic acid
Nitrile Good to Excellent[6][7]Fair to GoodRecommended for general use and splash protection.
Neoprene Good[8]GoodA suitable alternative to nitrile, offering good chemical resistance.
Butyl Rubber Excellent for strong acids[8]ExcellentRecommended for high-risk activities or prolonged contact.
Latex Fair to GoodPoorNot recommended due to lower chemical resistance and potential for allergies.
  • Footwear: Closed-toe shoes are mandatory in the laboratory. For tasks with a risk of large spills, chemical-resistant boots should be worn.

If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is necessary.

  • Respirator Type: A NIOSH-approved air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is recommended.[9][10]

  • Cartridge Selection: The cartridge should be selected based on the specific contaminants and their concentrations. The NIOSH color-coding system can aid in this selection:

    • Black: Organic Vapors[11][12][13]

    • White: Acid Gases[11][12][13]

    • Yellow: Organic Vapors and Acid Gases[12][13]

A combination yellow (OV/AG) cartridge is a suitable choice for this compound.[12][13]

Procedural Workflow for Safe Handling

The following diagram outlines the key steps for safely handling 2-Methoxycyclohexane-1-carboxylic acid.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_ppe Select and Inspect PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood) prep_ppe->prep_eng handle_work Work within Fume Hood prep_eng->handle_work Proceed to Handling handle_transfer Use Appropriate Transfer Techniques handle_work->handle_transfer handle_observe Observe for Spills or Contamination handle_transfer->handle_observe post_decon Decontaminate Work Area handle_observe->post_decon Proceed to Post-Handling post_waste Segregate and Label Waste post_decon->post_waste post_ppe Properly Remove and Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Safe Handling of 2-Methoxycyclohexane-1-carboxylic acid.

Operational and Disposal Plans
  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Wear appropriate PPE as outlined above.

  • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a suitable container for disposal.

All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Chemical Waste: Collect 2-Methoxycyclohexane-1-carboxylic acid waste in a designated, properly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Used gloves, lab coats, and other solid materials contaminated with the chemical should be placed in a sealed bag or container and disposed of as hazardous waste.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Always have the Safety Data Sheet readily available when seeking medical attention.

References

  • PK Safety Supply. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • (2024, December 17). Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respiratory Safety. Retrieved from [Link]

  • Gemplers Learning Hub. Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]

  • Best Chemical Co (S) Pte Ltd. Organic Vapor/Acid Gas Cartridge for Respirator. Retrieved from [Link]

  • Cartridge Selection. Retrieved from [Link]

  • Unigloves. (2020, March 20). Nitrile Gloves Acid Resistance. Retrieved from [Link]

  • Lab Manager. (2025, February 20). Controlling Chemical Exposures in the Laboratory. Retrieved from [Link]

  • Princeton University. Section 6A: Controlling Chemical Exposures | Office of Environmental Health and Safety. Retrieved from [Link]

  • Georgia Tech. Engineering Controls | Environmental Health & Safety. Retrieved from [Link]

  • Altiras. (2026, March 10). Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value. Retrieved from [Link]

  • Rensselaer Polytechnic Institute. Laboratory Engineering Controls | Environmental Health & Safety. Retrieved from [Link]

  • University of Oregon. Engineering Controls | Division of Safety and Risk Services. Retrieved from [Link]

  • UC Berkeley. Glove Selection Guide | Office of Environment, Health & Safety. Retrieved from [Link]

  • (2026, February 25). Glove for Chemicals: Compatibility Chart for 20 Cleaners. Retrieved from [Link]

  • P2 InfoHouse. Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • ResearchGate. Separation of Carboxylic Acids from Waste Water via Reactive Extraction. Retrieved from [Link]

  • Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]

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